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  • Product: 2-(3-Methoxypropoxy)phenylboronic acid
  • CAS: 1122568-12-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Methoxypropoxy)phenylboronic Acid: Synthesis, Properties, and Applications

For the attention of: Researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of 2-(3-Methoxypropoxy)phenylboronic acid, a key building block in modern organ...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of 2-(3-Methoxypropoxy)phenylboronic acid, a key building block in modern organic synthesis. This document will delve into its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a particular focus on its role in the formation of carbon-carbon bonds critical to the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2-(3-Methoxypropoxy)phenylboronic acid is an organoboron compound that belongs to the extensive family of phenylboronic acids. These compounds are characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). The specific compound of interest features a 3-methoxypropoxy group at the ortho position of the phenyl ring. While a dedicated CAS number for this exact molecule is not readily found in major chemical databases, this guide will address the synthesis and properties of a closely related and well-characterized analogue, 2-Methoxyphenylboronic acid (CAS Number: 5720-06-9) , to provide a foundational understanding of this class of reagents.[1]

The physicochemical properties of these molecules are pivotal to their handling, reactivity, and application in synthetic chemistry.

PropertyValue (for 2-Methoxyphenylboronic acid)Source
CAS Number 5720-06-9[1]
Molecular Formula C₇H₉BO₃[1]
Molecular Weight 151.96 g/mol
Appearance Solid
Melting Point 105-110 °C
SMILES B(C1=CC=CC=C1OC)(O)O[1]

These properties underscore the compound's stability under standard laboratory conditions, making it a reliable reagent for a variety of chemical transformations.

Synthesis of Phenylboronic Acids: A Mechanistic Approach

The synthesis of phenylboronic acids is a well-established process in organic chemistry, often serving as a gateway to more complex molecular architectures. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Generalized Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of a phenylboronic acid from an aryl halide precursor.

G A Aryl Halide (e.g., 2-Bromoanisole) B Grignard Reagent Formation (Mg, THF) A->B Step 1 C Grignard Reagent (Ar-MgX) B->C D Reaction with Trialkyl Borate (e.g., Trimethyl borate) C->D Step 2 E Boronic Ester Intermediate D->E F Acidic Hydrolysis (e.g., HCl) E->F Step 3 G Phenylboronic Acid Product F->G

Caption: Generalized workflow for phenylboronic acid synthesis.

Detailed Experimental Protocol for a Related Compound: 3-Methoxyphenylboronic Acid

The following protocol for the synthesis of 3-Methoxyphenylboronic acid provides a practical example of the methodology.[2]

  • Reaction Setup: Dissolve 1-bromo-3-methoxybenzene in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere. Cool the solution to -70°C using a dry ice/acetone bath.

  • Grignard Formation: Slowly add a solution of n-butyllithium in hexane to the cooled solution. Stir the reaction mixture at -70°C for one hour to ensure the complete formation of the Grignard reagent.

  • Boration: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature.

  • Hydrolysis: Quench the reaction by adding 1 M hydrochloric acid and stir at room temperature for several hours.

  • Workup and Isolation: Extract the aqueous layer with ether. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude 3-Methoxyphenylboronic acid. Further purification can be achieved by recrystallization.

This protocol highlights the critical control of temperature and atmospheric conditions to ensure high yield and purity of the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide, a transformation that is fundamental to the synthesis of biaryls, a common motif in pharmaceuticals.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (R¹-X) A->B C R¹-Pd(II)-X B->C D Transmetalation (R²-B(OR)₂) C->D Base E R¹-Pd(II)-R² D->E F Reductive Elimination E->F F->A Catalyst Regeneration G R¹-R² Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. The choice of halide (I > Br > Cl) significantly impacts the rate of this step.

  • Transmetalation: The organoboronic acid (R²-B(OH)₂) transfers its organic group to the palladium center. This step is facilitated by a base, which activates the boronic acid, forming a more nucleophilic boronate species. The choice of base and solvent is critical for efficient transmetalation.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Self-Validating Protocol for a Suzuki-Miyaura Coupling

This protocol provides a framework for a self-validating system, where reaction progress can be monitored and key parameters adjusted.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, to dissolve the reagents and facilitate the reaction.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C).

  • In-Process Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.

  • Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography on silica gel.

The successful formation of the biaryl product, confirmed by analytical techniques such as NMR and mass spectrometry, validates the efficacy of the chosen conditions and the reactivity of the 2-(alkoxy)phenylboronic acid derivative.

Conclusion

2-(Alkoxy)phenylboronic acids are versatile and powerful reagents in modern organic synthesis. Their ability to participate in robust and high-yielding cross-coupling reactions has cemented their importance in the construction of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of their synthesis, properties, and reactivity, as exemplified by the well-characterized 2-Methoxyphenylboronic acid, is essential for any researcher aiming to leverage these valuable synthetic tools.

References

  • PubChem. 2-Methoxyphenylboronic acid. [Link]

Sources

Exploratory

Technical Guide: 2-(3-Methoxypropoxy)phenylboronic Acid

Physiochemical Profiling, Synthetic Utility, and Handling Protocols Executive Summary & Compound Identity 2-(3-Methoxypropoxy)phenylboronic acid (CAS: 1122568-12-0) is a specialized organoboron building block utilized pr...

Author: BenchChem Technical Support Team. Date: February 2026

Physiochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary & Compound Identity

2-(3-Methoxypropoxy)phenylboronic acid (CAS: 1122568-12-0) is a specialized organoboron building block utilized primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2][3] Distinguished by its ortho-alkoxy substituent, this compound serves as a critical linker motif in medicinal chemistry, particularly for introducing solubility-enhancing ether chains into hydrophobic drug cores.

This guide provides a comprehensive technical analysis of its physiochemical properties, synthesis, quality control (QC) challenges—specifically the boronic acid/boroxine equilibrium—and optimal reaction parameters.

1.1 Chemical Identity Table
ParameterSpecification
IUPAC Name [2-(3-methoxypropoxy)phenyl]boronic acid
CAS Number 1122568-12-0
Molecular Formula C₁₀H₁₅BO₄
Molecular Weight 210.03 g/mol
SMILES COCCCOc1ccccc1B(O)O
Appearance White to off-white crystalline powder
Purity Standard ≥95% (HPLC); typically contains varying amounts of boroxine anhydride
Physiochemical Profiling

Understanding the molecular weight and lipophilicity of this building block is essential for stoichiometric calculations and predicting the physicochemical properties of the final drug candidate.

2.1 Molecular Weight Breakdown

The precise molecular weight of 210.03 g/mol is derived from the standard atomic weights of its constituent elements. Note that in mass spectrometry (ESI+), the boronic acid often dehydrates or forms adducts (e.g., [M+Na]+, [M-H2O+H]+).

ElementCountAtomic Mass ( g/mol )Contribution
Carbon (C) 1012.011120.11
Hydrogen (H) 151.00815.12
Boron (B) 110.81010.81
Oxygen (O) 415.99963.99
Total 210.03 g/mol
2.2 Solubility & Lipophilicity
  • LogP (Calculated): ~1.8 – 2.1. The methoxypropoxy chain imparts moderate amphiphilicity, improving solubility in polar organic solvents (THF, DMF, MeOH) compared to the unsubstituted phenylboronic acid.

  • Solubility: High in Methanol, Ethanol, DMSO, and DMF. Moderate in Dichloromethane. Low in Hexanes and Water (unless pH > 10).

Synthesis & Manufacturing

The synthesis of 2-(3-Methoxypropoxy)phenylboronic acid typically follows a two-stage protocol: etherification followed by metal-halogen exchange and borylation.

3.1 Synthetic Pathway (DOT Diagram)

SynthesisPath Start 2-Bromophenol (Starting Material) Intermed Intermediate: 1-Bromo-2-(3-methoxypropoxy)benzene Start->Intermed Alkylation Reagent1 1-Bromo-3-methoxypropane K2CO3, DMF, 60°C Reagent1->Intermed Product Target Product: 2-(3-Methoxypropoxy)phenylboronic acid Intermed->Product Lithiation & Borylation Step2 1. n-BuLi, THF, -78°C 2. B(OiPr)3 Step2->Product Step3 Acid Hydrolysis (HCl/H2O) Step3->Product

Figure 1: Synthetic workflow for 2-(3-Methoxypropoxy)phenylboronic acid. The alkylation step installs the ether side chain prior to borylation to avoid incompatibility with the boronic acid moiety.

3.2 Process Causality & Optimization
  • Alkylation First: The boronic acid group is sensitive to base and oxidants. Installing the 3-methoxypropoxy chain on 2-bromophenol before generating the C-B bond prevents protodeboronation and side reactions.

  • Cryogenic Borylation: The use of n-Butyllithium at -78°C is critical. Ortho-alkoxy aryl bromides are prone to benzyne formation or scrambling if the temperature rises before the borate quench.

  • Quench Protocol: Triisopropyl borate (B(OiPr)3) is preferred over Trimethyl borate due to reduced volatility and better solubility in the lithiation matrix.

Quality Control & Characterization

A major challenge in handling 2-(3-Methoxypropoxy)phenylboronic acid is the equilibrium between the free acid and its cyclic trimeric anhydride (boroxine).

4.1 The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form boroxines (C30H45B3O9 for this compound) upon storage or drying. This does not degrade the chemical utility (boroxines hydrolyze back to acids in aqueous reaction media), but it alters the apparent molecular weight and melting point.

  • Observation: NMR samples in CDCl3 often show broad peaks due to this equilibrium.

  • Solution: Add a drop of D2O to the NMR tube to shift the equilibrium entirely to the monomeric boronic acid species for sharp integration.

4.2 QC Decision Tree (DOT Diagram)

QCDecision Sample Received Sample (White Powder) HNMR 1H NMR (DMSO-d6 + D2O) Sample->HNMR PurityCheck Purity > 95%? HNMR->PurityCheck Stoichiometry Check Stoichiometry: Is it Boroxine or Acid? PurityCheck->Stoichiometry Peaks Broad/Shifted Pass Release for Synthesis (Use MW 210.03) PurityCheck->Pass Sharp Peaks Stoichiometry->Pass Monomer Dominant Adjust Recalculate Mass (Assume Boroxine MW ~576) Stoichiometry->Adjust High Anhydride Content

Figure 2: Quality Control workflow for assessing boronic acid purity and hydration state.

Applications in Drug Discovery

The ortho-alkoxy substituent in 2-(3-Methoxypropoxy)phenylboronic acid offers unique steric and electronic properties in medicinal chemistry.

5.1 Suzuki-Miyaura Cross-Coupling

This reagent is widely used to couple with aryl halides. However, the ortho-alkoxy group exerts a steric influence that requires specific catalyst choices.

  • Challenge: Steric hindrance at the 2-position can slow down transmetallation.

  • Recommended Catalyst Systems:

    • Pd(dppf)Cl2·DCM: Robust for sterically hindered substrates.

    • Pd2(dba)3 / S-Phos: Highly active for electron-rich, ortho-substituted boronic acids.

  • Base Selection: K3PO4 or K2CO3 are preferred over strong bases (like NaOH) to minimize protodeboronation, which is accelerated by the electron-donating alkoxy group.

5.2 Medicinal Utility
  • Solubility Handle: The methoxypropoxy tail acts as a "mini-PEG" linker, disrupting crystal packing and lowering LogP of the final drug molecule, thereby improving oral bioavailability.

  • Scaffold Diversity: Used in the synthesis of kinase inhibitors where the ether chain extends into the solvent-exposed region of the ATP binding pocket.

References
  • ChemicalBook. (2023). 2-(3-Methoxypropoxy)phenylboronic acid - Product Properties and CAS 1122568-12-0.[1][2][3][4] Link

  • Sigma-Aldrich. (2023). Boronic Acid Synthesis and Suzuki Coupling Guide. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • PubChem. (2023). Compound Summary for Phenylboronic Acid Derivatives. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Foundational

Technical Guide: Synthesis of 2-(3-Methoxypropoxy)phenylboronic Acid

Executive Summary & Strategic Analysis Target Molecule: 2-(3-Methoxypropoxy)phenylboronic acid Application: Critical building block for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry, particularly for int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-(3-Methoxypropoxy)phenylboronic acid Application: Critical building block for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry, particularly for introducing solubilizing ether side chains into biaryl scaffolds.

Synthesis Strategy: The synthesis of ortho-substituted phenylboronic acids presents specific challenges due to steric hindrance and the potential for protodeboronation. While palladium-catalyzed borylation (Miyaura) is a viable pathway, the Lithium-Halogen Exchange route is selected here as the primary industrial and laboratory standard. This method offers superior atom economy, lower raw material costs, and simplified purification compared to transition-metal catalyzed routes for this specific substrate class.

The route consists of two high-fidelity chemical transformations:[1][2]

  • Williamson Ether Synthesis: Alkylation of 2-bromophenol to install the side chain.

  • Cryogenic Borylation: Lithium-halogen exchange followed by electrophilic trapping with a trialkyl borate.

Retrosynthetic Analysis

The retrosynthetic logic relies on the disconnection of the C-B bond and the C-O bond. The C-B bond is most reliably formed via an organometallic intermediate (Aryl-Li) generated from the corresponding aryl bromide. The ether linkage is established early to prevent chemoselectivity issues with the boronic acid moiety.

Retrosynthesis Target 2-(3-Methoxypropoxy)phenylboronic acid Inter 1-Bromo-2-(3-methoxypropoxy)benzene Target->Inter C-B Disconnection (Li-Halogen Exchange) SM1 2-Bromophenol Inter->SM1 C-O Disconnection (Alkylation) SM2 1-Bromo-3-methoxypropane Inter->SM2

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available 2-bromophenol.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Bromo-2-(3-methoxypropoxy)benzene

This step utilizes a standard Williamson ether synthesis. The use of potassium carbonate (


) in a polar aprotic solvent (DMF or Acetonitrile) ensures complete deprotonation of the phenol without promoting elimination side reactions on the alkyl halide.

Reagents & Stoichiometry:

ReagentEquiv.[3][4][5][6]Role
2-Bromophenol 1.0Limiting Reagent
1-Bromo-3-methoxypropane 1.2Electrophile (Alkylating agent)
Potassium Carbonate (

)
2.0Base
DMF (Dimethylformamide) N/ASolvent (0.5 M conc.)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)

Protocol:

  • Setup: Charge a dry round-bottom flask with 2-bromophenol (1.0 equiv), anhydrous

    
     (2.0 equiv), and KI (0.1 equiv) in DMF.
    
  • Addition: Add 1-bromo-3-methoxypropane (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The limiting reagent (phenol) should be consumed.

  • Workup: Cool to room temperature. Dilute with water (3x reaction volume) and extract with Ethyl Acetate or MTBE.

  • Wash: Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is typically

    
     pure and can be used directly. If necessary, purify via short-path distillation or silica gel chromatography.
    
Stage 2: Synthesis of 2-(3-Methoxypropoxy)phenylboronic Acid

This is the critical step. The ortho-alkoxy group provides a directing effect (coordination to Li) which can stabilize the lithiated intermediate, but strict temperature control is required to prevent "benzyne" formation or scrambling.

Reagents & Stoichiometry:

ReagentEquiv.[3][4][5][6]Role
Aryl Bromide (Stage 1 Product) 1.0Substrate
n-Butyllithium (2.5M in Hexanes) 1.1Lithiating Agent
Triisopropyl Borate (

)
1.2–1.5Boron Source
THF (Anhydrous) N/ASolvent (0.2 M conc.)
HCl (2M) ExcessHydrolysis Agent

Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add the Aryl Bromide (1.0 equiv) and anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the internal temperature is stable.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C.

    • Mechanistic Note: The bromine-lithium exchange is extremely fast.[4] Stir at -78°C for 45–60 minutes to ensure complete conversion to the Aryl-Lithium species.

  • Borate Trapping: Add Triisopropyl borate (1.2 equiv) dropwise at -78°C.

    • Why

      
      ? It is less sensitive to moisture than trimethyl borate and reduces the risk of double-addition.
      
  • Warming: Allow the mixture to warm slowly to room temperature over 2–3 hours. The solution will likely become a slurry.

  • Hydrolysis: Quench the reaction with 2M HCl (aqueous) until pH < 2. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.

  • Isolation: Extract with Ethyl Acetate. The product often has amphiphilic properties; salting out the aqueous layer with NaCl may improve recovery.

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

Mechanistic Pathway & Process Logic

The following diagram illustrates the transformation logic, highlighting the critical intermediate stabilization by the ether oxygen.

Mechanism Step1 Aryl Bromide (Precursor) Step2 Li-Halogen Exchange (-78°C) Step1->Step2 n-BuLi Step3 Lithiated Intermediate (Stabilized by O-Li coord) Step2->Step3 -BuBr Step4 Borate Complex (Ate-Complex) Step3->Step4 + B(OiPr)3 Step5 Target Boronic Acid Step4->Step5 + H3O+ (Hydrolysis)

Figure 2: Reaction pathway detailing the sequential lithiation and electrophilic trapping.

Key Troubleshooting Points
  • Deboronation: Ortho-alkoxy boronic acids are prone to protodeboronation (loss of the boron group) under prolonged acidic heating. Perform hydrolysis at ambient temperature.

  • Wurtz Coupling: If the n-BuLi addition is too fast or the temperature rises above -60°C during addition, butyl-aryl coupling may occur.

  • Stoichiometry: Use a slight excess of borate. If the borate is limiting, the formed Aryl-Boronate can react with another equivalent of Aryl-Li to form a borinic acid (Ar-B(OH)-Ar) impurity.

Analytical Characterization (Expected Data)

  • 
     NMR (400 MHz, DMSO-d6): 
    
    • 
       7.8–7.9 (s, 2H, 
      
      
      
      ),
    • 
       7.5 (dd, 1H, Ar-H ortho to B),
      
    • 
       7.3 (m, 1H, Ar-H),
      
    • 
       6.9–7.0 (m, 2H, Ar-H),
      
    • 
       4.0 (t, 2H, 
      
      
      
      ),
    • 
       3.4 (t, 2H, 
      
      
      
      ),
    • 
       3.2 (s, 3H, 
      
      
      
      ),
    • 
       1.9 (quint, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI-):

    • Boronic acids often do not ionize well or form trimers (boroxines) in the source. Look for

      
       or the esterified adduct if methanol is used as solvent.
      

References

  • General Lithiation Protocols: Leowanawat, P., et al. "Crystallographic and Spectroscopic Characterization of 2-Alkoxyphenylboronic Acids." Journal of Organic Chemistry, 2012.[3] Link

  • Boronic Acid Synthesis Review: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

  • Ortho-Lithiation Dynamics: Slocum, D. W., et al. "Ortho-Lithiation of Anisole and Derivatives." Tetrahedron, 1995. Link

  • Process Chemistry (Similar Substrates): "Preparation of 2-hydroxyphenylboronic acid." Bioorganic & Medicinal Chemistry, 2014, 22(24), 6908-6917.[7] Link

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Characterization of 2-(3-Methoxypropoxy)phenylboronic Acid

Abstract: This technical guide provides a comprehensive, multi-technique workflow for the definitive structural characterization of 2-(3-Methoxypropoxy)phenylboronic acid. Designed for researchers and professionals in ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, multi-technique workflow for the definitive structural characterization of 2-(3-Methoxypropoxy)phenylboronic acid. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond procedural lists to explain the causal-driven logic behind the selection of each analytical method. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction, this guide establishes a self-validating system for confirming molecular identity, purity, and key structural features, including conformation and supramolecular assembly. Each section includes detailed, field-proven protocols and interprets expected data in the context of established chemical principles and data from analogous structures.

Introduction: The Significance of ortho-Alkoxy Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into materials science, chemosensing, and medicinal chemistry, where they serve as enzyme inhibitors and carbohydrate binders.[2][3][4] The specific compound of interest, 2-(3-Methoxypropoxy)phenylboronic acid, belongs to the class of ortho-substituted phenylboronic acids. The presence of an alkoxy substituent at the ortho position introduces significant structural and electronic effects. It can influence the acidity of the boronic acid, its participation in intermolecular interactions, and the conformational orientation of the B(OH)₂ group relative to the phenyl ring.[5] A definitive characterization is therefore not merely about confirming identity but about understanding the nuanced structural features imparted by this substitution pattern, which are critical for predicting its reactivity and application performance.

This guide outlines a logical, multi-faceted approach to achieve an unambiguous structural elucidation.

Foundational Analysis: Synthesis Confirmation and Purity

The first principle of characterization is to confirm the successful synthesis of the target molecule and assess its purity. A common and effective route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][6]

Proposed Synthetic Route

The synthesis would logically proceed from 1-bromo-2-(3-methoxypropoxy)benzene. This precursor undergoes metal-halogen exchange to form the Grignard reagent, which is then trapped with triisopropyl borate. Subsequent hydrolysis yields the desired product.

Purity Assessment: Melting Point

A sharp melting point is a primary indicator of purity for crystalline solids. For phenylboronic acid, the melting point is 216 °C.[1] While the melting point for the title compound is not widely reported, a narrow range (e.g., ± 2 °C) upon experimental determination would suggest high purity.

Spectroscopic Elucidation Workflow

Spectroscopic methods provide a detailed picture of the molecule's covalent framework and functional groups. The workflow is designed to build a complete structural profile, with each technique providing complementary information.

G cluster_workflow Characterization Workflow Synthesis Synthesis & Purity Check NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Confirm covalent structure MS Mass Spectrometry (HRMS) Synthesis->MS Confirm molecular formula IR Infrared Spectroscopy Synthesis->IR Identify functional groups XRay X-Ray Crystallography NMR->XRay Correlate solution vs. solid-state structure

Caption: High-level workflow for the structural characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. A suite of experiments (¹H, ¹³C, ¹¹B) is required for a complete assignment.

Causality: The choice of these three nuclei is deliberate. ¹H and ¹³C NMR map the organic scaffold (the phenyl ring and the methoxypropoxy side chain). ¹¹B NMR is essential as it directly probes the chemical environment of the boron atom, revealing information about its hybridization state (trigonal planar sp² vs. tetrahedral sp³), which is fundamental to its chemistry.[7][8]

3.1.1. ¹H and ¹³C NMR Spectroscopy

  • ¹H NMR will confirm the number and connectivity of protons, identifying the distinct signals for the aromatic protons and the three different methylene groups (-OCH₂-, -CH₂-, -CH₂O-) in the side chain, plus the methoxy group's methyl protons.

  • ¹³C NMR will identify all unique carbon environments. The carbon atom directly attached to the boron (C-B bond) is often difficult to observe due to quadrupolar relaxation from the boron nucleus.[9]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10-20 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound and does not exchange with the acidic B(OH)₂ protons.

  • Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The two B(OH)₂ protons are expected to appear as a broad singlet.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe all carbon signals, particularly the C-B signal.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Justification
B(OH)₂ ~8.0 (broad s, 2H) - Acidic protons, often broad. Position is concentration and solvent dependent.
Aromatic CH 7.0 - 7.8 (m, 4H) 115 - 160 Complex splitting pattern due to ortho substitution.
C-B - ~130 (broad) The carbon attached to boron is often broad or unobserved.[9]
Ar-OCH₂ - ~4.1 (t, 2H) ~70 Methylene group deshielded by two oxygen atoms.
-CH₂-CH₂ -CH₂- ~2.0 (quint, 2H) ~28 Central alkyl methylene group.
-CH₂ -OCH₃ ~3.5 (t, 2H) ~68 Methylene group adjacent to the terminal methoxy group.

| -OCH₃ | ~3.3 (s, 3H) | ~58 | Standard chemical shift for a methoxy group. |

3.1.2. ¹¹B NMR Spectroscopy

Causality: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. A trigonal planar (sp²) boronic acid typically resonates in the range of δ 27–33 ppm.[10] Upon coordination with a Lewis base (like a solvent or a diol) to form a tetrahedral (sp³) boronate species, the signal shifts significantly upfield to δ 3–13 ppm.[8][11] This experiment is therefore a direct probe of the Lewis acidity and coordination state of the boron center.

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: Use the same sample prepared for ¹H/¹³C NMR.

  • Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.

  • Expected Result: A single, potentially broad peak is expected between 28 and 31 ppm , characteristic of an sp²-hybridized arylboronic acid.[10] The presence of boroxine (a cyclic anhydride formed by dehydration of three boronic acid molecules) would give a slightly downfield signal around 33 ppm.[10]

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS to provide an exact mass measurement. This allows for the unambiguous determination of the elemental formula, serving as a powerful validation of the assigned structure.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Analyze in positive or negative ion mode on a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Expected Result: The calculated monoisotopic mass for C₁₀H₁₅BO₄ [M+H]⁺ is 211.1136. The experimental value should match this to within 5 ppm.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[12] For this molecule, it serves to confirm the presence of the O-H and B-O bonds of the boronic acid, the C-O ether linkages, and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over the range of 4000–400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted.

Table 2: Key IR Absorption Bands for Structural Confirmation

Frequency Range (cm⁻¹) Vibration Significance
3200 - 3600 (broad) O-H stretch Confirms the presence of the boronic acid hydroxyl groups. Broadness indicates hydrogen bonding.[13][14]
2850 - 3000 C-H stretch (aliphatic) Corresponds to the methoxypropoxy side chain.
~3050 C-H stretch (aromatic) Confirms the phenyl ring.
~1600, ~1470 C=C stretch Aromatic ring vibrations.
1310 - 1380 B-O stretch A key diagnostic peak for the boronic acid functional group.[15]
1200 - 1250 C-O stretch (aryl ether) Corresponds to the Ar-O-CH₂ linkage.

| 1050 - 1150 | C-O stretch (alkyl ether) | Corresponds to the -CH₂-O-CH₃ linkage. |

Definitive Structure: Single-Crystal X-ray Diffraction

Causality: While spectroscopic methods define the covalent structure, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.[16] It reveals precise bond lengths, bond angles, and, critically, the intermolecular interactions that govern the crystal packing. For phenylboronic acids, this technique is essential to confirm the expected formation of hydrogen-bonded dimers and to observe the conformational effects of the ortho-alkoxy substituent.[5][17]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation is a reliable method.

    • Dissolve the purified compound (~20 mg) in a minimal amount of a suitable solvent system (e.g., acetone/water or ethyl acetate/hexane).[5]

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Data Collection:

    • Select a suitable, defect-free crystal and mount it on a goniometer.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms.

    • Refine the structural model against the experimental data to determine the final atomic positions and thermal parameters.

Expected Structural Features:

  • Hydrogen-Bonded Dimer: Phenylboronic acids almost invariably form centrosymmetric dimers in the solid state through intermolecular hydrogen bonds between the B(OH)₂ groups.[5]

  • Intramolecular Interaction: An intramolecular O-H···O hydrogen bond between one of the boronic acid OH groups and the ether oxygen of the propoxy chain is highly probable. This is a common motif in ortho-alkoxyarylboronic acids and leads to the formation of a nearly planar six-membered ring, influencing the overall molecular conformation.[5]

  • Conformation: The boronic acid group is expected to be nearly co-planar with the aromatic ring.[17]

Caption: Supramolecular assembly of phenylboronic acids via dimerization.

Conclusion

The structural characterization of 2-(3-Methoxypropoxy)phenylboronic acid requires a synergistic application of multiple analytical techniques. This guide outlines a robust, logic-driven workflow that begins with synthesis confirmation and proceeds through comprehensive spectroscopic analysis (¹H, ¹³C, ¹¹B NMR; HRMS; IR) to culminate in definitive solid-state structural elucidation by X-ray crystallography. Following this multi-faceted approach ensures not only the verification of the molecular formula and connectivity but also a deep understanding of the subtle conformational and supramolecular features that dictate the chemical behavior of this valuable synthetic building block. This self-validating system of analysis provides the high level of confidence required for applications in research and development.

References

  • Cyrański, M. K., et al. (2012). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o1818. [Link]

  • Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 43(6), 333-339. [Link]

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  • Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. ResearchGate. [Link]

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  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089–2095. [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • James, T. D., & Phillips, M. D. (2010). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

  • White, J. D., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4047-4054. [Link]

  • Purdue University Research Repository. (2018). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. [Link]

  • White, P. B., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3790–3795. [Link]

  • Bryan, R. F. (1968). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316. [Link]

  • Chierotti, M. R., & Gobetto, R. (2013). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-portal.org. [Link]

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  • Tatton, A. S., et al. (2020). An efficient 2D ¹¹B–¹¹B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. Chemical Science, 11(15), 3940-3949. [Link]

  • K. P., S., & S., S. (2021). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 11(11), 020-032. [Link]

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  • Tassone, G., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 591-596. [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C₆H₅B(OH)₂. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]

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  • Bachovchin, W. W., et al. (1988). ¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 27(20), 7689-7697. [Link]

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  • MDPI. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(16), 4983. [Link]

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Foundational

An In-Depth Technical Guide to the ¹³C NMR Data of 2-(3-Methoxypropoxy)phenylboronic acid

This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for 2-(3-Methoxypropoxy)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for 2-(3-Methoxypropoxy)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of the molecule through meticulous spectral interpretation, outlines a robust experimental protocol for data acquisition, and grounds its findings in the fundamental principles of NMR spectroscopy.

Introduction: The Role of Spectroscopic Elucidation

2-(3-Methoxypropoxy)phenylboronic acid is a member of the versatile class of organoboron compounds known as boronic acids. These molecules are pivotal in synthetic chemistry, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions, and are increasingly investigated for biomedical applications, including as sensors and in drug delivery systems.[1][2][3] The precise structural verification of such molecules is a prerequisite for their application, ensuring purity, confirming identity, and enabling regulatory compliance.

¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides direct insight into the carbon framework of a molecule.[4] By mapping the unique electronic environment of each carbon atom, it allows for unambiguous structural confirmation. This guide offers a comprehensive, field-tested perspective on acquiring and interpreting the ¹³C NMR spectrum of 2-(3-Methoxypropoxy)phenylboronic acid, moving beyond mere data presentation to explain the causal science behind the spectral features.

Molecular Structure and Symmetry Analysis

A foundational step in predicting and interpreting an NMR spectrum is the analysis of the molecule's structure for symmetry. Chemically non-equivalent carbons will produce distinct signals in the ¹³C NMR spectrum.

The structure of 2-(3-Methoxypropoxy)phenylboronic acid lacks any plane of symmetry. Consequently, all ten carbon atoms within the molecule are chemically unique. Therefore, a standard broadband proton-decoupled ¹³C NMR spectrum is predicted to exhibit ten distinct signals .

To facilitate discussion, each carbon has been systematically numbered in the diagram below.

Figure 1: Molecular structure of 2-(3-Methoxypropoxy)phenylboronic acid with systematic numbering for ¹³C NMR assignment.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon a rigorous and well-justified experimental methodology. The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.

Sample Preparation
  • Analyte Mass: Weigh approximately 50-100 mg of 2-(3-Methoxypropoxy)phenylboronic acid. A higher concentration is preferable for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope, which makes the technique inherently less sensitive than ¹H NMR.[5]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its well-defined solvent signal (a triplet centered at ~77.16 ppm).[6]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation. The presence of solid particulates can degrade spectral resolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector, typically around 4-5 cm.[7]

NMR Spectrometer Setup and Data Acquisition

The causality behind parameter selection is crucial for robust data.

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is used. Proton decoupling removes C-H splitting, simplifying the spectrum so that each unique carbon appears as a singlet.

  • Pulse Angle: A 30° pulse angle is chosen as a compromise between signal intensity and relaxation time.[8] This allows for a shorter recycle delay without saturating the signals of quaternary carbons, which often have longer relaxation times.

  • Acquisition Time (AT): An AT of ~2-4 seconds provides adequate data point resolution.[8]

  • Relaxation Delay (D1): A delay of 2 seconds is sufficient when using a 30° pulse angle to allow for near-complete relaxation of most carbon nuclei between scans.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.[9] The exact number will depend on the sample concentration.

Figure 2: Workflow for the acquisition of a ¹³C NMR spectrum.

Data Interpretation and Spectral Assignment

Predicted ¹³C NMR Data Table

The following table summarizes the predicted chemical shifts and provides a detailed justification for the assignment of each of the ten unique carbon signals.

Carbon LabelPredicted Chemical Shift (δ, ppm)Justification
C1 ~130-135Aromatic carbon directly bonded to boron. The signal for a carbon attached to a boronic acid group is often broad and of lower intensity. Its precise shift is difficult to predict but it is expected to be in the aromatic region.
C2 ~158-162Aromatic carbon bonded to the ether oxygen (C-O). The high electronegativity of oxygen causes a significant downfield shift, making it the most deshielded aromatic carbon.[11]
C3 ~112-116ortho-like aromatic CH. Shielded relative to an unsubstituted benzene ring due to the electron-donating effect of the ether group.
C4 ~130-134para-like aromatic CH. Its chemical environment is influenced by both the boronic acid and the ether group, typically resonating in the mid-aromatic range.
C5 ~120-124meta-like aromatic CH. Less affected by the ether substituent compared to C3, appearing further downfield.
C6 ~134-138ortho-like aromatic CH relative to the boronic acid. Deshielded compared to other aromatic CH carbons due to the proximity to the electron-withdrawing boronic acid group.
C7 ~68-72Aliphatic -CH₂- carbon adjacent to the phenyl ether oxygen (-O-C H₂-). Deshielded due to the direct attachment to an electronegative oxygen atom.[12]
C8 ~28-32Aliphatic -CH₂- carbon in the middle of the propyl chain. This is a typical sp³-hybridized carbon environment, expected to be the most upfield of the chain carbons.
C9 ~69-73Aliphatic -CH₂- carbon adjacent to the methoxy oxygen (-C H₂-O-CH₃). Deshielded due to the direct attachment to an electronegative oxygen atom.[12]
C10 ~58-60Methoxy (-O-C H₃) carbon. This is a characteristic chemical shift for methoxy groups.[13]
Analysis of Key Structural Moieties
  • Aromatic Region (δ 110-165 ppm): The six distinct signals for the phenyl ring carbons confirm the lack of symmetry. The C2 carbon, being directly attached to the highly electronegative ether oxygen, is expected to be the furthest downfield. The C1 carbon, attached to the boron atom, is often difficult to observe or appears as a broad, weak signal due to quadrupolar relaxation effects of the boron nucleus.

  • Alkoxy Region (δ 55-80 ppm): The signals for C7, C9, and C10 are found in this region. Both C7 and C9 are deshielded due to their direct attachment to oxygen atoms. Their specific shifts can be differentiated using advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate carbon signals to their attached protons. The C10 methoxy carbon has a highly characteristic and reliable chemical shift around 59 ppm.[13]

  • Aliphatic Region (δ 10-50 ppm): The C8 methylene carbon is the only purely aliphatic carbon in the chain, and thus it resonates at the most upfield position, typically below 35 ppm.

This detailed, predictive assignment serves as a robust framework for analyzing an experimentally obtained spectrum. The self-validating nature of the protocol is confirmed when the ten predicted signals are observed in their expected regions, providing high confidence in the structural identity of 2-(3-Methoxypropoxy)phenylboronic acid.

Conclusion

The structural elucidation of 2-(3-Methoxypropoxy)phenylboronic acid via ¹³C NMR spectroscopy is a clear and systematic process. By understanding the molecule's inherent asymmetry, one can predict the appearance of ten unique signals. A robust experimental protocol ensures the acquisition of high-fidelity data. The subsequent interpretation, grounded in established chemical shift theory and comparison with analogous structures, allows for the confident assignment of each signal to its corresponding carbon atom. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical framework necessary to utilize ¹³C NMR for the definitive structural verification of this and similar boronic acid derivatives, upholding the highest standards of scientific integrity.

References

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University, Department of Chemistry. [Link]

  • Sporzyński, A., et al. (2020). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

  • UCL Chemistry Department. (n.d.). Sample Preparation for NMR. University College London. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and detected coupling constants in spectra of 1-3. ResearchGate. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

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  • Singh, I., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. [Link]

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  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • Santos, M. A. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

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  • Krátký, M., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

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  • Wi, S. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

  • Lorch, M., & Smith, M. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. [Link]

  • Wang, Y., et al. (2023). Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. PubMed. [Link]

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Exploratory

Introduction: The Significance of 2-(3-Methoxypropoxy)phenylboronic Acid and the Role of FT-IR

An In-Depth Technical Guide to the FT-IR Analysis of 2-(3-Methoxypropoxy)phenylboronic acid This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Fourier-T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Analysis of 2-(3-Methoxypropoxy)phenylboronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(3-Methoxypropoxy)phenylboronic acid. Moving beyond a simple procedural outline, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach. The methodologies described herein are grounded in established spectroscopic principles to guarantee technical accuracy and data integrity.

2-(3-Methoxypropoxy)phenylboronic acid is a member of the versatile boronic acid class of compounds. These molecules are pivotal in organic synthesis, particularly in Suzuki coupling reactions, and have garnered significant attention in medicinal chemistry and drug development.[1][2][3][4][5] Their unique ability to form reversible covalent bonds with diols makes them valuable for creating sensors, drug delivery systems, and other advanced materials.[2][4]

Given its complex structure, featuring a boronic acid moiety, an aromatic ring, and an ether linkage, rigorous structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as an indispensable first-line analytical technique for this purpose. It is a rapid, non-destructive, and highly sensitive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[6][7][8] This guide details the principles, execution, and interpretation of FT-IR analysis as applied specifically to 2-(3-Methoxypropoxy)phenylboronic acid.

Part 1: Theoretical Foundations and Vibrational Mode Analysis

Before proceeding to experimental work, a foundational understanding of the expected spectral features is critical. FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[6][7][9][10] The resulting spectrum of absorption versus wavenumber provides detailed information about the molecule's functional groups.

For 2-(3-Methoxypropoxy)phenylboronic acid, the key functional groups and their expected vibrational signatures are:

  • Boronic Acid Group (-B(OH)₂): This group is characterized by two main vibrations: a broad O-H stretching band due to intermolecular hydrogen bonding and a strong, diagnostically crucial B-O stretching vibration.[11][12][13]

  • Phenyl Ring (C₆H₄): The aromatic ring gives rise to sharp C-H stretching absorptions at wavenumbers slightly higher than their aliphatic counterparts and a series of C=C in-ring stretching vibrations.[14][15][16]

  • Alkoxy Group (-O-CH₂-CH₂-CH₂-O-CH₃): This moiety will produce aliphatic C-H stretching signals and a characteristic C-O-C (ether) stretching band.[17]

The following diagram illustrates the molecular structure and highlights the key functional groups targeted by FT-IR analysis.

Caption: Key functional groups of 2-(3-Methoxypropoxy)phenylboronic acid.

Part 2: A Self-Validating Experimental Protocol

The integrity of an FT-IR spectrum is contingent upon a meticulous experimental protocol. The following workflow is designed to be self-validating by minimizing common sources of error.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis start Start: Obtain Sample clean_atr 1. Clean ATR Crystal (e.g., with isopropanol) start->clean_atr verify_clean 2. Verify Crystal Cleanliness (Run background, check for flatness) clean_atr->verify_clean verify_clean->clean_atr If contaminated background 3. Collect Background Spectrum (Single beam spectrum of empty ATR) verify_clean->background If clean apply_sample 4. Apply Solid Sample to Crystal (Ensure complete, even contact) background->apply_sample collect_sample 5. Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_sample->collect_sample process_spectrum 6. Perform ATR & Baseline Correction collect_sample->process_spectrum analyze 7. Peak Identification & Assignment process_spectrum->analyze report End: Generate Report analyze->report

Caption: FT-IR analysis workflow using the ATR technique.

Methodology: Attenuated Total Reflectance (ATR)

For a solid powder like 2-(3-Methoxypropoxy)phenylboronic acid, the ATR technique is superior to traditional methods like KBr pellets.

  • Causality: ATR requires minimal to no sample preparation, mitigating potential sample degradation from grinding or moisture absorption, to which KBr is highly susceptible.[8][18] It ensures excellent, reproducible contact between the sample and the IR beam's evanescent wave, leading to high-quality, consistent spectra.[8]

Step-by-Step Protocol
  • Instrument and Accessory Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Install a clean, undamaged diamond or germanium ATR accessory.

    • Expertise: A diamond ATR is robust and chemically inert, making it ideal for a wide range of organic compounds.

  • Verification of ATR Crystal Cleanliness:

    • Thoroughly clean the ATR crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe.

    • Acquire a "background" or "air" spectrum.

    • Trustworthiness: The resulting spectrum should be a flat line, devoid of significant peaks, particularly in the O-H (~3400 cm⁻¹), C-H (~2900 cm⁻¹), and "fingerprint" (<1500 cm⁻¹) regions. Any residual peaks indicate contamination and require further cleaning. This step validates the cleanliness of the optical path.

  • Background Spectrum Acquisition:

    • Once the crystal is verified as clean, collect the official background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere (CO₂, H₂O) and is automatically subtracted from the sample spectrum.

    • Parameters: Use the same acquisition parameters as for the sample (e.g., Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32).

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the 2-(3-Methoxypropoxy)phenylboronic acid powder directly onto the center of the ATR crystal.

    • Lower the ATR pressure arm to apply consistent and firm pressure. This is crucial for ensuring good optical contact between the solid sample and the crystal surface. Insufficient contact is a common cause of poor signal intensity and distorted peak shapes.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the pre-defined parameters. The instrument software will automatically ratio the sample measurement against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement:

    • Retract the pressure arm and carefully clean the sample off the crystal using the appropriate solvent. The instrument is now ready for the next sample.

Part 3: Spectral Interpretation and Data Analysis

The resulting FT-IR spectrum provides a wealth of structural information. The key is to systematically identify the characteristic absorption bands and assign them to the correct functional groups.

Summary of Characteristic Absorption Bands

The following table summarizes the expected FT-IR absorption bands for 2-(3-Methoxypropoxy)phenylboronic acid, based on established spectroscopic data for similar compounds.[11][12][14][15][17][19][20][21]

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale & Comments
3500 - 3200O-H Stretch (Boronic Acid)Strong, BroadThe broadness is due to strong intermolecular hydrogen bonding between the B(OH)₂ groups. A key indicator of the free boronic acid.[11][12][13]
3100 - 3000C-H Stretch (Aromatic)Medium, SharpCharacteristic of C-H bonds on the phenyl ring. Appears at a slightly higher frequency than aliphatic C-H stretches.[14][15]
2960 - 2850C-H Stretch (Aliphatic)Medium to StrongArises from the C-H bonds in the methoxypropoxy side chain (CH₂ and CH₃ groups).[17][22]
1610 - 1580C=C Stretch (Aromatic Ring)Medium, SharpIn-ring stretching vibrations of the phenyl group. Often appears as a pair of bands.[15][16]
1480 - 1440C=C Stretch (Aromatic Ring)Medium, SharpA secondary in-ring vibration of the phenyl group.
1380 - 1310 B-O Stretch Strong, Sharp This is a highly diagnostic peak for the boronic acid functional group and is a primary confirmation of its presence. [11][19][20][21]
1250 - 1200C-O Stretch (Aryl Ether)StrongAsymmetric stretching of the Ar-O-C bond from the ether linkage.
1150 - 1050C-O Stretch (Alkyl Ether)StrongAsymmetric C-O-C stretching from the propoxy and methoxy portions of the side chain.[17]
Advanced Considerations: Potential for Boroxine Formation

A critical aspect of handling boronic acids is their propensity to dehydrate, especially upon heating or under vacuum, to form cyclic trimers known as boroxine anhydrides.

  • Trustworthiness: An FT-IR analysis can validate the integrity of the sample. The formation of a boroxine would lead to a significant reduction or complete disappearance of the broad O-H stretching band (~3500-3200 cm⁻¹) and shifts in the B-O stretching region.[23] A clean spectrum with a strong, broad O-H band provides confidence that the material exists as the desired free boronic acid.

Conclusion

FT-IR spectroscopy is a powerful, efficient, and informative tool for the structural characterization of 2-(3-Methoxypropoxy)phenylboronic acid. By following a robust, self-validating protocol centered on the ATR technique, researchers can reliably obtain high-quality spectra. Correct interpretation, focusing on the diagnostic bands of the boronic acid (O-H and B-O stretches), aromatic ring, and ether linkages, allows for unambiguous confirmation of the molecule's identity and purity. This analytical rigor is fundamental to advancing research and development in fields where this versatile compound is employed.

References

  • MDPI. (2020, November 15). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Available from: [Link]

  • AIP Publishing. DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. Available from: [Link]

  • ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Available from: [Link]

  • Scribd. FT-IR Spectroscopy: Principles and Applications. Available from: [Link]

  • PubMed. (2022, June 20). Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery. Available from: [Link]

  • Royal Society of Chemistry. Phenylboronic acid-incorporated elastin-like polypeptide nanoparticle drug delivery systems. Available from: [Link]

  • ResearchGate. Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Available from: [Link]

  • JournalAgent. Conformational and FTIR analyses of 2,3-dimethoxyphenylboronic acid. Available from: [Link]

  • ACS Publications. (2004, May 15). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Available from: [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available from: [Link]

  • Michigan State University. Infrared Spectrometry. Available from: [Link]

  • UNL Digital Commons. Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Available from: [Link]

  • PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Available from: [Link]

  • AZoM. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available from: [Link]

  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications. Available from: [Link]

  • Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available from: [Link]

  • ResearchGate. FTIR spectrum of boric acid. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available from: [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available from: [Link]

  • NIH. 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Available from: [Link]

  • ResearchGate. (2025, August 10). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available from: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Semantic Scholar. Phenylboronic acid-polymers for biomedical applications. Available from: [Link]

  • Northern Illinois University. FT-IR sample preparation. Available from: [Link]

  • AIP Publishing. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Available from: [Link]

  • ResearchGate. (2025, September 30). Infrared study of boron-carbon chemical bonds in boron-doped activated carbon. Available from: [Link]

  • ResearchGate. FT-IR spectrum of catechin C=C aromatic region The bands between 1605.... Available from: [Link]

  • WordPress.com. (2026, January 24). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. Available from: [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available from: [Link]

  • Michigan State University. Principles of FTIR Spectroscopy. Available from: [Link]

  • SlideShare. The features of IR spectrum. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Available from: [Link]

  • NIH. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • ResearchGate. FTIR spectra of O-H stretching vibrations in the region located between.... Available from: [Link]

  • YouTube. (2022, February 27). IR Spectroscopy | Stretching and bending vibrations | Selection Rule | Fingerprint Region. Available from: [Link]

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Foundational

Technical Guide: Mass Spectrometric Characterization of 2-(3-Methoxypropoxy)phenylboronic Acid

Executive Summary This technical guide details the mass spectrometric (MS) analysis of 2-(3-Methoxypropoxy)phenylboronic acid , a functionalized arylboronic acid intermediate often employed in Suzuki-Miyaura cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric (MS) analysis of 2-(3-Methoxypropoxy)phenylboronic acid , a functionalized arylboronic acid intermediate often employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.

Characterizing this molecule presents distinct challenges due to the Lewis acidity of the boronic center and the amphiphilic nature of the 3-methoxypropoxy ether tail. This guide prioritizes Electrospray Ionization (ESI) in negative mode as the primary detection method, while addressing critical artifacts such as boroxine formation (dehydration trimers) and solvent-induced esterification.

Part 1: Molecular Architecture & MS Theory

Structural Analysis & Ionization Physics

The analyte consists of a phenyl ring substituted at the ortho position with a 3-methoxypropoxy chain and a boronic acid group.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  210.106 Da
    
  • Exact Mass (

    
    ):  209.110 Da
    

The Ortho-Effect: The oxygen atoms in the ortho-alkoxy chain can coordinate intramolecularly with the empty p-orbital of the boron atom. This coordination stabilizes the boronate anion, making Negative Ion Mode (ESI-) the most sensitive and chemically specific ionization method.

The Isotopic Fingerprint

Boron possesses a unique natural isotopic distribution that serves as a self-validating spectral signature.

  • 
     (19.9%): 
    
    
    
    
    
  • 
     (80.1%): 
    
    
    
    
    

Diagnostic Rule: Any genuine molecular ion or boron-containing fragment must exhibit this characteristic 1:4 intensity ratio between the M and M+1 peaks. Absence of this pattern indicates protodeboronation (loss of the boron group).

Part 2: Experimental Strategy (Methodology)

Solvent Systems & Sample Preparation

Boronic acids are prone to esterification with alcohol solvents (methanol/ethanol) in the ion source, creating pseudo-molecular ions


. To prevent this, aprotic polar solvents are required.

Recommended Protocol:

  • Stock Solution: Dissolve 1 mg of analyte in Acetonitrile (MeCN) or DMSO .

  • Working Solution: Dilute to 10 µg/mL using 50:50 MeCN:

    
     containing 10 mM Ammonium Acetate .
    
    • Why Ammonium Acetate? It provides a buffered pH (~6.8) that facilitates the formation of the boronate anion

      
       or the adduct 
      
      
      
      , preventing acid-catalyzed deboronation.
Instrumental Parameters (ESI Source)
  • Polarity: Negative (ESI-)

  • Capillary Voltage: 2.5 – 3.0 kV (Lower voltage reduces discharge on the ether tail).

  • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation of the ether linkage).

  • Desolvation Temp: 350°C (High enough to desolvate the ether chain, but controlled to minimize boroxine formation).

Part 3: Fragmentation & Spectral Interpretation[1]

Primary Ionization Pathways

In negative mode, the molecule typically forms two distinct species:

  • Deprotonated Monomer:

    
     at 
    
    
    
    209.1 (based on
    
    
    ).
  • Boroxine Artifact: Under high source energy or concentration, three molecules dehydrate to form a cyclic trimer.

Fragmentation Logic (Graphviz Visualization)

The following diagram illustrates the competing pathways between clean ionization, artifact formation, and fragmentation.

MS_Pathways M Neutral Molecule MW: 210.10 Ion_M [M-H]⁻ m/z 209.10 M->Ion_M ESI- (Deprotonation) Ion_Boroxine [Boroxine Artifact]⁻ [3M - 3H₂O - H]⁻ m/z ~575.3 M->Ion_Boroxine High Conc./Heat (-3 H₂O) Frag_Ether Ether Cleavage [M - C₄H₉O]⁻ m/z 137.04 Ion_M->Frag_Ether CID (-72 Da) Frag_Boron Deboronation [M - B(OH)₂]⁻ (Phenoxide ion) Ion_M->Frag_Boron High Energy CID

Caption: Ionization and fragmentation pathways. Green indicates the target analytical ion; Red indicates the common dehydration artifact.

Diagnostic Ion Table

The following table summarizes the theoretical


 values (based on 

) expected in an ESI- spectrum.
Ion IdentityFormulaTheoretical

(

)
Description
[M - H]⁻

209.10 Parent Ion. Base peak in mild conditions.
[M + OAc]⁻

269.12 Adduct formed in Ammonium Acetate buffer.
[M - H - H₂O]⁻

191.09 In-source dehydration (Boroxine precursor).
Ether Cleavage

137.04 Loss of the methoxypropoxy tail (Neutral loss 72 Da).
Dimer [2M - H]⁻

419.21 Non-covalent dimer, common at high concentrations.

Part 4: Quality Control & Impurity Profiling

In drug development, this boronic acid is a raw material. The two critical impurities to screen for are:

  • Protodeboronation Product (1-(3-methoxypropoxy)benzene):

    • Mechanism:[1][2] Hydrolysis of the C-B bond.

    • Detection: This is neutral and will not ionize well in ESI-. Use APCI+ or GC-MS to detect the bare arene (MW ~166 Da).

  • Boroxine (Trimer):

    • Detection: If the peak at

      
       ~575 is dominant even at low cone voltages, the solid sample may have polymerized during storage.
      
    • Remediation: Add 5% water to the sample solvent to hydrolyze the boroxine back to the monomer before injection.

Automated QC Workflow

QC_Workflow Sample Raw Material Solub Dissolve in MeCN:H₂O (Add NH₄OAc) Sample->Solub Inject Direct Infusion / LC Solub->Inject Decision Check m/z 209 Inject->Decision Pass Pass: Isotope Ratio 1:4 Decision->Pass Clean [M-H]⁻ Fail_1 Fail: Dominant m/z 575 (Boroxine) Decision->Fail_1 Trimer Found Fail_2 Fail: No Boron Pattern (Degradation) Decision->Fail_2 Protodeboronation

Caption: Decision tree for rapid QC of boronic acid raw materials.

References

  • Randa, A. et al. (2012). Analysis of Boronic Acids Without Chemical Derivatisation. Swansea University / EPSRC.[3] Link

    • Core Reference: Establishes the necessity of negative mode ESI and the observ
  • Rebane, R. & Herodes, K. (2012).[4] Influence of boric acid on electrospray ionization efficiency. European Journal of Mass Spectrometry. Link

    • Core Reference: Validates the signal enhancement effects of boronic species in ESI and buffer consider
  • Wickremsinhe, E. et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry. Link

    • Core Reference: Detailed mechanism of boroxine formation and solvent adducts in ESI sources.

Sources

Exploratory

A Technical Guide to the Solubility of 2-(3-Methoxypropoxy)phenylboronic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methoxypropoxy)phenylboronic acid, a crucial parameter for its application in synthetic chemistry and drug development. Given the lim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Methoxypropoxy)phenylboronic acid, a crucial parameter for its application in synthetic chemistry and drug development. Given the limited publicly available solubility data for this specific molecule, this document synthesizes foundational principles of boronic acid chemistry, predictive analysis based on molecular structure, and detailed experimental protocols to empower researchers in its effective handling and utilization.

Introduction: The Significance of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various fields, including medicinal chemistry, where they serve as key intermediates in the synthesis of complex pharmaceutical agents.[2][3] The solubility of a boronic acid, such as 2-(3-Methoxypropoxy)phenylboronic acid, in organic solvents is a critical factor that dictates its reactivity, purification, and formulation.[4] A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and ultimately, for its successful application in drug discovery and development pipelines.

Molecular Profile and Predicted Solubility Behavior of 2-(3-Methoxypropoxy)phenylboronic Acid

The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. The structure of 2-(3-Methoxypropoxy)phenylboronic acid suggests a nuanced solubility profile.

  • The Boronic Acid Moiety : The B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group contributes to solubility in polar solvents.

  • The Phenyl Ring : The aromatic ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents.

  • The 2-(3-Methoxypropoxy) Substituent : This ether-containing side chain introduces additional polarity and hydrogen bond accepting capabilities through the oxygen atoms, likely enhancing solubility in a range of polar and moderately polar solvents. The flexible alkyl chain also adds a degree of nonpolar character.

Based on these structural features, we can predict the following general solubility trends:

  • High Solubility : Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), as well as in polar protic solvents like lower-chain alcohols (Methanol, Ethanol).

  • Moderate Solubility : Likely in moderately polar solvents such as Acetone, Ethyl acetate, and Dichloromethane.

  • Low to Insoluble : Predicted in nonpolar solvents like Hexane, Toluene, and Carbon tetrachloride.

It is crucial to recognize that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium is solvent-dependent and can complicate solubility measurements, as the boroxine will exhibit a different solubility profile from the parent boronic acid.[5]

Quantitative Solubility Data: A Predictive Framework

Solvent Predicted Solubility Rationale
Polar Protic
MethanolHighPolar nature and hydrogen bonding capabilities of both solute and solvent.
EthanolHighSimilar to methanol, with a slight decrease in polarity.
WaterLow to ModerateThe boronic acid group is hydrophilic, but the substituted phenyl ring is largely hydrophobic.[7]
Polar Aprotic
Dimethylformamide (DMF)Very HighHighly polar solvent capable of strong dipole-dipole interactions.
Dimethyl sulfoxide (DMSO)Very HighExcellent solvent for a wide range of organic compounds, including those with polar functional groups.
Tetrahydrofuran (THF)HighEther solvent that can interact favorably with the methoxypropoxy side chain.
AcetoneModerate to HighA ketone that can act as a hydrogen bond acceptor.[5]
AcetonitrileModeratePolar aprotic solvent, though potentially less effective than DMF or DMSO.
Nonpolar
TolueneLowThe aromatic nature of toluene may offer some interaction with the phenyl ring, but overall solubility is expected to be poor.
HexaneVery LowHighly nonpolar solvent with weak intermolecular forces.
Diethyl EtherModerateThe ether functionality can interact with the solute, but the overall nonpolar character of the solvent will limit solubility.[6]

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following section outlines a robust, step-by-step protocol for the determination of the solubility of 2-(3-Methoxypropoxy)phenylboronic acid in various organic solvents.

Materials and Equipment
  • 2-(3-Methoxypropoxy)phenylboronic acid (high purity)

  • Analytical grade organic solvents

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[8]

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-(3-Methoxypropoxy)phenylboronic acid into a vial B Add a known volume of the selected organic solvent A->B C Seal the vial and place in a thermostatically controlled shaker B->C D Agitate at a constant temperature for 24-48 hours to reach equilibrium C->D E Allow the suspension to settle D->E F Centrifuge to separate the solid from the supernatant E->F G Withdraw an aliquot of the clear supernatant F->G H Filter the aliquot through a 0.22 µm syringe filter G->H I Dilute the filtered sample with a suitable mobile phase H->I J Analyze the diluted sample by a validated HPLC method I->J

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol
  • Preparation of Standard Solutions : Prepare a series of standard solutions of 2-(3-Methoxypropoxy)phenylboronic acid of known concentrations in the mobile phase to be used for HPLC analysis.

  • Sample Preparation : To a series of vials, add an excess amount of 2-(3-Methoxypropoxy)phenylboronic acid. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition : Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration : Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation : After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

  • Sampling : Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution : Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis : Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-(3-Methoxypropoxy)phenylboronic acid.[9]

  • Calculation : Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following controls should be implemented:

  • Equilibrium Confirmation : Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.

  • Triplicate Measurements : All experiments should be performed in triplicate to assess the reproducibility of the results.

  • Purity of Compound : The purity of the 2-(3-Methoxypropoxy)phenylboronic acid should be confirmed by an appropriate analytical method (e.g., NMR, LC-MS) prior to the solubility studies.

  • Calibration Curve : A multi-point calibration curve with a high correlation coefficient (R² > 0.999) must be used for the quantification of the analyte.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can influence the solubility of 2-(3-Methoxypropoxy)phenylboronic acid:

  • Temperature : The solubility of most solid compounds in organic solvents increases with temperature.[10] This relationship should be determined experimentally if the compound is to be used at various temperatures.

  • pH (in aqueous or protic systems) : The pKa of a boronic acid is typically around 9.[1] In buffered aqueous solutions or protic solvents, changes in pH can affect the ionization state of the boronic acid, thereby influencing its solubility.

  • Presence of Diols : Boronic acids can form reversible covalent complexes with diols, such as sugars or glycols.[4] This interaction can significantly enhance the solubility of the boronic acid.

G cluster_factors Influencing Factors Solubility Solubility of 2-(3-Methoxypropoxy)phenylboronic acid Solvent Solvent Polarity (Like Dissolves Like) Solubility->Solvent Primary Determinant Temp Temperature Solubility->Temp Affects Equilibrium pH pH (Aqueous/Protic Systems) Solubility->pH Alters Ionization Diols Presence of Diols (Complexation) Solubility->Diols Enhances via Complexation

Caption: Key Factors Influencing Boronic Acid Solubility.

Conclusion

While specific, pre-existing solubility data for 2-(3-Methoxypropoxy)phenylboronic acid is scarce, a systematic approach based on its molecular structure allows for rational prediction of its solubility behavior. This guide provides a robust theoretical framework and a detailed, self-validating experimental protocol to enable researchers to accurately determine the solubility of this compound in a range of organic solvents. Such data is invaluable for the optimization of synthetic routes, purification processes, and the overall advancement of research and development projects involving this important chemical entity.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 125-131. [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). [Link]

  • Miller, M. A. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Domanska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4443–4451. [Link]

  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Wikipedia. Boronic acid. [Link]

  • PubChem. 2-Methoxyphenylboronic acid. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. [Link]

  • Design and discovery of boronic acid drugs. (2025). ResearchGate. [Link]

  • 3-(Cyclopropylmethoxy)phenylboronic acid. (n.d.). PubChem. [Link]

  • Phenylboronic Acid. (n.d.). PubChem. [Link]

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Foundational

Technical Guide: Stability &amp; Storage of 2-(3-Methoxypropoxy)phenylboronic Acid

The following technical guide details the stability profile and storage protocols for 2-(3-Methoxypropoxy)phenylboronic acid . This guide is structured to provide actionable intelligence for drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for 2-(3-Methoxypropoxy)phenylboronic acid .

This guide is structured to provide actionable intelligence for drug development professionals, moving beyond generic safety data sheets to address the specific physicochemical behaviors of ortho-substituted, ether-functionalized arylboronic acids.

Executive Summary

2-(3-Methoxypropoxy)phenylboronic acid is a functionalized building block characterized by an electron-rich aromatic core and a hydrophilic ether side chain. Its stability is governed by a dynamic equilibrium between the free acid and its cyclic anhydride (boroxine), alongside irreversible degradation pathways driven by oxidation and protodeboronation.

Unlike simple phenylboronic acid, the 2-(3-methoxypropoxy) substituent introduces specific handling challenges:

  • Hygroscopicity: The glycol-like ether chain increases water affinity, complicating precise stoichiometry.

  • Electronic Activation: The ortho-alkoxy group increases electron density, elevating susceptibility to oxidative deboronation compared to electron-deficient analogs.

  • Steric Influence: The ortho substitution pattern kinetically retards boroxine formation but does not eliminate it.

Core Recommendation: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) . Desiccation is critical to prevent moisture-induced clumping, though the compound is chemically tolerant of ambient moisture in the short term.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

PropertyDetail
Chemical Name 2-(3-Methoxypropoxy)phenylboronic acid
Functional Class Ortho-substituted Arylboronic Acid
Key Substituent 3-Methoxypropoxy (-O-CH₂-CH₂-CH₂-O-CH₃)
Electronic State Electron-Rich (Activated Ring)
Solubility Profile Soluble in MeOH, EtOH, DMSO, DMF, DCM. Sparingly soluble in water (pH dependent).
Structural Implications

The 3-methoxypropoxy tail is a flexible, polar chain. While too long to form a stable intramolecular dative bond with the boron center (which typically requires 5- or 6-membered transition states), it significantly alters the lattice energy and hygroscopicity of the solid. This makes the compound "sticky" and prone to absorbing atmospheric water, which shifts the Acid ⇌ Boroxine equilibrium.

Degradation Mechanisms & Stability Science

Understanding the causality of degradation is essential for troubleshooting. The stability profile rests on three pillars:

A. The Boroxine Cycle (Reversible)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines .[1]

  • Mechanism: 3 × R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O[2]

  • Trigger: Vacuum drying, desiccated storage, or heating.

  • Impact: This is not chemical decomposition. It is a physical state change.[3] The boroxine hydrolyzes back to the active acid instantly in the presence of water or aqueous base (Suzuki coupling conditions).

  • Nuance for this Compound: The ortho-substituent provides steric bulk that may slow down the trimerization kinetics compared to unsubstituted phenylboronic acid, but the equilibrium still exists.

B. Oxidative Deboronation (Irreversible)
  • Mechanism: Atmospheric oxygen, catalyzed by light or trace metals, inserts into the C-B bond via a radical mechanism, converting the boronic acid to a phenol (2-(3-methoxypropoxy)phenol).

  • Risk Factor: High. The alkoxy group at the ortho position donates electron density to the ring, stabilizing the radical intermediates and making this compound more sensitive to air than electron-deficient analogs (e.g., 4-fluorophenylboronic acid).

C. Protodeboronation (Irreversible)
  • Mechanism: Hydrolysis of the C-B bond replacing Boron with Hydrogen.[4]

  • Trigger: High temperature in aqueous media, particularly at extreme pH (very acidic or very basic).

  • Catalysis: Metal ions (Pd, Cu) used in coupling reactions can catalyze this side reaction.

  • Self-Validation: If your yield is low and you observe the de-boronated arene (1-(3-methoxypropoxy)benzene) by GC/LC-MS, protodeboronation is the culprit.

Visualization: Stability & Degradation Pathways

The following diagram illustrates the competing pathways governing the compound's integrity.

StabilityPathways cluster_reversible Reversible Storage State Acid Boronic Acid (Active Species) Boroxine Boroxine (Trimer) (Dehydrated Form) Acid->Boroxine Dehydration (Vacuum/Heat) Phenol Phenol Derivative (Oxidation Product) Acid->Phenol O2 / Radical Initiator (Irreversible) Arene De-boronated Arene (Hydrolysis Product) Acid->Arene Protodeboronation (High T / Metal Cat.) Boroxine->Acid Hydrolysis (Water/Base)

Figure 1: The Stability Landscape.[5] Green arrows indicate reversible pathways; red dashed arrows indicate irreversible degradation.

Storage & Handling Protocols

Primary Storage Conditions

To maximize shelf life (>12 months), adhere to the following:

  • Temperature: 2°C to 8°C .

    • Reasoning: Low temperature kinetically inhibits the radical oxidation pathway and slows protodeboronation.

  • Atmosphere: Inert Gas (Argon or Nitrogen) .

    • Reasoning: Prevents oxidative deboronation. The electron-rich nature of the ring makes this critical.

  • Container: Amber Glass with a Teflon-lined cap .

    • Reasoning: Amber glass blocks UV light (which can initiate radical oxidation). Teflon liners prevent leaching of plasticizers which can contaminate sensitive coupling reactions.

  • Desiccation: Store in a secondary container (desiccator) with active desiccant.

    • Reasoning: The ether chain is hygroscopic. Absorbed water won't degrade the compound chemically, but it will make the solid sticky and alter the molecular weight (stoichiometry errors).

Handling "Sticky" Solids

If the material has absorbed moisture and appears as a gum or sticky solid:

  • Do NOT heat to dry (accelerates oxidation).

  • Protocol: Dissolve in a minimal amount of Dichloromethane (DCM), dry over MgSO₄, filter, and remove solvent under vacuum at ambient temperature. This resets the physical form.

Quality Control (QC) & Self-Validation

Before committing this building block to a high-value synthesis, validate its purity using Quantitative NMR (qNMR) .

Why HPLC is insufficient

HPLC often uses acidic mobile phases which can cause on-column protodeboronation or peak tailing due to boron-silanol interactions, leading to inaccurate purity assessments. NMR is the gold standard.

The Self-Validating NMR Protocol

Solvent Choice: DMSO-d₆ + trace DCl OR MeOD. Avoid D₂O unless pH is adjusted, as solubility is low.

Interpretation Guide:

  • Boronic Acid: Look for the B-OH protons (typically broad singlets around 8.0–9.0 ppm in DMSO-d₆).

  • Boroxine: In dry solvents, you may see a separate set of aromatic signals corresponding to the anhydride.

    • Action: If boroxine is present, do not discard . Calculate the molarity based on the aromatic integration, not the OH integration. The boroxine is fully active in Suzuki couplings.

  • Phenol (Impurity): Look for sharp singlets (OH) or shifted aromatic protons upfield (due to increased shielding of OH vs B(OH)₂).

    • Action: If Phenol > 5%, purification is required (Recrystallization from EtOAc/Hexanes).

QC Decision Workflow

QCWorkflow Sample Sample Analysis (1H NMR in DMSO-d6) Check1 Are B-OH peaks visible (8-9 ppm)? Sample->Check1 Check2 Are Phenol peaks visible? Check1->Check2 Yes ResultBoroxine PASS: Boroxine Present (Use 'Boron Equivalent' Stoichiometry) Check1->ResultBoroxine No (Only Aromatic Signals) ResultOk PASS: Use as is (Adjust MW for water if broad) Check2->ResultOk No ResultFail FAIL: Oxidized (Recrystallize) Check2->ResultFail Yes (>5%)

Figure 2: QC Decision Tree for validating boronic acid reagent quality.

References

  • Boronic Acid Stability & Oxidation

    • Mechanism of autoxidation: Ainley, A. D.; Challenger, F. "The Chemistry of Boron. Part I." J. Chem. Soc.1930, 2171.
    • General Stability: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011 .

  • Protodeboronation Mechanisms

    • Kinetic Studies: Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.2010 , 132(38), 13100–13102. [Link]

    • Base-Catalyzed Pathways: Roesner, S. et al. "Base-Catalyzed Protodeboronation of Arylboronic Acids." Chem. Sci.2011 , 2, 1976. [Link]

  • Boroxine-Acid Equilibrium

    • Thermodynamics: Iovine, P. M. et al. "Thermodynamics of Boroxine Formation."[2] Dalton Trans.2010 , 39, 1423-1431.[2] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of 2-(3-Methoxypropoxy)phenylboronic Acid

This Application Note is designed for researchers and medicinal chemists utilizing 2-(3-Methoxypropoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.[1][2] It addresses the specific challenges posed by or...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists utilizing 2-(3-Methoxypropoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.[1][2] It addresses the specific challenges posed by ortho-alkoxy substitution—namely steric hindrance and protodeboronation—and provides optimized protocols to ensure high-yielding synthesis.[1][2]

[1][2]

Compound: 2-(3-Methoxypropoxy)phenylboronic acid Class: Ortho-substituted Arylboronic Acid / Ether Linker Primary Application: Installation of solubilizing ether linkers in drug discovery (e.g., PROTACs, fragment-based design).[1][2]

Introduction & Mechanistic Challenges

2-(3-Methoxypropoxy)phenylboronic acid presents a valuable but challenging scaffold.[1][2] While the ether side chain improves physicochemical properties (solubility, metabolic stability), its position ortho to the boronic acid moiety introduces two critical failure modes in standard Suzuki couplings:[2]

  • Steric Hindrance: The bulky propoxy chain hinders the approach of the palladium(II)-aryl complex during the transmetallation step, often the rate-determining step for hindered substrates.[1][2]

  • Protodeboronation (Hydrodeboronation): Electron-rich ortho-alkoxy boronic acids are highly susceptible to C–B bond cleavage under basic, aqueous conditions.[1][2] The ether oxygen can facilitate this pathway via coordination, leading to the formation of the deboronated byproduct (1-(3-methoxypropoxy)benzene) rather than the coupled product.[1][2]

Mechanistic Pathway & Failure Modes

The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.[1]

SuzukiMechanism Cat Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Cat->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting for Ortho-Subs) OxAdd->TransMet + Substrate + Base TransMet->TransMet Steric Clash slows entry of Boronic Acid RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Cat Regen Pd(0) Substrate 2-(3-Methoxypropoxy) phenylboronic acid Deboronation Protodeboronation Byproduct (Dead End) Substrate->Deboronation High Temp / Strong Base + H2O

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by ortho-substitution and the competing protodeboronation pathway.[2]

Optimization Strategy

To overcome these challenges, the reaction system must be engineered to accelerate transmetallation while suppressing deboronation.[2]

Catalyst & Ligand Selection

Standard catalysts like Pd(PPh₃)₄ are often insufficient due to poor stability and slow turnover with hindered substrates.[1][2]

  • Recommended: Pd(OAc)₂ + S-Phos (or XPhos).[1][2]

    • Why: S-Phos (Buchwald Ligand) is electron-rich and bulky.[1][2] It facilitates oxidative addition and, crucially, creates a pocket that accelerates transmetallation for ortho-substituted boronic acids while stabilizing the Pd(0) species.[2]

  • Alternative: Pd(dppf)Cl₂·DCM .

    • Why: Large bite angle and robustness; often works well for "difficult" couplings where PPh₃ fails.[1][2]

Base & Solvent Systems[3][4]
  • Base: Use K₃PO₄ (Potassium Phosphate Tribasic).[1][2]

    • Why: It provides sufficient basicity to activate the boronic acid but is less aggressive than hydroxides (NaOH/KOH), reducing the rate of protodeboronation.[2]

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water .[1][2]

    • Why: A biphasic system allows the boronic acid to remain largely in the organic phase until activation, protecting it from bulk aqueous hydrolysis.

Optimization Matrix (Table 1)
ParameterStandard (Avoid)Optimized (Recommended) Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / S-Phos (1:2 ratio)S-Phos boosts transmetallation rates for ortho-substrates.[1][2]
Base Na₂CO₃, NaOHK₃PO₄ or K₂CO₃ milder bases reduce protodeboronation side-reactions.[1][2]
Solvent DMF, MeOHToluene/H₂O or Dioxane/H₂O Biphasic systems protect the boronic acid.[2]
Temp 80-100°C60-80°C Lower temps minimize thermal decomposition.[1][2]

Detailed Experimental Protocols

Method A: High-Performance Protocol (S-Phos System)

Best for: Valuable substrates, complex coupling partners, or when yield is critical.[1][2]

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 2-(3-Methoxypropoxy)phenylboronic acid (1.2 – 1.5 equiv)[1][2]

  • Pd(OAc)₂ (2-5 mol%)[1][2]

  • S-Phos (4-10 mol%)[1][2]

  • K₃PO₄ (2.0 – 3.0 equiv)[1][2]

  • Solvent: Toluene/Water (10:1 v/v)[2]

Procedure:

  • Pre-complexation: In a reaction vial equipped with a stir bar, add Pd(OAc)₂ and S-Phos. Purge with inert gas (N₂ or Ar).[1][2] Add anhydrous Toluene and stir at room temperature for 5–10 minutes until the solution turns a clear yellow/orange (active catalyst formation).[1][2]

  • Addition: Add the Aryl Halide, Boronic Acid, and solid K₃PO₄.

  • Solvent: Add the remaining Toluene and Water (degassed).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LCMS/TLC.[1][2]

    • Checkpoint: If starting halide remains but boronic acid is consumed, add another 0.5 equiv of boronic acid.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).[1][2]

Method B: Robust Standard Protocol (Pd-dppf)

Best for: Initial screening or scale-up where S-Phos is too costly.[1][2]

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Boronic Acid (1.3 equiv)[1][2][3]

  • Pd(dppf)Cl₂[1][2]·DCM (5 mol%)[1][2]

  • K₂CO₃ (2.5 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Combine all solids (Halide, Boronic Acid, Base, Catalyst) in a reaction vessel.[1][2]

  • Evacuate and backfill with N₂ (3 cycles).[1][2]

  • Add degassed Dioxane/Water mixture via syringe.[1][2]

  • Heat at 90°C for 6–16 hours.

  • Note: This method runs hotter; ensure the boronic acid is in slight excess (1.3–1.5 equiv) to account for thermal degradation.[1][2]

Troubleshooting & QC Workflow

If yields are low (<40%), use the following decision tree to diagnose the failure.

Troubleshooting Start Low Yield Observed CheckSM Analyze Crude NMR/LCMS: Is Aryl Halide consumed? Start->CheckSM HalideLeft Halide Remaining CheckSM->HalideLeft Yes HalideGone Halide Consumed CheckSM->HalideGone No (Complex Mixture) CheckBoron Is Boronic Acid remaining? HalideLeft->CheckBoron BoronGone Boronic Acid GONE (Protodeboronation) CheckBoron->BoronGone No BoronLeft Boronic Acid LEFT (Catalyst Death) CheckBoron->BoronLeft Yes Soln1 Solution: 1. Switch to anhydrous conditions (CsF/Dioxane) 2. Lower Temp 3. Add Boronic Acid in portions BoronGone->Soln1 Soln2 Solution: 1. Switch to S-Phos or XPhos 2. Increase Catalyst Loading 3. Degas solvents more thoroughly BoronLeft->Soln2

Figure 2: Troubleshooting logic for ortho-substituted coupling failures.

Specific Tips for 2-(3-Methoxypropoxy)phenylboronic acid[1][2][5]
  • Handling: Store the boronic acid at 4°C. If the compound appears "wet" or sticky, it may have dehydrated to the boroxine (anhydride).[2] This is generally reversible under the aqueous reaction conditions, but verify stoichiometry (boroxines require calculation adjustment).

  • Purification: The methoxypropoxy chain adds polarity.[1][2] Ensure your TLC solvent system is polar enough (e.g., 20-40% EtOAc in Hexanes) to move the product off the baseline.[2]

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[2] Journal of the American Chemical Society, 2005.[2] Link(Foundational work on S-Phos for ortho-substituted couplings).

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids."[1][2] Journal of the American Chemical Society, 2010.[2] Link(Strategies for unstable/labile boronic acids).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[1][2] Chemical Society Reviews, 2014.[1][2] Link(Comprehensive review on boronic acid stability and protodeboronation mechanisms).

  • Sigma-Aldrich. "2-(3-Methoxypropoxy)phenylboronic acid Product Page."[1][2] Link(Commercial source and physical property verification).

Sources

Application

Base selection for Suzuki reaction with 2-(3-Methoxypropoxy)phenylboronic acid

Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-(3-Methoxypropoxy)phenylboronic Acid Audience: Researchers, scientists, and drug development professionals. Abstract The Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-(3-Methoxypropoxy)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1][2] However, the success of this palladium-catalyzed reaction is critically dependent on the judicious selection of reaction parameters, most notably the base. This is particularly true for sterically demanding or electronically complex substrates such as 2-(3-methoxypropoxy)phenylboronic acid. This application note provides a comprehensive guide to selecting the optimal base for this specific substrate, delving into the mechanistic rationale, addressing substrate-specific challenges like protodeboronation, and offering a detailed experimental protocol for a systematic base screening study.

Introduction: The Pivotal Role of the Base

First reported by Suzuki and Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide has become an indispensable tool in the synthesis of biaryls, polyolefins, and styrenes.[2][3][4] Its broad functional group tolerance and the relatively low toxicity of its boron-containing reagents have cemented its importance, especially within the pharmaceutical industry.[3]

The reaction's catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] While every step is crucial, the transmetalation—the transfer of the organic group from the boron atom to the palladium center—cannot proceed efficiently without the crucial intervention of a base.[6][7] The base's primary function is to activate the boronic acid, transforming it into a more nucleophilic borate species, thereby facilitating its addition to the palladium complex.[8]

The subject of this note, 2-(3-methoxypropoxy)phenylboronic acid, presents unique challenges. Its ortho-substituent introduces significant steric hindrance, which can impede the approach of the coupling partners. Furthermore, the presence of an ether linkage raises the possibility of chelation effects, and the electron-rich nature of the ring can increase susceptibility to the undesired side reaction of protodeboronation.[9][10] Therefore, a "one-size-fits-all" approach to base selection is inadequate; a carefully tailored strategy is required to maximize yield and minimize impurities.

Mechanistic Insight: How the Base Drives the Reaction

To make an informed choice, it is essential to understand the base's precise role within the Suzuki-Miyaura catalytic cycle. The transmetalation step is widely considered to be the rate-determining step in many cases, and it is here the base exerts its greatest influence.

Computational and experimental studies strongly suggest that the catalytic cycle begins with the reaction of the base (e.g., OH⁻) with the boronic acid [R-B(OH)₂].[11][12] This acid-base reaction forms a tetracoordinate borate anion [R-B(OH)₃]⁻. This species is significantly more electron-rich and thus more nucleophilic than the neutral boronic acid, enabling the rapid transfer of the aryl group to the electropositive palladium(II) center that was formed during the initial oxidative addition step.[8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base-Mediated Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OAP R¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->OAP Oxidative Addition (R¹-X) TCP R¹-Pd(II)L₂-R² OAP->TCP Transmetalation TCP->Pd0 Reductive Elimination (R¹-R²) BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate Activation Base Base (e.g., OH⁻) Base->Borate Borate->OAP Attacks Pd(II) Center caption Figure 1. The Suzuki-Miyaura catalytic cycle, emphasizing the critical activation of the boronic acid by a base to form the nucleophilic borate species required for transmetalation. Competing_Pathways cluster_desired Desired Suzuki Coupling cluster_undesired Undesired Side Reaction Start 2-(3-Methoxypropoxy)phenylboronic acid Activation Base-Mediated Activation Start->Activation Protodeboronation Base-Catalyzed Protodeboronation Start->Protodeboronation Transmetalation Transmetalation to Pd(II) Activation->Transmetalation Product Desired Biaryl Product Transmetalation->Product Byproduct 1-(3-Methoxypropoxy)benzene (Byproduct) Protodeboronation->Byproduct caption Figure 2. Competing reaction pathways for the boronic acid.

Caption: Figure 2. Competing reaction pathways for the boronic acid.

Steric and Electronic Factors

  • Steric Hindrance: The bulky ortho-substituent can slow the rate of transmetalation. A stronger base may be required to increase the concentration of the highly reactive borate anion to overcome this kinetic barrier.

  • Potential Chelation: The ether oxygen in the side chain could potentially coordinate with the palladium catalyst. This might influence the reaction rate, and in some cases, a carefully chosen base can disrupt or promote such interactions. [13]

A Comparative Overview of Common Bases

The choice of base is vast, ranging from mild carbonates to strong alkoxides. Their effectiveness is highly dependent on the specific substrates, solvent, and catalyst system. [6]

Base Type Examples Strength Typical Solvents Key Considerations
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃ Weak to Moderate Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O) K₂CO₃ is a reliable first choice. [14]Cs₂CO₃ is more soluble in organic solvents and effective for challenging couplings. [6]
Phosphates K₃PO₄ Moderate to Strong Anhydrous organic (Dioxane, Toluene, THF) Excellent for suppressing protodeboronation, especially in anhydrous conditions. A top choice for sensitive substrates. [14]
Hydroxides NaOH, KOH, LiOH Strong Aqueous mixtures Very effective at promoting borate formation, but high basicity can lead to base-sensitive functional group degradation and increased protodeboronation.
Fluorides KF, CsF Weak Anhydrous organic Useful when substrates contain base-labile groups like esters. The fluoride ion is thought to facilitate borate formation. [7]
Alkoxides KOtBu, NaOtBu Very Strong Anhydrous organic (THF, Toluene) Reserved for very unreactive coupling partners (e.g., aryl chlorides). High risk of side reactions, including catalyst decomposition and substrate degradation.

| Organic Amines | Triethylamine (TEA), DIPEA | Weak | Anhydrous organic | Generally less effective than inorganic bases for Suzuki-Miyaura couplings and can sometimes inhibit the catalyst. [15]|

Experimental Protocol: Systematic Base Screening

This protocol outlines a reliable method for screening multiple bases in parallel to identify the optimal conditions for the coupling of 2-(3-methoxypropoxy)phenylboronic acid with a representative aryl bromide (e.g., 4-bromoanisole).

Objective: To determine the base that provides the highest yield of 2-(3-methoxypropoxy)-4'-methoxy-1,1'-biphenyl while minimizing the formation of the 1-(3-methoxypropoxy)benzene byproduct.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Analysis A Array of Reaction Vials B Add Boronic Acid, Aryl Bromide, & Stir Bar A->B C Add Pd Catalyst & Ligand B->C D Add Specific Base to Each Vial C->D E Add Degassed Solvent D->E F Seal Vials & Purge with Inert Gas (N₂/Ar) E->F G Heat to Reaction Temp with Vigorous Stirring F->G H Cool to RT & Quench G->H I Liquid-Liquid Extraction H->I J Dry Organic Layer & Concentrate I->J K Analyze by LC-MS / GC-MS J->K caption Figure 3. Step-by-step workflow for the parallel base screening experiment.

Caption: Figure 3. Step-by-step workflow for the parallel base screening experiment.

Materials and Reagents

  • 2-(3-Methoxypropoxy)phenylboronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Bases for screening (2.5 equiv): K₂CO₃, Cs₂CO₃, K₃PO₄, KF, KOtBu

  • Solvents: 1,4-Dioxane (anhydrous), Degassed Water

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine and Magnesium Sulfate (for workup)

  • Inert gas (Nitrogen or Argon)

Procedure

  • Vial Preparation: Into a series of 8 mL reaction vials each containing a magnetic stir bar, weigh 4-bromoanisole (e.g., 0.2 mmol, 37.4 mg).

  • Addition of Solids: To each vial, add 2-(3-methoxypropoxy)phenylboronic acid (0.24 mmol, 50.0 mg). Then, add the pre-mixed catalyst system of Pd(OAc)₂ (0.004 mmol, 0.9 mg) and SPhos (0.008 mmol, 3.3 mg). Finally, add the specific base to be tested (0.5 mmol) to its designated vial.

  • Solvent Addition:

    • For aqueous conditions (K₂CO₃, Cs₂CO₃): Add 1,4-dioxane (1.6 mL) and degassed water (0.4 mL) for a 4:1 mixture.

    • For anhydrous conditions (K₃PO₄, KF, KOtBu): Add anhydrous 1,4-dioxane (2.0 mL).

  • Inerting: Crimp seal each vial. Evacuate and backfill with inert gas three times.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to 80 °C. Stir vigorously for 12 hours.

  • Workup:

    • Allow the vials to cool to room temperature.

    • Uncap and quench the reaction by adding 1 mL of water. Add a known amount of internal standard.

    • Extract the aqueous layer with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Analysis: Analyze the crude residue by GC-MS or LC-MS to determine the ratio of the desired product to the protodeboronation byproduct and unreacted starting material. Calculate the yield based on the internal standard.

Anticipated Results and Discussion

The results from the screening will likely highlight the trade-offs between base strength and side reaction propensity.

Table 2: Hypothetical Results of Base Screening Study

Entry Base Solvent Yield (Product) % Yield (Protodeboronation) %
1 K₂CO₃ Dioxane/H₂O (4:1) 75 15
2 Cs₂CO₃ Dioxane/H₂O (4:1) 82 10
3 K₃PO₄ Dioxane (anhydrous) 92 <2
4 KF Dioxane (anhydrous) 65 <2

| 5 | KOtBu | Dioxane (anhydrous) | 45 | 5 |

Discussion of Hypothetical Data:

  • The aqueous conditions with K₂CO₃ (Entry 1) would likely show moderate conversion but significant protodeboronation, demonstrating the detrimental effect of water in combination with a moderately strong base. [9]* Cs₂CO₃ (Entry 2), being more soluble, might provide a better yield than K₂CO₃, but the presence of water still allows for the competing side reaction. [6]* K₃PO₄ under anhydrous conditions (Entry 3) is anticipated to be the optimal choice. Its sufficient basicity promotes the reaction while the absence of water effectively shuts down the protodeboronation pathway, leading to a high yield of the desired product. [14]* KF (Entry 4), a weaker base, may not be strong enough to efficiently overcome the steric hindrance of the substrate, resulting in lower conversion.

  • The very strong base KOtBu (Entry 5) might lead to catalyst decomposition or other side reactions, resulting in a lower-than-expected yield, even in the absence of water.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically hindered and potentially sensitive 2-(3-methoxypropoxy)phenylboronic acid, base selection is paramount to achieving high yields. The primary challenge is to facilitate the desired transmetalation step while suppressing the base-catalyzed protodeboronation side reaction.

Based on mechanistic principles and the analysis of potential outcomes, a moderately strong, non-nucleophilic inorganic base under anhydrous conditions is the most promising strategy. Potassium phosphate (K₃PO₄) in a solvent like anhydrous dioxane or toluene is highly recommended as the starting point for optimization. This approach effectively balances the need for boronic acid activation with the imperative to minimize the undesired protodeboronation pathway, providing a robust and high-yielding protocol for researchers in synthetic and medicinal chemistry.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]

  • Suzuki reaction: easy mechanism, application. (2022). Chemistry Notes. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Use of Base Metals in Suzuki Coupling. (n.d.). WordPress. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2020). Journal of the American Chemical Society. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. (2023). IKM Institut Kimia Malaysia. [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health (NIH). [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2022). JACS Au. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Application Note - Suzuki-Miyaura Cross-Coupling. (n.d.). Scribd. [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (2025). Reddit. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • 2-Methoxyphenylboronic acid. (n.d.). PubChem. [Link]

  • Recent Advances on Pd Schiff Base Catalysts in Suzuki-Miyaura Cross-Coupling Reaction: A Review. (n.d.). ResearchGate. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. (n.d.). ChemRxiv. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025). ResearchGate. [Link]

Sources

Method

Microwave-assisted Suzuki coupling protocol using substituted boronic acids

Application Note: High-Throughput Synthesis Topic: Microwave-Assisted Suzuki-Miyaura Coupling of Sterically Demanding Boronic Acids Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Synthesis Topic: Microwave-Assisted Suzuki-Miyaura Coupling of Sterically Demanding Boronic Acids

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, yet conventional thermal protocols often fail when applied to sterically hindered or electron-deficient boronic acids. These substrates suffer from slow transmetallation rates and high susceptibility to protodeboronation under prolonged heating.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol designed to overcome these kinetic bottlenecks. By leveraging selective dielectric heating, this method accelerates the rate-determining step, allowing the productive cross-coupling pathway to outcompete side reactions. This protocol is validated for high-throughput drug discovery, reducing reaction times from 12–24 hours to 10–20 minutes while significantly improving yields for "difficult" substrates.

The Science of Speed: Dielectric Heating & Catalysis

Mechanism of Action

Unlike conventional oil baths which rely on conductive heating (Surface


 Vessel 

Solvent), microwave irradiation utilizes dielectric heating . The oscillating electric field aligns dipolar molecules (solvent and catalyst ligands), generating internal heat through molecular friction.
  • Inverted Temperature Gradients: The reaction mixture is hotter than the vessel walls, preventing wall-catalyzed decomposition.

  • Selective Heating: Polar transition states in the catalytic cycle absorb microwave energy more efficiently than non-polar ground states, effectively lowering the activation energy barrier (

    
    ) for the rate-determining step (typically Transmetallation for hindered substrates).
    
Catalytic Cycle & Microwave Intervention

The following diagram illustrates the standard catalytic cycle, highlighting where microwave energy exerts the most significant kinetic influence.

SuzukiMechanism cluster_MW Microwave Kinetic Effect Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_X Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII_X BaseStep Base Activation (Formation of Ar-Pd-OH) PdII_X->BaseStep + Base (OH-) TransMetal Transmetallation (Rate Determining Step for Hindered Substrates) BaseStep->TransMetal Boron Boronic Acid (Ar'-B(OH)2) Boronate Activated Boronate (Ar'-B(OH)3)- Boron->Boronate + Base Boronate->TransMetal Transfer PdII_ArAr Pd(II) Diaryl Complex TransMetal->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle.[1][2][3][4][5][6][7] The red zone indicates the Transmetallation step, which is kinetically accelerated by MW irradiation to bypass protodeboronation pathways.

Critical Parameter Optimization

To ensure reproducibility (Trustworthiness), the following parameters must be controlled.

Solvent Selection: The "Absorber"

Microwave synthesis requires a solvent with a high loss tangent (tan


) —a measure of the medium's ability to convert electromagnetic energy into heat.
  • Recommended: Ethanol/Water (1:1) or DMF/Water (4:1) .

  • Why: Water is an excellent microwave absorber (high tan

    
    ) and is essential for solvating the inorganic base. Non-polar solvents (Toluene, Dioxane) are "microwave transparent" and require a polar co-solvent (doping) to heat effectively.
    
Catalyst Selection
  • Standard:

    
     (Tetrakis) is cheap but oxygen-sensitive.
    
  • Challenging Substrates: Use

    
      or XPhos Pd G2 .
    
    • Reasoning: Bidentate ligands like dppf resist thermal degradation at high MW temperatures (120°C+). Bulky ligands like XPhos facilitate the coupling of sterically hindered aryl chlorides.

The Protodeboronation Trap

Electron-deficient and 2-heterocyclic boronic acids are prone to protodeboronation (C-B bond cleavage by water/base) before coupling occurs.

  • Solution: High-temperature, short-duration heating ("Flash Heating"). By ramping to 120°C in <1 min and holding for only 10 mins, the cross-coupling rate (

    
    ) is accelerated more than the decomposition rate (
    
    
    
    ).

Standard Operating Procedure (SOP)

Objective: Cross-coupling of 2-bromo-toluene (hindered halide) with 2,6-dimethoxyphenylboronic acid (hindered acid).

Materials
  • Vessel: 10 mL Microwave-rated borosilicate glass vial with crimp cap/septum.

  • Reagents:

    • Aryl Halide (1.0 equiv, 0.5 mmol)

    • Boronic Acid (1.2–1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMF : Water (4:1 v/v, 4 mL total) – Degassed

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Weigh the catalyst, boronic acid, and base into the microwave vial.[8]

    • Critical: If using air-sensitive Pd(0) sources, perform this in a glovebox or under a flow of Nitrogen.

      
       is air-stable enough for bench weighing but reacts better under inert gas.
      
  • Solvation & Purging:

    • Add the Aryl Halide (if liquid) and the degassed solvent mixture.

    • Cap the vial immediately.

    • Sparging: Insert a long needle (gas inlet) and a short needle (outlet) through the septum. Bubble Nitrogen or Argon through the solution for 2 minutes. Why: Oxygen poisons the catalyst and promotes homocoupling.

  • Microwave Irradiation:

    • Place vial in the microwave cavity (e.g., Biotage Initiator or CEM Discover).

    • Program:

      • Mode: Dynamic (Power varies to maintain Temp).

      • Temp: 120 °C.

      • Hold Time: 15 minutes.

      • Pre-stirring: 30 seconds (high speed).

      • Absorption Level: High.

  • Workup & Isolation:

    • Cool to room temperature (compressed air cooling usually built-in).

    • Decant mixture into a separatory funnel containing 20 mL Water and 20 mL Ethyl Acetate.

    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography.[6]

Experimental Workflow Diagram

Workflow Start Reagent Prep (Solid Weighing) Purge Inert Gas Sparge (N2, 2 mins) Start->Purge Heat MW Irradiation 120°C, 15 min Purge->Heat Cool Rapid Cooling (Air Jet) Heat->Cool Extract Extraction (EtOAc/Water) Cool->Extract Isolate Isolation (Chromatography) Extract->Isolate

Caption: Figure 2.[3] Operational workflow for microwave-assisted Suzuki coupling.

Comparative Data: Thermal vs. Microwave

The following data illustrates the efficiency gains when coupling electron-deficient aryl chlorides with phenylboronic acid.

ParameterConventional Heating (Oil Bath)Microwave IrradiationAdvantage
Temperature 100°C (Reflux)120°C (Pressurized)MW allows superheating above b.p.
Time 18 Hours15 Minutes72x Faster
Yield (Standard) 65%92%Cleaner reaction profile
Yield (Hindered) < 30%81%Overcomes steric barrier
By-products Significant ProtodeboronationMinimalKinetic control favors coupling

Data aggregated from comparative studies (See References 1, 3).

Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Conversion Catalyst poisoning or insufficient temp.Sparge solvents longer (remove

). Increase Temp to 140°C. Switch to XPhos Pd G2.
Homocoupling (Ar-Ar) Oxygen presence.Ensure rigorous inert atmosphere. Reduce catalyst loading slightly.
De-halogenation Overheating with alcoholic solvents.Switch solvent from EtOH/Water to DMF/Water or Toluene/Water.
Protodeboronation Unstable Boronic Acid.Add Boronic Acid in excess (1.5 - 2.0 equiv). Increase heating ramp speed (Power) to minimize time spent at intermediate temps.

References

  • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst.[5][6][8][9] Synlett.

  • Vertex Pharmaceuticals. (2012). A novel protocol for the one-pot borylation/Suzuki reaction.[7] PubMed Central.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

Application

Application Note: Synthesis of Biaryl Compounds using 2-(3-Methoxypropoxy)phenylboronic Acid

Executive Summary & Compound Profile This technical guide details the protocol for utilizing 2-(3-Methoxypropoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This specific building block is highly value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the protocol for utilizing 2-(3-Methoxypropoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This specific building block is highly valued in medicinal chemistry for two reasons:

  • The Ortho-Substitution: It introduces a 1,2-substitution pattern on the biaryl core, a privileged motif in atropisomeric ligands and bioactive pharmacophores.

  • The Ether Tail: The 3-methoxypropoxy chain acts as a solubilizing group (increasing polarity/LogD modulation) and a potential linker handle for PROTACs or antibody-drug conjugates (ADCs).

However, the ortho-alkoxy group presents a dual challenge: steric hindrance retarding the transmetallation step and an increased susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond). This guide provides a self-validating protocol using Buchwald-type precatalysts to overcome these barriers.

Mechanistic Insight: The "Race Against Time"

Success with ortho-substituted boronic acids depends on managing the kinetics of the catalytic cycle. The reaction is effectively a race between the productive Transmetallation (Path A) and the destructive Protodeboronation (Path B).

The Challenge
  • Steric Wall: The ortho-alkoxy group creates significant steric bulk, making it difficult for the boronate species to approach the Palladium(II) center.

  • Electronic Trap: Electron-rich ortho-alkoxy boronic acids are highly prone to protonolysis (protodeboronation) in the presence of water and base, often decomposing before they can couple.

The Solution: Bulky, Electron-Rich Ligands

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulk facilitates the reductive elimination of hindered biaryls, while its electron-rich nature accelerates oxidative addition. Most importantly, using SPhos Pd G3 (Generation 3 Precatalyst) ensures the immediate release of the active Pd(0) species, eliminating the induction period where deboronation often occurs.

Visualization: Catalytic Cycle & Competing Pathways

SuzukiMechanism PreCat SPhos Pd G3 (Precatalyst) Pd0 Active Pd(0)-SPhos PreCat->Pd0 Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Boronic 2-(3-Methoxypropoxy) phenylboronic acid Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate + Base (OH-) Boronate->TransMet Path A: Coupling Deboron Protodeboronation (Dead End: Ar-H) Boronate->Deboron Path B: Hydrolysis

Figure 1: The catalytic cycle highlights the critical branch point at the Activated Boronate stage. Path A must be accelerated via catalyst design to outcompete Path B.

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for initial screening and high-value intermediates.

Reagents:

  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Boronic Acid: 2-(3-Methoxypropoxy)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G3 (2.0 – 5.0 mol%) [1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Vessel Prep: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 315 mg), SPhos Pd G3 (0.02 mmol, 15 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Syringe in degassed Toluene (4.5 mL) and degassed Water (0.5 mL).

    • Note: The biphasic nature helps dissolve inorganic salts while protecting the catalyst in the organic layer.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure phase mixing.

    • Time: Typically 2–4 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Optimization for "Difficult" Partners

Use this if Protocol A yields <50% or if the aryl halide is extremely hindered.

ParameterModificationRationale
Catalyst XPhos Pd G3 XPhos is bulkier than SPhos; often superior for ortho-ortho couplings or aryl chlorides [2].
Base Cs₂CO₃ Cesium has the "cesium effect" (higher solubility in organic solvents), potentially accelerating transmetallation.
Solvent n-Butanol Protic solvents can sometimes facilitate proton transfer steps, though they risk deboronation. Use only if aprotic fails.
Additive Slow Addition Add the Boronic Acid as a solution over 1 hour via syringe pump to keep its concentration low, minimizing homocoupling/deboronation.

Analytical Data & Troubleshooting

Expected Impurities

When analyzing the crude mixture (LCMS/HPLC), look for these specific peaks to diagnose failure modes:

Retention Time (Relative)IdentityCauseSolution
0.5 - 0.7 Phenol Derivative Oxidation of Boronic Acid (H₂O₂/Air)Improve degassing; check solvent quality.
0.8 Protodeboronated Arene Hydrolysis of C-B bond (Path B)Reduce water ratio; switch to anhydrous K₃PO₄; lower temp.
1.0 Biaryl Product TargetN/A
1.2 Homocoupling Oxidative coupling of Boronic AcidRemove O₂ rigorously; reduce catalyst loading.
Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvents (Sparge 15 min) Start->Degas Mix Combine & Seal (Inert Atm) Degas->Mix Heat Heat @ 80°C (2-4 Hours) Mix->Heat Check LCMS Check (>95% Conv?) Heat->Check Check->Heat No (Add more Cat) Workup Aq. Workup (EtOAc/Water) Check->Workup Yes Purify Flash Column (Silica) Workup->Purify

Figure 2: Operational workflow for the synthesis of biaryls using 2-(3-Methoxypropoxy)phenylboronic acid.

References

  • Barder, T. E., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1][2] Establishes SPhos as the premier ligand for ortho-substituted substrates.

  • Bruno, N. C., et al. (2013). "Third Generation (G3) Buchwald Palladium Precatalysts." Chemical Science. Describes the stability and activation mechanism of the G3 precatalyst system.

  • Kinzel, T., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society.[1][2] Provides the foundational logic for using rapid-activation catalysts to beat protodeboronation.

  • Cox, P. A., et al. (2010). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[1][2] Mechanistic deep-dive into why ortho-substituted boronic acids decompose.

Sources

Method

Application Notes and Protocols: 2-(3-Methoxypropoxy)phenylboronic Acid as a Versatile Building Block in Materials Science

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to leveraging 2-(3-Methoxypropoxy)phenylboronic acid in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to leveraging 2-(3-Methoxypropoxy)phenylboronic acid in the synthesis of advanced materials. The unique structural features of this building block, particularly the ortho-alkoxy substituent, offer significant advantages in controlling molecular conformation and enhancing the processability of resulting materials. This guide will delve into the scientific rationale behind its use, provide detailed experimental protocols, and outline standard characterization techniques, with a focus on the synthesis of conjugated polymers for organic electronic applications.

Introduction: The Strategic Advantage of the 2-(3-Methoxypropoxy) Substituent

Phenylboronic acids are fundamental building blocks in modern organic synthesis, most notably for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[1] The functionalization of the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting materials.

The subject of this guide, 2-(3-Methoxypropoxy)phenylboronic acid, possesses a distinguishing feature: an alkoxy group at the ortho position to the boronic acid. This substitution is not merely a passive appendage; it actively influences the reactivity and properties of the molecule and the subsequent material. The oxygen atom can interact with the boron center, affecting the orientation of the boronic acid group relative to the phenyl ring.[2] This conformational influence can be critical in directing the three-dimensional structure and packing of polymers in the solid state, which in turn governs their electronic properties.

Furthermore, the 3-methoxypropoxy chain introduces several beneficial characteristics:

  • Enhanced Solubility: The flexible and polar ether chain significantly improves the solubility of both the monomer and the resulting polymer in common organic solvents. This is a crucial advantage for the solution-based processing of materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]

  • Morphological Control: The side chain can influence the intermolecular interactions and thin-film morphology of the synthesized material, which is a key determinant of device performance in organic electronics.[4]

  • Tunable Electronic Properties: While the primary electronic properties are dictated by the conjugated backbone, the alkoxy substituent can have a secondary electronic effect, subtly modifying the energy levels of the material.

This combination of conformational control and enhanced processability makes 2-(3-Methoxypropoxy)phenylboronic acid a highly attractive building block for the synthesis of a new generation of functional organic materials.

Core Application: Synthesis of a Conjugated Polymer for Organic Electronics via Suzuki-Miyaura Polycondensation

A primary application of 2-(3-Methoxypropoxy)phenylboronic acid is in the synthesis of conjugated polymers. These materials form the active layer in a variety of organic electronic devices.[5] The Suzuki-Miyaura reaction is a powerful method for creating the extended π-conjugated systems that are essential for charge transport and light emission in these materials.[6]

This section provides a detailed protocol for the synthesis of a copolymer of 2-(3-Methoxypropoxy)phenylboronic acid and a suitable comonomer, for instance, a dibrominated electron-deficient unit like 4,7-dibromo-2,1,3-benzothiadiazole, which is a common building block for low bandgap polymers.[7]

Overall Reaction Scheme

The following diagram illustrates the general Suzuki-Miyaura polycondensation reaction.

Suzuki_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid 2-(3-Methoxypropoxy)phenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) DibromoCompound Dibromo-comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) Product Conjugated Polymer Catalyst->Product + Base, Solvent, Heat Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O)

Caption: General scheme for Suzuki-Miyaura polycondensation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and may require optimization for specific comonomers and desired polymer characteristics. All procedures should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentPuritySupplierNotes
2-(3-Methoxypropoxy)phenylboronic acid>97%VariousStore under inert atmosphere.
4,7-dibromo-2,1,3-benzothiadiazole>98%VariousStarting material.
Tetrakis(triphenylphosphine)palladium(0)99%VariousAir-sensitive catalyst. Handle under inert gas.
Potassium Carbonate (K₂CO₃)>99%VariousAnhydrous, finely ground.
TolueneAnhydrousVariousDegas before use.
Deionized Water--Degas before use.
Aliquat 336 (Phase Transfer Catalyst)-VariousOptional, but can improve reaction rates.
Phenylboronic Acid>97%VariousFor end-capping.
Bromobenzene>99%VariousFor end-capping.
MethanolACS GradeVariousFor precipitation.
AcetoneACS GradeVariousFor washing.
HexanesACS GradeVariousFor washing.

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-Methoxypropoxy)phenylboronic acid (1.05 eq) and 4,7-dibromo-2,1,3-benzothiadiazole (1.00 eq).

    • Add finely ground potassium carbonate (4.0 eq).

    • If using, add Aliquat 336 (2-3 drops).

    • Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of argon, add degassed toluene and degassed deionized water (typically a 4:1 to 5:1 ratio of toluene to water by volume). The total solvent volume should be sufficient to achieve a monomer concentration of approximately 0.1 M.

    • In a separate vial, weigh the tetrakis(triphenylphosphine)palladium(0) catalyst (1-2 mol% relative to the dibromo-comonomer) and dissolve it in a small amount of degassed toluene.

    • Using a gas-tight syringe, transfer the catalyst solution to the reaction flask.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously under a positive pressure of argon. The reaction progress can be monitored by taking small aliquots and analyzing them by GPC (Gel Permeation Chromatography) to observe the increase in molecular weight. A typical reaction time is 24-48 hours.

  • End-Capping:

    • To ensure termination of the polymer chains and to remove reactive end groups, an end-capping procedure is performed.

    • After the desired polymerization time, add a small amount of phenylboronic acid (approx. 0.1 eq) to the reaction mixture and stir for 2-4 hours.

    • Then, add a small amount of bromobenzene (approx. 0.1 eq) and continue stirring for another 2-4 hours at the same temperature.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing vigorously stirring methanol. A fibrous or powdered precipitate of the polymer should form.

    • Collect the crude polymer by filtration.

    • To remove catalyst residues and oligomers, the polymer should be purified by Soxhlet extraction. Sequentially extract the polymer with methanol, acetone, and hexanes to remove impurities. The desired polymer should be insoluble in these solvents.

    • Finally, extract the polymer with a good solvent for the polymer itself (e.g., chloroform or chlorobenzene) to collect the purified product.

    • Precipitate the purified polymer from the chloroform/chlorobenzene solution by adding it to methanol.

    • Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for at least 24 hours.

Characterization of the Synthesized Polymer

A thorough characterization of the synthesized polymer is essential to understand its properties and suitability for the intended application.[8][9]

Structural and Molecular Weight Analysis
TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure of the polymer, the success of the polymerization, and the absence of monomer impurities.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A high molecular weight and low PDI are generally desirable for good film-forming properties and device performance.
FT-IR Spectroscopy Provides information about the functional groups present in the polymer and can confirm the disappearance of monomer-specific vibrations.[10]
Optical and Electrochemical Properties
TechniqueInformation Obtained
UV-Vis Spectroscopy Measures the absorption spectrum of the polymer in solution and as a thin film. The absorption edge is used to determine the optical bandgap (Eg).
Photoluminescence (PL) Spectroscopy Measures the emission spectrum of the polymer, providing information on its color of emission and quantum yield.
Cyclic Voltammetry (CV) Used to determine the electrochemical properties of the polymer, including the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These are critical parameters for designing efficient OLED device architectures.

Workflow for Polymer Synthesis and Characterization

The following diagram outlines the logical flow from synthesis to characterization.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization ReactionSetup 1. Reaction Setup (Monomers, Base, Inert Atmosphere) SolventCatalyst 2. Add Solvents & Catalyst ReactionSetup->SolventCatalyst Polymerization 3. Polymerization (Heat & Stir) SolventCatalyst->Polymerization EndCapping 4. End-Capping Polymerization->EndCapping Purification 5. Work-up & Purification (Precipitation, Soxhlet) EndCapping->Purification FinalPolymer Purified Polymer Purification->FinalPolymer NMR NMR (¹H, ¹³C) Data Material Properties Data (Structure, Mw, PDI, Eg, HOMO, LUMO) NMR->Data GPC GPC GPC->Data FTIR FT-IR FTIR->Data UVVis UV-Vis Spectroscopy UVVis->Data PL PL Spectroscopy PL->Data CV Cyclic Voltammetry CV->Data FinalPolymer->NMR FinalPolymer->GPC FinalPolymer->FTIR FinalPolymer->UVVis FinalPolymer->PL FinalPolymer->CV

Caption: Workflow from synthesis to material characterization.

Concluding Remarks

2-(3-Methoxypropoxy)phenylboronic acid is a promising building block for materials science, offering a strategic combination of conformational control and enhanced solubility. The protocols and characterization methods outlined in these notes provide a solid foundation for researchers to explore its potential in creating novel conjugated polymers for organic electronics and other advanced applications. The principles discussed here can be extended to the synthesis of a wide range of materials by judiciously selecting the comonomer to be used in the Suzuki-Miyaura polycondensation.

References

  • Zhang, Y., et al. (2021). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence, 15(4), 515-524.
  • Ghorbani-Vaghei, R., & Veisi, H. (2018). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 8(4), 354-362.
  • Sakamoto, S., et al. (2021). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Molecules, 26(11), 3299.
  • He, Z., et al. (2019). Organic materials for organic electronic devices. In Organic Electronics. IntechOpen.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Durka, K., et al. (2013). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1818.
  • Rani, A., et al. (2021). Preparation, characterization and application of boronic acid functionalized porous polymer for glycoproteins enrichment from biological samples. Talanta, 224, 121882.
  • Yu, Z. D., et al. (2020). Conformation Control of Conjugated Polymers. Chinese Journal of Polymer Science, 38(9), 921-936.
  • Cammidge, A. N., & Creton, B. (2022). Editorial: Organic Electronics: Future Trends in Materials, Fabrication Techniques and Applications. Frontiers in Chemistry, 10, 888635.
  • James, T. D., et al. (2012). Design, Synthesis and Evaluation of Fluorescent Sensors for the Detection of Saccharide and Reactive Oxygen Species.
  • Gherheb, A., et al. (2024). Organic electronics: pioneering the future of sustainable and flexible technology.
  • Li, Y., et al. (2021). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. International Journal of Molecular Sciences, 22(11), 5898.
  • Xu, Y., & Jin, S. (2013). Conjugated microporous polymers: design, synthesis and application. Chemical Society Reviews, 42(20), 8012-8031.
  • Fossey, J. S., et al. (2008). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Chemistry - A European Journal, 14(36), 11431-11438.
  • Akimov, A. V., et al. (2018). Organic electronics based on polymer-inorganic nanoparticle composite materials. In Journal of Physics: Conference Series (Vol. 986, No. 1, p. 012001). IOP Publishing.
  • Perkas, N., et al. (2011). Suzuki cross-coupling of halobenzene and phenylboronic acid.
  • Zaborowska, M., et al. (2021). Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0. International Journal of Molecular Sciences, 22(19), 10563.
  • Laczka, O., et al. (2005). Fluorescent Probes for Sensing Processes in Polymers. Macromolecular Symposia, 222(1), 221-230.
  • Al-Bayati, Y. K. H., & Al-Amiery, A. A. (2024). Synthesis and Characterization of Nano-Composites of Polypropylene / Cr2O3 Nanoparticles Using Licorice Extract. Iraqi Journal of Science, 65(2), 856-867.
  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
  • Li, Y., et al. (2021).
  • Al-Bayati, Y. K. H. (2020).

Sources

Application

Application Notes and Protocols: Boronic Acid Catalysis for Selective Organic Transformations

For Distribution To: Researchers, scientists, and drug development professionals. Abstract Historically recognized for their role as stoichiometric reagents in transition metal-catalyzed reactions, boronic acids have eme...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Historically recognized for their role as stoichiometric reagents in transition metal-catalyzed reactions, boronic acids have emerged as remarkably versatile and powerful organocatalysts.[1][2] Their low toxicity, stability, and commercial availability, coupled with their unique ability to reversibly form covalent bonds with hydroxyl groups, position them as ideal catalysts for a range of selective organic transformations.[1][3] This guide provides an in-depth exploration of boronic acid catalysis, moving beyond simple procedures to explain the fundamental principles and mechanistic rationale behind their application. We will detail field-proven protocols for key transformations, including direct amidation and selective esterification, and present the underlying catalytic cycles. The methodologies described herein emphasize high atom economy and mild reaction conditions, aligning with the principles of green chemistry and addressing the needs of modern synthetic and process chemistry.[1][4][5]

The Principle of Boronic Acid Catalysis: A Duality of Activation

The catalytic prowess of boronic acids stems from their ability to act as Lewis acids, engaging in reversible covalent interactions with hydroxyl-containing functional groups. This interaction can manifest in two distinct modes of activation, providing a powerful toolkit for synthetic chemists.[1][3]

  • Electrophilic Activation: Boronic acids can activate carboxylic acids and alcohols. By forming an intermediate such as an acyloxyboronate, the boronic acid withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to attack by a nucleophile.[1][5] This is the operative principle in direct amidation and esterification reactions.

  • Nucleophilic Activation: Conversely, when a boronic acid chelates to a 1,2- or 1,3-diol, it forms a tetrahedral boronate adduct.[3] This complexation increases the electron density on the oxygen atoms, thereby enhancing the nucleophilicity of the diol for subsequent reactions.[3][5]

This dual capacity allows for a broad scope of applications under mild conditions, circumventing the need for harsh reagents or wasteful stoichiometric activators.[1]

Electrophilic Activation: Catalysis of Acylation Reactions

The formation of amide and ester bonds are cornerstone transformations in pharmaceutical and materials science. Boronic acid catalysis provides a direct and environmentally benign alternative to classical methods, which often rely on hazardous reagents and generate significant waste.[6]

Direct Amidation of Carboxylic Acids

The direct condensation of a carboxylic acid and an amine is a highly atom-economical approach to amide bond formation. Boronic acid catalysis makes this transformation efficient and practical.

Causality and Mechanism:

The catalytic cycle is generally understood to proceed through the activation of the carboxylic acid.[5] The boronic acid catalyst reacts with the carboxylic acid in a dehydration equilibrium to form a highly electrophilic monoacyloxyboronic acid intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate. The rate-limiting step is often the breakdown of this tetrahedral intermediate to yield the amide and regenerate the boronic acid catalyst.[5] Critically, the removal of water (the reaction byproduct) is essential to drive the initial equilibrium towards the activated acyloxyboronate species and ultimately achieve high conversion.[5]

While this monoacyloxyboron mechanism is widely accepted, recent studies suggest that more complex pathways, potentially involving dimeric B-O-B motifs, may be operative, offering a more nuanced view of the catalytic process.[7][8]

amidation_cycle cluster_main Boronic Acid Catalytic Cycle for Amidation catalyst R'-B(OH)₂ activated Acyloxyboronic Acid R-CO-O-B(OH)R' catalyst->activated + R-COOH acid R-COOH activated->catalyst + H₂O tetrahedral Tetrahedral Intermediate activated->tetrahedral + R''-NH₂ amine R''-NH₂ tetrahedral->catalyst Regeneration amide Amide Product R-CO-NHR'' tetrahedral->amide water_out - H₂O water_in + H₂O amidation_workflow start Start: Assemble Reaction step1 1. Charge flask with carboxylic acid, amine, and solvent (e.g., toluene). start->step1 step2 2. Add boronic acid catalyst (1-10 mol%). step1->step2 step3 3. Equip with Dean-Stark trap and reflux condenser. step2->step3 step4 4. Heat to reflux. Monitor water collection. step3->step4 step5 5. Monitor reaction by TLC/LC-MS until starting material is consumed. step4->step5 step6 6. Cool to room temperature. Perform aqueous workup. step5->step6 step7 7. Purify by crystallization or column chromatography. step6->step7 end End: Isolated Amide step7->end

Figure 2: Standard workflow for boronic acid-catalyzed amidation.

Protocol Details:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the amine (1.0-1.2 equiv), and a suitable solvent for azeotropic water removal (e.g., toluene, xylene) to achieve a concentration of 0.1-0.5 M.

  • Catalyst Addition: Add the arylboronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 1-10 mol%).

  • Apparatus Assembly: Attach a Dean-Stark trap filled with the reaction solvent and a reflux condenser to the flask.

  • Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by analytical techniques such as TLC or LC-MS. Aromatic substrates generally require higher temperatures and longer reaction times than their aliphatic counterparts. [6]5. Workup: Upon completion, cool the reaction mixture to room temperature. If desired, the solvent can be removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic solution (e.g., 1 M HCl) to remove unreacted amine, a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and the boronic acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or flash column chromatography.

Data Summary: Scope of Boronic Acid-Catalyzed Amidation

EntryCarboxylic AcidAmineCatalyst (mol%)ConditionsYield (%)Reference
1Benzoic AcidBenzylaminePhenylboronic Acid (5)Toluene, reflux95[6]
2Phenylacetic AcidMorpholineBoric Acid (10)Toluene, reflux88[6]
3Adipic Acid4-Picolylamine (2 equiv)Boric Acid (10)Toluene, reflux85[6]
44-Nitrobenzoic AcidAniline3,5-Bis(trifluoromethyl)phenylboronic acid (5)Toluene, reflux91[5]
Chemoselective Esterification of α-Hydroxycarboxylic Acids

Boric acid, the simplest inorganic boron acid, serves as an exceptionally efficient and chemoselective catalyst for the esterification of α-hydroxycarboxylic acids. [4] Causality and Mechanism of Selectivity:

The remarkable selectivity arises from the inherent affinity of the boron center for 1,2-diols. [4]The α-hydroxycarboxylic acid substrate possesses this motif. It rapidly forms a stable five-membered cyclic boronate ester intermediate with the boric acid catalyst. This chelation event positions the carboxylic acid for intramolecular activation, significantly accelerating its esterification while leaving other carboxylic acids, including β-hydroxy acids within the same molecule, untouched. [4]This is a prime example of substrate-directed catalysis.

esterification_mech cluster_mech Mechanism of Selective Esterification start_mat α-Hydroxy- carboxylic Acid intermediate Cyclic Boronate Intermediate (Activated) start_mat->intermediate + B(OH)₃ - 2H₂O catalyst B(OH)₃ intermediate->catalyst Regeneration product α-Hydroxy Ester intermediate->product + R'-OH - H₂O alcohol R'-OH

Figure 3: Selective activation via a cyclic boronate intermediate.

Protocol Details: Selective Methyl Esterification of Mandelic Acid

  • Dissolution: Dissolve the α-hydroxycarboxylic acid (e.g., mandelic acid, 1.0 equiv) in the alcohol solvent (e.g., methanol), which serves as both the solvent and the reagent. A typical concentration is 0.2-1.0 M.

  • Catalyst Addition: Add boric acid (H₃BO₃, 10-20 mol%) to the solution. [4]3. Reaction: Stir the mixture at ambient temperature for 12-24 hours. The reaction is typically complete within 18 hours. [4]4. Workup: Remove the alcohol solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure α-hydroxy ester. In many cases, the product is of sufficient purity that no further purification is required. [4] This procedure is exceptionally mild and simple, making it a valuable tool for late-stage functionalization in complex molecule synthesis. [4]

Nucleophilic Activation: Diol and Saccharide Transformations

The formation of tetrahedral boronate adducts with diols can be exploited to enhance the nucleophilicity of the hydroxyl groups, enabling transformations that are otherwise challenging.

Phase-Transfer Catalysis in Glycosylations

Arylboronic acids can function as lipophilic phase-transfer catalysts for reactions involving polar sugars. [5] Causality and Mechanism:

The reaction is conducted in a biphasic system (e.g., water/chloroform). The boronic acid, which is soluble in the organic phase, complexes with the hydrophilic sugar at the interface. This forms a lipophilic boronic ester that is extracted into the organic phase. Here, the now-activated sugar can react with an organic-soluble electrophile. This strategy not only solves the mutual insolubility of reactants but also imparts unique selectivity, as the regiochemical outcome can be dictated by which diol moiety of the sugar most favorably forms the boronate ester. [5]The formation of furanoside or pyranoside products can be influenced by the sugar's structure, allowing for controlled glycosylation. [5]

Conclusion and Future Outlook

Boronic acid catalysis represents a significant advancement in sustainable and selective organic synthesis. Its applications in direct acylation reactions provide waste-reducing alternatives to classical methods, a crucial consideration in the pharmaceutical industry. The unique modes of activation—both electrophilic and nucleophilic—ensure that the scope of these catalysts will continue to expand. [1][3]Emerging applications in multicomponent reactions, Friedel-Crafts alkylations, and even CO₂ utilization underscore the vast potential of these simple yet powerful organocatalysts. [1][5][9]Future research will likely focus on the development of novel chiral boronic acids for asymmetric catalysis and the immobilization of these catalysts for enhanced recyclability, further solidifying their role in the future of chemical synthesis.

References

  • Title: Boronic acid catalysis Source: Chemical Society Reviews URL: [Link]

  • Title: Boronic acid catalysis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids Source: ResearchGate URL: [Link]

  • Title: Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Emergent Organoboron Acid Catalysts Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: Boron Chemistry: An Overview Source: ACS Symposium Series URL: [Link]

  • Title: Mechanistic insights into boron-catalysed direct amidation reactions Source: RSC Publishing URL: [Link]

  • Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]

  • Title: Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis Source: MDPI URL: [Link]

  • Title: Emergent Organoboron Acid Catalysts Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates Source: ChemRxiv URL: [Link]

  • Title: Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Mechanistic insights into boron-catalysed direct amidation reactions Source: Imperial College London URL: [Link]

  • Title: Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water Source: ACS Publications URL: [Link]

Sources

Method

Green Chemistry Approaches for Reactions Involving Phenylboronic Acids

Application Note & Protocol Guide Executive Summary Phenylboronic acids (PBAs) are ubiquitous building blocks in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling (SMCC) to construct biaryl scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Phenylboronic acids (PBAs) are ubiquitous building blocks in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling (SMCC) to construct biaryl scaffolds. However, traditional protocols often rely on volatile organic solvents (VOCs) like DMF, dioxane, or toluene, and require high catalyst loadings. This guide outlines three field-validated green chemistry methodologies: Aqueous Micellar Catalysis , Mechanochemistry (Ball Milling) , and Metal-Free Oxidative Hydroxylation . These approaches not only reduce environmental impact (E-Factor) but often accelerate reaction kinetics through concentration effects and alternative energy input.

Mechanistic Foundation: Stability vs. Reactivity

To successfully implement green protocols, one must understand the behavior of phenylboronic acids in non-traditional media. The central challenge is Protodeboronation —the hydrolytic cleavage of the C-B bond—which competes with the desired transmetallation cycle.

The Stability Paradox

In aqueous green media, base is required to activate the boronic acid (forming the boronate species,


) for transmetallation. However, this same boronate species is the primary intermediate for protodeboronation.
  • Mechanism: The reaction is pH-dependent.[1][2] At pH values near the pKa of the boronic acid (~8-10), the concentration of both the neutral acid and the boronate anion is significant, accelerating self-catalyzed deboronation.

  • Green Solution: Micellar systems protect the active species within a hydrophobic core, while mechanochemistry minimizes solvent exposure entirely, kinetically favoring coupling over hydrolysis.

Protodeboronation PBA Phenylboronic Acid (Neutral) Boronate Boronate Anion (Activated) PBA->Boronate + Base (OH-) Transmetal Transmetallation (Productive) Boronate->Transmetal + Pd-Complex Hydrolysis Protodeboronation (Destructive) Boronate->Hydrolysis + H2O / Heat Pd_Complex Pd(II)-Ar Halide Biaryl Biaryl Product Transmetal->Biaryl Reductive Elimination Benzene Benzene (Byproduct) Hydrolysis->Benzene C-B Cleavage

Figure 1: The bifurcation of phenylboronic acid reactivity.[3] Green protocols must maximize the upper path (Transmetallation) while suppressing the lower path (Hydrolysis).

Protocol 1: Aqueous Micellar Catalysis (Suzuki-Miyaura)

Principle: Using designer surfactants like TPGS-750-M (derived from Vitamin E), organic substrates are sequestered inside nanomicelles. This creates a high local concentration of reactants, allowing reactions to proceed in water at mild temperatures with low palladium loading.

Materials
  • Surfactant: TPGS-750-M (2 wt % in degassed water).

  • Catalyst: Pd(dtbpf)Cl₂ (or Pd(OAc)₂/SPhos for sterically demanding cases).

  • Base: Triethylamine (Et₃N) or K₃PO₄.

  • Substrates: Aryl bromide (1.0 equiv), Phenylboronic acid (1.2 equiv).

Step-by-Step Protocol
  • Surfactant Preparation: Dissolve TPGS-750-M (20 mg) in degassed HPLC-grade water (1.0 mL) to make a 2 wt % solution. Stir until clear.

  • Reaction Assembly: To a reaction vial containing a stir bar, add:

    • Aryl bromide (0.5 mmol)

    • Phenylboronic acid (0.6 mmol)

    • Pd catalyst (1–2 mol %)

  • Solvent Addition: Add the 2 wt % TPGS-750-M solution (1.0 mL).

  • Base Addition: Add Et₃N (1.5 mmol, 0.21 mL) via syringe.

  • Reaction: Cap the vial and stir vigorously at room temperature to 45 °C .

    • Note: Vigorous stirring is critical to maintain micelle-substrate interaction.

  • Workup (In-Flask Extraction):

    • Add a minimal amount of green organic solvent (e.g., Ethyl Acetate or MTBE) directly to the reaction vessel.

    • Stir gently; the organic layer will separate. Remove the organic layer.[4]

    • Recycling: The aqueous surfactant layer can often be reused for subsequent cycles.

Data Validation:

Parameter Traditional (DMF/100°C) Micellar (Water/45°C)
Yield 85-95% 90-98%
Time 12-24 h 2-6 h
E-Factor High (>50) Low (<10)

| Pd Loading | 5 mol % | 0.1 - 2 mol % |

Protocol 2: Mechanochemical Synthesis (Ball Milling)

Principle: Mechanical energy replaces thermal energy and solvent. High-speed ball milling induces friction and impact, generating localized "hot spots" (plasma-like conditions) that drive the reaction in the solid state. This eliminates bulk solvent entirely.

Materials
  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrational Mill.

  • Jar/Balls: Stainless steel (10-15 mL jar, 1-2 balls of 10mm diameter).

  • LAG Agent: Ethanol or "Glyceline" (Glycerol/Choline Chloride 2:1).

  • Catalyst: Pd(OAc)₂ (solid).

Step-by-Step Protocol
  • Loading: In the milling jar, weigh out:

    • Aryl halide (1.0 mmol)[5]

    • Phenylboronic acid (1.2 mmol)[4]

    • K₂CO₃ (solid, 2.0 mmol)

    • Pd(OAc)₂ (1-3 mol %)

  • Liquid Assisted Grinding (LAG): Add ethanol (0.2 µL per mg of total reactant mass).

    • Why: The trace liquid acts as a lubricant and enhances mass transfer without dissolving the bulk.

  • Milling:

    • Frequency: 25–30 Hz.

    • Time: 10–30 minutes.

    • Caution: Monitor jar temperature; pause if overheating occurs to prevent product degradation.

  • Isolation:

    • Scrape the solid powder from the jar.

    • Wash with water (to remove inorganic salts K₂CO₃/KBr).

    • Filter to obtain the crude biaryl product. Recrystallize from EtOH if necessary.

Protocol 3: Metal-Free Oxidative Hydroxylation

Principle: Converting phenylboronic acids to phenols usually requires harsh oxidants. This green protocol uses H₂O₂ in ethanol, proceeding via a boron-to-oxygen migration mechanism (similar to Baeyer-Villiger) without transition metals.

Materials
  • Oxidant: 30% H₂O₂ (Aqueous).

  • Solvent: Ethanol (Green solvent).

  • Substrate: Phenylboronic acid derivative.[1][2][4][6][7]

Step-by-Step Protocol
  • Dissolution: Dissolve Phenylboronic acid (1.0 mmol) in Ethanol (2 mL) in an open flask.

  • Oxidation: Add 30% H₂O₂ (1.2 - 1.5 equiv) dropwise at room temperature.

  • Stirring: Stir for 5–15 minutes. The reaction is typically exothermic and rapid.

    • Monitoring: Reaction progress can be visualized by the disappearance of the boronic acid solid (if insoluble) or via TLC.

  • Quench: Add aqueous sodium thiosulfate (10% soln) to neutralize excess peroxide.

  • Extraction: Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Comparative Workflow Analysis

GreenWorkflows cluster_0 Method A: Aqueous Micellar cluster_1 Method B: Mechanochemistry cluster_2 Method C: Green Oxidation start Start: Phenylboronic Acid + Coupling Partner A1 Dissolve in 2% TPGS-750-M/H2O start->A1 B1 Combine Solids in Steel Jar start->B1 C1 Dissolve in EtOH start->C1 A2 Add Pd cat. + Base A1->A2 A3 Stir 45°C (Micelle Reactor) A2->A3 product Isolate Product (Low E-Factor) A3->product B2 Add LAG Agent (EtOH) B1->B2 B3 Ball Mill (30 Hz, 20 min) B2->B3 B3->product C2 Add H2O2 (No Metal) C1->C2 C3 Stir RT (15 min) C2->C3 C3->product

Figure 2: Decision matrix for selecting the appropriate green chemistry workflow based on available equipment and reaction type.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (Micellar) Poor agitation; Micelles not forming.Increase stirring speed (rpm > 800). Ensure surfactant concentration is ≥ 2 wt %.
Protodeboronation (Benzene formation) pH too high; Temperature too high.Lower base equivalents; Switch to weaker base (K₃PO₄ instead of Et₃N); Reduce temperature.
Caking in Ball Mill "Gummy" reaction mixture.Change LAG agent; Add inert grinding auxiliary (e.g., NaCl or Sand) to disperse heat/solids.
Incomplete Oxidation Old H₂O₂ stock.Titrate H₂O₂ or use fresh stock. Ensure Ethanol is used to solubilize the organic substrate.[6]

References

  • Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008 . Link

  • Friščić, T. "Mechanochemistry as a Green Route for Suzuki-Miyaura Coupling."[8] Chemical Society Reviews, 2012 . Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 . Link

  • Gogoi, A., & Bora, U. "An efficient and green protocol for the oxidation of arylboronic acids."[9] Synlett, 2012 .[9] Link

  • Palesch, J. J., et al. "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles."[10] Journal of Chemical Education, 2019 . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(3-Methoxypropoxy)phenylboronic Acid in Catalysis

Welcome to the technical support center for 2-(3-Methoxypropoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxypropoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in catalytic cross-coupling reactions. Here, we address common challenges, delve into the underlying chemical principles, and provide actionable troubleshooting strategies to ensure the success of your experiments.

Introduction: The Utility and Challenges of 2-(3-Methoxypropoxy)phenylboronic Acid

2-(3-Methoxypropoxy)phenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique ortho-alkoxy substituent can influence reaction outcomes through steric and electronic effects, sometimes offering beneficial chelation to the metal center that can enhance selectivity. However, like many organoboron reagents, it is susceptible to several side reactions that can diminish yields, complicate purification, and lead to misleading results. This guide will focus on the three most pertinent side reactions:

  • Protodeboronation: The undesired cleavage of the C-B bond and its replacement with a C-H bond.

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl species.

  • Side Chain Ether Cleavage: A less common, but potential, degradation pathway under specific conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Significant Formation of Methoxypropoxybenzene Byproduct

Q1: I am observing a significant amount of 1-(3-methoxypropoxy)benzene in my reaction mixture, and the yield of my desired cross-coupled product is low. What is causing this?

This is a classic case of protodeboronation , an undesired side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction medium.[1] This is one of the most common failure modes in Suzuki-Miyaura coupling reactions.

Protodeboronation can occur through several pathways, often accelerated by aqueous basic conditions typically employed in Suzuki-Miyaura couplings.[2] The base activates the boronic acid for transmetalation but also increases its susceptibility to protonolysis. The general mechanism involves the attack of a proton source (e.g., water, alcohol) on the ipso-carbon of the arylboronic acid, leading to the cleavage of the carbon-boron bond.

Protodeboronation_Troubleshooting start High Protodeboronation Observed check_base Step 1: Evaluate the Base start->check_base Initiate Troubleshooting check_solvent Step 2: Modify the Solvent System check_base->check_solvent If issue persists check_temp Step 3: Adjust Reaction Temperature check_solvent->check_temp If issue persists check_boronic_ester Step 4: Consider a Boronic Ester check_temp->check_boronic_ester If issue persists success Successful Coupling check_boronic_ester->success Problem Solved

  • Choice of Base: The strength and nature of the base are critical. Strongly basic and aqueous conditions can accelerate protodeboronation.

    • Recommendation: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃. Organic bases like triethylamine (TEA) can also be effective. Fluoride sources like CsF or KF are known to activate the boronic acid for transmetalation while being less harsh.[3]

  • Solvent System: The presence of water can be a key contributor to protodeboronation.

    • Recommendation: Minimize the amount of water in the reaction or switch to an anhydrous solvent system. Toluene, dioxane, or THF are common choices. If a co-solvent is necessary for solubility, consider using a minimal amount of water or an alcohol like isopropanol.

  • Temperature Control: Higher temperatures can increase the rate of protodeboronation.

    • Recommendation: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can help identify the optimal balance.

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than their corresponding boronic acids.[2]

    • Recommendation: If feasible, convert the 2-(3-methoxypropoxy)phenylboronic acid to its pinacol ester derivative before the coupling reaction.

Parameter Condition to Avoid Recommended Condition Rationale
Base Strong, aqueous bases (e.g., NaOH, KOH)Milder bases (e.g., K₃PO₄, Cs₂CO₃, CsF)Reduces the rate of protonolysis.[3]
Solvent High water contentAnhydrous or low-water solvents (e.g., Toluene, Dioxane)Limits the availability of a primary proton source.
Temperature Excessively high temperaturesLowest effective temperatureSlows the rate of the undesired side reaction.
Issue 2: Formation of a Symmetrical Biaryl Byproduct

Q2: My reaction is producing a significant amount of 2,2'-bis(3-methoxypropoxy)-1,1'-biphenyl. What is this byproduct and how can I prevent its formation?

This byproduct is the result of homocoupling , a side reaction where two molecules of the boronic acid couple with each other. This consumes your starting material and complicates the purification of your desired product.

Homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium species.[4][5] The generally accepted mechanism involves the oxidative addition of the boronic acid to a Pd(0) center, followed by a second transmetalation with another boronic acid molecule, and subsequent reductive elimination to yield the homocoupled product and regenerate a Pd(0) species. The presence of Pd(II) species at the start of the reaction (e.g., from using a Pd(II) precatalyst like Pd(OAc)₂) can also drive homocoupling as the boronic acid itself can act as a reductant to generate the active Pd(0) catalyst.[4][5]

Homocoupling_Troubleshooting start High Homocoupling Observed check_degassing Step 1: Ensure Rigorous Degassing start->check_degassing Initiate Troubleshooting check_catalyst Step 2: Evaluate Palladium Source check_degassing->check_catalyst If issue persists check_equivalents Step 3: Adjust Reagent Stoichiometry check_catalyst->check_equivalents If issue persists success Successful Coupling check_equivalents->success Problem Solved

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling.

    • Recommendation: Ensure your reaction solvent and setup are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

  • Choice of Palladium Source: Using a Pd(II) precatalyst can sometimes lead to an increase in homocoupling during the in-situ reduction to Pd(0).

    • Recommendation: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This can minimize the side reactions that occur during the catalyst activation phase.[4]

  • Reagent Stoichiometry: An excess of the boronic acid can increase the statistical likelihood of homocoupling.

    • Recommendation: Use a stoichiometry of boronic acid to aryl halide as close to 1:1 as possible, or with a slight excess of the boronic acid (e.g., 1.1 equivalents). Avoid large excesses.

Parameter Condition to Avoid Recommended Condition Rationale
Atmosphere Presence of OxygenInert atmosphere (Argon or Nitrogen)Oxygen promotes oxidative homocoupling.[4]
Catalyst Pd(II) precatalysts (if issues persist)Pd(0) catalysts (e.g., Pd(PPh₃)₄)Avoids side reactions during in-situ reduction.[4]
Stoichiometry Large excess of boronic acidNear 1:1 or slight excess (e.g., 1.1 equiv.)Reduces the probability of the boronic acid reacting with itself.
Issue 3: Potential for Side Chain Degradation

Q3: I am concerned about the stability of the 3-methoxypropoxy side chain under my reaction conditions. Could it be cleaved?

While less common under standard Suzuki-Miyaura conditions, ether cleavage of the 3-methoxypropoxy side chain is a theoretical possibility, particularly if the reaction conditions deviate towards being strongly acidic or employ strong Lewis acids.[1][6]

The cleavage of ethers typically requires strong acids, such as HBr or HI, and elevated temperatures.[7][8] The reaction proceeds by protonation of the ether oxygen, converting it into a good leaving group, followed by nucleophilic attack by the conjugate base of the acid. While the basic conditions of a standard Suzuki reaction are not conducive to this mechanism, some specialized cross-coupling protocols that utilize Lewis acids could potentially promote ether cleavage.[9]

  • Avoid Acidic Conditions: Standard Suzuki-Miyaura reactions are run under basic conditions, which should not promote ether cleavage. Be cautious if modifying a standard protocol to include acidic additives.

  • Lewis Acid Compatibility: If your specific application requires a Lewis acid, choose one that is less likely to coordinate strongly with and activate the ether oxygen for cleavage. A screen of different Lewis acids may be necessary.

  • Analytical Monitoring: If you suspect side chain cleavage, use techniques like LC-MS to look for the mass of the corresponding phenol byproduct.

Note on the Ortho-Alkoxy Group: The ortho-alkoxy group in 2-(3-methoxypropoxy)phenylboronic acid can have a beneficial chelating effect .[2][10] The oxygen atom can coordinate to the palladium center during the catalytic cycle, which can influence the reaction's regioselectivity and potentially stabilize reactive intermediates, though this is unlikely to introduce a new side reaction.

Summary of Key Troubleshooting Strategies

Side Reaction Primary Cause(s) Key Troubleshooting Steps
Protodeboronation Aqueous base, high temperatureUse milder/anhydrous base, minimize water, lower temperature, consider boronic ester.
Homocoupling Oxygen, Pd(II) precatalystsRigorous degassing, use Pd(0) source, control stoichiometry.
Ether Cleavage Strong acidic conditions, certain Lewis acidsMaintain basic conditions, carefully select any Lewis acid additives.

By understanding the mechanistic underpinnings of these common side reactions and implementing the suggested troubleshooting protocols, you can optimize your catalytic reactions using 2-(3-Methoxypropoxy)phenylboronic acid and achieve higher yields and purities of your desired products.

References

  • C. A. Parrish, L. R. D. Allshouse, S. L. Buchwald, Highly Active, Air-Stable Palladium Catalysts for the Suzuki Coupling of Aryl Chlorides, J. Org. Chem.2004 , 69 (10), pp 3411–3416. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • M. R. Netherton, G. C. Fu, Air-Stable, Removable Ortho-Substituents for the Control of Atropisomerism in Biaryl Synthesis, Angew. Chem. Int. Ed.2002 , 41 (20), pp 3910-3912. [Link]

  • S. K. Gurung, S. Thapa, B. Shrestha, S. Giri, R. K. Giri, Protodeboronation of organoboron compounds, Tetrahedron2016 , 72 (43), pp 6757-6789. [Link]

  • M. Tobisu, N. Chatani, Cross-Coupling Reactions of Ethers, Top. Curr. Chem.2010 , 292, pp 233-258. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • Organic Chemistry Tutor. Cleavage of Ethers with Acids. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • H. N. C. Wong, et al., Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling, Org. Chem. Front.2014 , 1, pp 293-296. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • L. Melzig, T. D. Svejstrup, P. G. C. F. F. de Magalhães, S. V. Ley, Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy, J. Am. Chem. Soc.2024 , 146 (33), pp 22467–22476. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • P. B. Appukkuttan, E. Van der Eycken, Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities, Bioorg. Med. Chem.2017 , 25 (12), pp 3113-3124. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • A. M. C. F. Ribeiro, et al., Suzuki cross-coupling of halobenzene and phenylboronic acid, Catal. Sci. Technol.2014 , 4, pp 1919-1926. [Link]

  • M. R. Biscoe, S. L. Buchwald, Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, Org. Biomol. Chem.2009 , 7, pp 3429-3432. [Link]

  • A. F. Littke, G. C. Fu, Palladium-Catalyzed Coupling Reactions of Aryl Chlorides, Angew. Chem. Int. Ed.2002 , 41 (22), pp 4176-4211. [Link]

  • PanReac AppliChem. Safety Data Sheet: Phenylboronic acid. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. [Link]

  • A. G. T. Smith, et al., In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface, J. Am. Chem. Soc.2022 , 144 (16), pp 7113–7131. [Link]

  • M. A. T. Mar-Zaragoza, et al., Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters, Org. Lett.2021 , 23 (15), pp 5871–5875. [Link]

Sources

Optimization

Technical Support Center: Protodeboronation of ortho-Substituted Phenylboronic Acids

Welcome to the technical support center for the protodeboronation of ortho-substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the protodeboronation of ortho-substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the nuances of this important, yet sometimes problematic, chemical transformation.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Yield of the Protodeboronated Product

Question: I am attempting to perform a protodeboronation on my ortho-substituted phenylboronic acid, but I am observing very low conversion to the desired arene. What could be the issue?

Answer:

Low or no yield in a protodeboronation reaction can stem from several factors, primarily related to the reaction conditions and the nature of your specific substrate. Let's break down the potential causes and solutions:

Potential Causes & Solutions:

  • Inappropriate pH: The rate of protodeboronation is highly pH-dependent.[1][2][3] Both acidic and basic conditions can promote the reaction, but the optimal pH range can vary significantly based on the electronic properties of the ortho-substituent.

    • Solution: Screen a range of pH conditions. For acid-promoted protodeboronation, consider using acetic acid or formic acid.[2] For base-catalyzed reactions, strong bases like KOH are often used, and the reaction rate can be pH-independent at high pH where the boronic acid is fully converted to the boronate form.[3]

  • Sub-optimal Temperature: Protodeboronation reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For instance, acid-promoted protodeboronation in acetic acid has been shown to have improved yields as the temperature is increased towards 130°C.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in the reaction mechanism. For example, some protodeboronation reactions of phenol boronic acids show a strong dependence on the presence of water and the choice of a polar aprotic solvent like DMSO.[4]

    • Solution: If using an acid-promoted method, acetic acid can serve as both the solvent and the acid promoter.[2] For other systems, consider solvents like aqueous dioxane, which has been used in kinetic studies of base-catalyzed protodeboronation.[3][5]

  • Electron-Withdrawing ortho-Substituents: Phenylboronic acids with strongly electron-withdrawing groups can be less reactive towards protodeboronation under certain conditions, as this can disfavor the key C-B bond cleavage step.[2]

    • Solution: For substrates with electron-withdrawing groups, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.[2]

Issue 2: The Protodeboronation Reaction is Incomplete

Question: My protodeboronation reaction starts but seems to stall, leaving a significant amount of starting material. How can I drive the reaction to completion?

Answer:

An incomplete reaction suggests that the conditions are not optimal for your specific substrate or that an equilibrium is being reached. Here’s how to troubleshoot this:

Potential Causes & Solutions:

  • Insufficient Reaction Time: Some ortho-substituted phenylboronic acids, particularly those with electron-withdrawing groups, may undergo protodeboronation more slowly.[2]

    • Solution: Monitor the reaction over a longer period. Taking aliquots at various time points and analyzing them by techniques like ¹H NMR or LC-MS will give you a clear picture of the reaction progress.

  • Reagent Decomposition or Inactivation: The reagents promoting the protodeboronation (e.g., acid or base) might be consumed by side reactions or not be present in a sufficient amount.

    • Solution: Ensure you are using a sufficient excess of the acid or base. For base-catalyzed reactions, it's important that the amount of base is at least stoichiometric to the boronic acid to ensure the formation of the reactive boronate species.[3]

  • Poor Quality of Starting Material: Impurities in the boronic acid starting material can interfere with the reaction.

    • Solution: Verify the purity of your ortho-substituted phenylboronic acid using NMR or another suitable analytical technique. Purification by recrystallization may be necessary.[6]

Issue 3: Formation of Unidentified Side Products

Question: Besides my starting material and the desired protodeboronated product, I am observing significant formation of side products. What are these and how can I avoid them?

Answer:

Side product formation is a common challenge, often arising from the inherent reactivity of boronic acids.

Potential Causes & Solutions:

  • Oxidative Degradation: Boronic acids can be susceptible to oxidation, leading to the formation of phenols.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6] Degassing your solvents prior to use is also a critical step to remove dissolved oxygen.

  • Homocoupling (Dimerization): Boronic acids can undergo self-coupling to form biaryl compounds, a common side reaction in cross-coupling chemistry that can also occur during protodeboronation attempts under certain conditions.[2]

    • Solution: The choice of reaction conditions is key. Metal-free protodeboronation conditions, such as using acetic acid, are designed to minimize such side reactions.[2][7] If you suspect metal contamination is catalyzing homocoupling, using fresh, high-purity reagents and solvents is advisable.

  • Hydrolysis of Functional Groups: If your ortho-substituent is a labile functional group (e.g., an ester), it may be hydrolyzed under the acidic or basic reaction conditions. For example, an ortho-COOCH₃ group has been observed to hydrolyze to a carboxylic acid during acid-promoted protodeboronation.[2]

    • Solution: If your substrate contains sensitive functional groups, you may need to explore milder reaction conditions. This could involve using a weaker acid or base, or running the reaction at a lower temperature for a longer duration. Alternatively, a protecting group strategy for the sensitive functionality might be necessary.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Yield start->low_yield incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products check_pH Check pH low_yield->check_pH Is pH optimal? check_time Check Reaction Time incomplete_rxn->check_time Is time sufficient? check_atmosphere Check Atmosphere side_products->check_atmosphere Is oxidation likely? check_temp Check Temperature check_pH->check_temp Yes optimize_conditions Optimize Conditions: pH Screen, Temp Gradient check_pH->optimize_conditions No check_solvent Check Solvent check_temp->check_solvent Yes check_temp->optimize_conditions No check_solvent->optimize_conditions No resolution Problem Resolved check_solvent->resolution Yes optimize_conditions->resolution check_reagents Check Reagent Stoichiometry & Quality check_time->check_reagents Yes increase_time Increase Reaction Time check_time->increase_time No verify_reagents Verify Reagent Purity & Use Excess check_reagents->verify_reagents No check_reagents->resolution Yes increase_time->resolution verify_reagents->resolution check_conditions Review Reaction Conditions (Metal-free?) check_atmosphere->check_conditions No use_inert Use Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert Yes use_metal_free Employ Metal-Free Conditions check_conditions->use_metal_free Is homocoupling observed? check_conditions->resolution No use_inert->resolution use_metal_free->resolution

Caption: A workflow for troubleshooting common issues in protodeboronation reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of protodeboronation for ortho-substituted phenylboronic acids?

A1: The mechanism of protodeboronation is highly dependent on the pH of the reaction medium.

  • Acid-Promoted Mechanism: In the presence of an acid like acetic acid, the reaction is proposed to proceed through an intermolecular metathesis via a four-membered ring transition state involving the arylboronic acid and the acid.[2]

  • Base-Catalyzed Mechanism: Under basic conditions, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form (ArB(OH)₃⁻).[3][5] For less electron-deficient arylboronic acids, the mechanism often involves a concerted proton transfer from a proton source (like water) to the ipso-carbon with simultaneous C-B bond cleavage.[3] For highly electron-deficient systems, a stepwise mechanism involving the formation of a transient aryl anion may be operative.[3] The ortho-substituent can influence the rate through steric hindrance, electronic effects, or by participating in intramolecular interactions that stabilize the transition state.[3]

Q2: How does the nature of the ortho-substituent affect the rate of protodeboronation?

A2: The ortho-substituent has a profound impact on the reaction rate through a combination of steric and electronic effects.

  • Electronic Effects: Electron-donating groups generally accelerate acid-promoted protodeboronation, while electron-withdrawing groups tend to slow it down.[2] In base-catalyzed protodeboronation of highly electron-deficient systems, the trend can be more complex, but generally, strong electron-withdrawing groups lead to faster rates.[3]

  • Steric Effects: A bulky ortho-substituent can cause steric hindrance, potentially distorting the geometry around the C-B bond and influencing its reactivity.

  • Intramolecular Catalysis: Certain ortho-substituents with hydrogen-bonding capabilities (e.g., -OH, -NH₂) can potentially facilitate the protodeboronation through intramolecular proton transfer or by stabilizing the transition state.[1][3]

Q3: Is protodeboronation always an undesirable side reaction?

A3: While often considered an undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, protodeboronation can also be a synthetically useful transformation.[2][8] It can be employed as a method for the traceless removal of a boronic acid group that was initially used as a blocking or directing group in a synthetic sequence.[2][9]

Q4: What analytical techniques are best for monitoring the progress of a protodeboronation reaction?

A4: A combination of techniques is often ideal for a comprehensive understanding of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for monitoring the disappearance of the starting material and the appearance of the protodeboronated product. ¹¹B NMR can be used to observe the boron-containing species, and ¹⁹F NMR is very useful if you have fluorine atoms in your substrate.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating the components of the reaction mixture and confirming their identities by their mass-to-charge ratio. It is particularly useful for identifying side products.

  • Gas Chromatography (GC): If your products are volatile, GC can be an effective method for monitoring the reaction progress and assessing product purity.

Q5: Can I use boronic esters instead of boronic acids to suppress unwanted protodeboronation?

A5: It is a common assumption that converting a boronic acid to its ester (e.g., a pinacol ester) will increase its stability and suppress protodeboronation. However, this is not always the case.[5] The stability of boronic esters under basic aqueous conditions can be nuanced. In some instances, the hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process.[5][10] Therefore, while using a boronic ester may be beneficial in some cases, it does not guarantee the suppression of protodeboronation.

Section 3: Experimental Protocols

This section provides a representative, self-validating protocol for the acid-promoted protodeboronation of an ortho-substituted phenylboronic acid.

Protocol: Acid-Promoted Protodeboronation of 2-Methylphenylboronic Acid

This protocol describes the conversion of 2-methylphenylboronic acid to toluene using acetic acid.

Materials:

  • 2-Methylphenylboronic acid

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylphenylboronic acid (e.g., 0.5 mmol).

    • Add glacial acetic acid (10 mL).[2]

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Place the flask in a heating mantle or oil bath and begin stirring.

    • Heat the reaction mixture to 110-130°C.[2] The reaction should be stirred vigorously at this temperature.

    • Checkpoint: The solid boronic acid should dissolve as the reaction heats up.

  • Monitoring the Reaction:

    • The reaction can be monitored by taking small aliquots, quenching them with water, extracting with an organic solvent, and analyzing by GC or ¹H NMR.

    • The reaction is typically complete within 1-3 hours, but this can vary depending on the substrate.

  • Workup:

    • Once the reaction is complete (as determined by your monitoring method), allow the flask to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Neutralize the excess acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Caution: This will generate CO₂ gas; vent the separatory funnel frequently.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash them with brine (25 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation:

    • Remove the solvent using a rotary evaporator to yield the crude product (toluene).

    • Validation: The identity and purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected ¹H NMR spectrum of toluene will show a singlet for the methyl group around 2.3 ppm and multiplets for the aromatic protons between 7.0 and 7.3 ppm.

Experimental Workflow Diagram

ExperimentalWorkflow start Start setup Reaction Setup: - Add boronic acid to flask - Add acetic acid - Attach condenser start->setup heat Heat Reaction: - Stir vigorously - Heat to 110-130°C setup->heat monitor Monitor Reaction: - TLC, GC, or NMR analysis of aliquots heat->monitor is_complete Is Reaction Complete? monitor->is_complete is_complete->monitor No workup Workup: - Cool to RT - Quench with water - Neutralize with NaHCO3 - Extract with organic solvent is_complete->workup Yes dry Dry & Filter: - Dry organic layer (e.g., MgSO4) - Filter workup->dry isolate Isolate Product: - Remove solvent via rotary evaporation dry->isolate analyze Analyze Product: - NMR, GC-MS for identity and purity isolate->analyze end End analyze->end

Caption: A step-by-step workflow for the acid-promoted protodeboronation.

Section 4: Data Presentation

Table 1: Influence of Reaction Conditions on Protodeboronation Yield

The following table summarizes the effect of solvent and temperature on the yield of protodeboronation for a generic arylboronic acid, based on findings from the literature.[2]

EntrySolventTemperature (°C)Typical Yield (%)
1Acetic Acid11070
2Formic Acid11045
3Acetic Acid / H₂O11023
4HCl / H₂O11026
5Acetic Acid80Lower
6Acetic Acid130Higher

Note: Yields are illustrative and highly dependent on the specific substrate.

References

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • ResearchGate. Protodeboronation of arylboronic acids in acetic acid. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer.
  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Organic Chemistry Portal. Protodeboronations. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Scott, P. J. H., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [¹⁸F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine. [Link]

  • Cheon, C. H., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 2-(3-Methoxypropoxy)phenylboronic Acid

Welcome to the technical support center for 2-(3-Methoxypropoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxypropoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. My aim is to move beyond simple protocols and offer insights into the underlying chemical principles that govern its reactivity, particularly concerning the critical role of the solvent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and reactivity of 2-(3-Methoxypropoxy)phenylboronic acid.

Q1: What are the recommended solvents for dissolving 2-(3-Methoxypropoxy)phenylboronic acid for Suzuki-Miyaura coupling reactions?

A1: The choice of solvent is crucial for a successful Suzuki-Miyaura coupling reaction.[1][2][3] For 2-(3-Methoxypropoxy)phenylboronic acid, a range of solvents can be effective, and the optimal choice often depends on the specific reaction partners and conditions.

  • Protic Solvents: Mixtures of alcohols like ethanol with water can be highly effective. For instance, 95% ethanol has been shown to give high yields in some Suzuki-Miyaura reactions.[4] The presence of water is often beneficial as it can aid in the dissolution of the inorganic base and facilitate the activation of the boronic acid.[5][6]

  • Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are widely used.[3] Aqueous DMF mixtures, in particular, have demonstrated high yields in model reactions.[1][7] THF is another excellent choice that has been shown to produce good results.[2]

  • Apolar Solvents: While less common for this specific boronic acid due to potential solubility issues, apolar solvents like toluene can be used, often in combination with a phase-transfer catalyst or in biphasic systems.

Expert Insight: The solubility of phenylboronic acids generally increases with the polarity of the solvent, with high solubility observed in ethers and ketones.[8][9] Given the additional polarity from the methoxypropoxy group, good solubility is expected in a variety of polar organic solvents. However, it's always advisable to perform a small-scale solubility test before committing to a large-scale reaction.

Q2: How does the ortho-substituent, the 3-methoxypropoxy group, influence the reactivity of the phenylboronic acid?

A2: The ortho-(3-methoxypropoxy) group exerts significant steric and electronic effects on the reactivity of the boronic acid.

  • Steric Hindrance: The bulky ortho-substituent can sterically hinder the approach of the palladium catalyst to the boronic acid moiety. This can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10][11]

  • Electronic Effects: The oxygen atoms in the methoxypropoxy group are electron-donating, which can increase the electron density on the phenyl ring. This increased nucleophilicity can, in some cases, facilitate the transmetalation step.

  • Chelation Effect: A key feature of this substituent is its potential to chelate with the palladium catalyst. The oxygen atoms can coordinate to the metal center, potentially influencing the geometry of the transition state and the regioselectivity of the reaction.[12] This chelation can sometimes lead to unexpected reactivity or selectivity compared to simpler ortho-substituted phenylboronic acids.[12]

Q3: Can protodeboronation be a significant side reaction with this boronic acid, and how is it affected by the solvent?

A3: Yes, protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a competing reaction, especially under certain conditions.[13] The choice of solvent plays a critical role in the rate of this undesired process.

  • Protic Solvents: The presence of a proton source, such as water or alcohols, can promote protodeboronation.[14] While water is often necessary for the Suzuki coupling, an excessive amount or prolonged reaction times at high temperatures can increase the extent of protodeboronation.

  • Acidic Conditions: Acidic media can significantly accelerate protodeboronation.[15] It is crucial to avoid acidic contaminants in your solvents and reagents.

  • Solvent Polarity: Some studies have shown that polar aprotic solvents like DMSO can promote thermal protodeboronation, especially in the presence of water.[14]

Mitigation Strategies:

  • Use anhydrous solvents if the reaction conditions permit.

  • Minimize reaction times and temperatures.

  • Use a base to maintain alkaline conditions, which generally suppresses acid-catalyzed protodeboronation.

  • Consider using the corresponding boronic ester (e.g., pinacol ester), which can exhibit greater stability towards protodeboronation.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low to no yield of the desired cross-coupled product.

Possible Cause & Solution

  • Poor Solubility of the Boronic Acid:

    • Diagnosis: Visually inspect the reaction mixture for undissolved solid.

    • Solution: Change to a more polar solvent system. Consider a mixture of solvents, such as THF/water or DMF/water, to improve the solubility of both the boronic acid and the inorganic base.[1][5][6][7]

  • Inefficient Transmetalation:

    • Diagnosis: This is a common issue with sterically hindered boronic acids.

    • Solution:

      • Solvent Choice: Polar, coordinating solvents like DMF or acetonitrile can sometimes accelerate the transmetalation step.[3]

      • Base Selection: The choice of base is critical. Stronger bases can promote the formation of the more reactive boronate species.[16] Consider switching from a mild base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.

      • Ligand Modification: Employing bulky, electron-rich phosphine ligands on the palladium catalyst can often overcome steric hindrance and facilitate the coupling of challenging substrates.[17]

  • Catalyst Deactivation or Poisoning:

    • Diagnosis: The reaction starts but does not go to completion.

    • Solution: Ensure the use of high-purity, degassed solvents. Trace impurities in solvents can act as catalyst poisons.[2]

Problem 2: Significant formation of homocoupled byproduct (biphenyl from the boronic acid).

Possible Cause & Solution

  • Oxidative Homocoupling:

    • Diagnosis: This is often exacerbated by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reductive Elimination from a Di-organopalladium(II) Intermediate:

    • Diagnosis: This can be influenced by the solvent and reaction conditions.

    • Solution:

      • Solvent Modification: The solvent can influence the relative rates of the desired reductive elimination (to form the cross-coupled product) and the undesired homocoupling. Experiment with different solvent systems to find one that disfavors the homocoupling pathway.

      • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[10]

Problem 3: Protodeboronation is the major observed side product.

Possible Cause & Solution

  • Presence of Protic Impurities or Acidic Conditions:

    • Diagnosis: The starting boronic acid is consumed, but the main product is the corresponding arene without the boronic acid group.

    • Solution:

      • Solvent Purity: Use anhydrous solvents and ensure all glassware is thoroughly dried.

      • Reaction Conditions: Avoid acidic conditions. Ensure the base is present in a sufficient amount to maintain an alkaline environment.

      • Temperature and Time: Minimize the reaction temperature and time to reduce the likelihood of thermal protodeboronation.[15]

      • Alternative Reagents: If protodeboronation remains a persistent issue, consider using the corresponding boronic ester or trifluoroborate salt, which are generally more stable.[6][18]

Section 3: Experimental Protocols & Data

Solvent Screening Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different solvents to optimize the yield of your cross-coupling reaction.

dot

Caption: Workflow for solvent screening in a Suzuki-Miyaura coupling reaction.

Table 1: Influence of Solvent on Suzuki-Miyaura Coupling Yield

The following table summarizes typical results from solvent screening studies for Suzuki-Miyaura reactions, illustrating the significant impact of the solvent on product yield.

Solvent SystemDielectric Constant (approx.)Typical Yield (%)Notes
Toluene2.440-60Often requires a phase-transfer catalyst.
THF7.670-90Good general-purpose solvent for Suzuki couplings.[2]
Ethanol (95%)~2585-95The presence of water is often beneficial.[4][5]
Acetonitrile37.560-80Can be effective but may lead to side reactions.
DMF/H₂O (1:1)~57>90High polarity can enhance reaction rates and yields.[1][7]

Note: The yields presented are illustrative and can vary significantly depending on the specific substrates, catalyst, ligand, base, and temperature used.

Section 4: Mechanistic Considerations

The Role of Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent influences nearly every step of the Suzuki-Miyaura catalytic cycle.

dot

Suzuki_Miyaura_Cycle cluster_solvent Solvent Influences Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂) s2 Stabilization of catalytic species Ar-Pd(II)-X(L2)->s2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination s3 Rate of transmetalation Ar-Pd(II)-Ar'(L2)->s3 s1 Solubility of reagents s4 Base activation

Caption: The Suzuki-Miyaura catalytic cycle and points of solvent influence.

  • Oxidative Addition: The polarity of the solvent can influence the rate of oxidative addition of the aryl halide to the Pd(0) complex.

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent. Polar solvents can promote the formation of the active boronate species and facilitate the transfer of the aryl group from boron to palladium.[3]

  • Reductive Elimination: The solvent can affect the rate of reductive elimination, which regenerates the active Pd(0) catalyst and releases the final product.

By understanding these fundamental principles, researchers can make more informed decisions when selecting solvents and troubleshooting their reactions with 2-(3-Methoxypropoxy)phenylboronic acid, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Effect of solvent on the Suzuki cross-coupling a. ResearchGate. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]

  • Effect of solvent on the cross-coupling reaction a. ResearchGate. [Link]

  • Arter, D., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zharova, E. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 409-414. [Link]

  • Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(54), 34133-34136. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • Kinzel, T., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 786-801. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696. [Link]

  • Snieckus, V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2256–2264. [Link]

  • Protodeboronation. Organic Chemistry Portal. [Link]

  • Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 786-801. [Link]

  • Larrosa, I., et al. (2016). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 14(3), 943-946. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Perrin, C. L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17476–17489. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 13019–13033. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. [Link]

  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. ResearchGate. [Link]

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros. Reddit. [Link]

  • Solvents: Properties, solubility parameter, solvation, toxicity, safety. ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-33). Royal Society of Chemistry. [Link]

  • Shaikh, S. (2025). A review on green solvents in organic synthesis. International Journal of Pharmaceutical Sciences, 3(3), 2686-2694. [Link]

Sources

Optimization

Purification of crude product from 2-(3-Methoxypropoxy)phenylboronic acid reaction

Welcome to the technical support center for the purification of 2-(3-Methoxypropoxy)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(3-Methoxypropoxy)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you obtain high-purity material, a critical factor for success in downstream applications like Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of your crude 2-(3-Methoxypropoxy)phenylboronic acid product.

Question: My final product shows low purity by ¹H NMR, with broad, overlapping signals in the aromatic region and around the B(OH)₂ group. What is the likely impurity?

Answer: The most common impurity in boronic acids, especially after workup or upon standing, is the corresponding boroxine (a cyclic anhydride). Boronic acids are prone to reversible dehydration to form these cyclic trimers.[1][2] This process is often catalyzed by trace amounts of acid or simply by heat during solvent evaporation.

  • Causality: The presence of boroxine in equilibrium with the boronic acid leads to broadened or multiple sets of signals in the NMR spectrum, complicating analysis and indicating impure material.

  • Solution:

    • Re-equilibration: Dissolve the crude product in a solvent system containing a small amount of water (e.g., acetone with 5-10% water) and stir for 1-2 hours at room temperature. This will hydrolyze the boroxine back to the desired boronic acid.

    • Purification: Proceed immediately with one of the purification protocols outlined below. Avoid prolonged heating or exposure to anhydrous conditions during solvent removal to minimize re-formation of the boroxine. For rotary evaporation, use a moderate temperature (e.g., <45°C).[3]

Question: After my reaction workup, I have a significant amount of a non-polar impurity that I believe is the protodeboronated starting material (1-(3-methoxypropoxy)benzene). How can I remove this?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly under harsh acidic or basic conditions or in the presence of certain transition metals.[4] The resulting deboronated impurity is significantly less polar than the desired boronic acid.

  • Causality: The difference in acidity between the boronic acid and the neutral byproduct allows for a straightforward separation using acid-base extraction. Boronic acids are weak Lewis acids (pKa ~9) and can be converted to their anionic boronate salts.[2]

  • Solution: Acid-Base Extraction

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether.

    • Extract the organic layer with a mild aqueous base, such as 1 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The 2-(3-Methoxypropoxy)phenylboronic acid will transfer to the aqueous layer as its sodium or potassium salt, while the non-polar protodeboronated impurity will remain in the organic layer.[5][6]

    • Separate the layers. The organic layer containing the impurity can be discarded.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with a mineral acid like 1 M hydrochloric acid (HCl). The pure boronic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Question: I attempted purification by standard silica gel chromatography, but my product either streaked badly down the column or I had very poor recovery. What went wrong?

Answer: This is a very common issue. Boronic acids are known to interact strongly with the acidic silanol groups on the surface of standard silica gel.[3][7] This can lead to several problems:

  • Irreversible Adsorption: The Lewis acidic boron center can coordinate to the silica surface, leading to product loss.

  • On-Column Decomposition: The acidic nature of silica can promote decomposition or boroxine formation.

  • Tailing/Streaking: Strong interactions cause poor chromatographic peak shape, leading to ineffective separation.[8]

  • Solutions:

    • Use Neutral or Deactivated Media: Consider using neutral alumina for column chromatography.[7] Alternatively, you can use deactivated silica gel, which can be prepared by treating standard silica with water or a triethylamine solution.

    • Reverse-Phase Chromatography (C18): For polar boronic acids like the title compound, reverse-phase chromatography using a C18-functionalized silica gel is often a better choice. A typical eluent system would be a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid to improve peak shape.[3][9]

    • Avoid Chromatography: If possible, prioritize non-chromatographic methods like recrystallization or acid-base extraction, which are often more scalable and avoid the issues associated with silica gel.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 2-(3-Methoxypropoxy)phenylboronic acid? A1: To maintain product quality, it should be stored under an inert atmosphere (nitrogen or argon), refrigerated, and in a tightly sealed container to protect it from moisture and air.[10] Boronic acids are sensitive to air and can slowly oxidize or dehydrate to form boroxines.[2][11]

Q2: Can I use the crude product directly in my next reaction (e.g., Suzuki coupling)? A2: While it is sometimes possible, it is generally not recommended. Impurities like boroxines can affect the stoichiometry of your reaction, and other byproducts could interfere with the catalytic cycle, leading to lower yields and more complex purification of the final product. Using purified material ensures reproducibility and a cleaner reaction profile.

Q3: I've heard about forming a diethanolamine adduct for purification. Is this applicable here? A3: Yes, this is an excellent, though more laborious, technique for purifying boronic acids that are difficult to crystallize directly.[3] The boronic acid reacts with diethanolamine to form a stable, crystalline adduct that can often be easily separated from impurities. The free boronic acid can then be recovered by treating the adduct with an acid and extracting it into an organic solvent.[3][8] This method is particularly useful for removing non-acidic impurities.

Detailed Purification Protocols

Here are step-by-step protocols for the most effective purification methods for 2-(3-Methoxypropoxy)phenylboronic acid.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities, provided a suitable solvent system can be found.

  • Rationale: This technique relies on the difference in solubility between the desired compound and impurities in a given solvent at different temperatures. The goal is to find a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~20 mg) in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) and solvent mixtures (e.g., toluene/heptane, EtOAc/heptane). Heat the mixtures to near boiling and then allow them to cool slowly to room temperature and then in an ice bath. A good system will fully dissolve the product when hot and yield a crystalline solid upon cooling.

  • Dissolution: Place the crude 2-(3-Methoxypropoxy)phenylboronic acid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or solvent mixture) portion-wise while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the boiling point.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystallization does not occur, try scratching the inside of the flask with a glass rod.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This is a robust method for removing neutral or basic impurities.

  • Rationale: As described in the troubleshooting section, this method exploits the acidic nature of the boronic acid to separate it from non-acidic byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH (aq) (2 x 10 mL per gram). Combine the aqueous layers. The non-acidic impurities will remain in the ethyl acetate layer.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add 2 M HCl (aq) until the pH is between 2 and 3 (check with pH paper). A white precipitate of the pure boronic acid should form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the pure white solid under high vacuum.

Workflow Diagrams

The following diagrams illustrate the logical flow of the purification protocols.

PurificationWorkflow cluster_0 Protocol 1: Recrystallization cluster_1 Protocol 2: Acid-Base Extraction A1 Crude Product A2 Dissolve in Minimal Hot Solvent A1->A2 A3 Slow Cooling (Crystallization) A2->A3 A4 Isolate by Filtration A3->A4 A5 Wash with Cold Solvent A4->A5 A6 Dry Under Vacuum A5->A6 A7 Pure Product A6->A7 B1 Crude Product in EtOAc B2 Extract with Aqueous Base (NaOH) B1->B2 B3 Separate Layers B2->B3 B4 Aqueous Layer (Boronate Salt) B3->B4 Product Path B5 Organic Layer (Impurities) B3->B5 Waste Path B6 Acidify Aqueous Layer with HCl B4->B6 B7 Isolate Precipitate by Filtration B6->B7 B8 Wash with Water B7->B8 B9 Dry Under Vacuum B8->B9 B10 Pure Product B9->B10

Caption: Purification workflows for 2-(3-Methoxypropoxy)phenylboronic acid.

Data Summary Table

Purification MethodKey Impurities RemovedTypical Solvents/ReagentsExpected PurityAdvantages & Disadvantages
Recrystallization Byproducts with different solubility profilesToluene/Heptane, EtOAc/Heptane, Water/Ethanol>98%Pro: High purity, scalable. Con: Requires finding a suitable solvent system; can have lower recovery.
Acid-Base Extraction Neutral and basic impurities (e.g., protodeboronated arenes)EtOAc, NaOH (aq), HCl (aq)>97%Pro: Excellent for removing specific impurity types. Con: Does not remove other acidic impurities.
Chromatography A wide range of impuritiesReverse Phase: Acetonitrile/WaterNormal Phase: Hexane/EtOAc (on neutral alumina)>99%Pro: High resolution for complex mixtures. Con: Can be low-throughput; risk of product loss on silica.[7][8]

References

  • Process for purification of boronic acid and its derivatives.
  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. SpringerLink. [Link]

  • Boronic acid-modified magnetic materials for antibody purification. The Royal Society Publishing. [Link]

  • HELP: Purifying boronic acids sucks. Reddit. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Can I remove boronic acid using Work up process?. ResearchGate. [Link]

  • Trouble purifying my boronate ester compound. Reddit. [Link]

  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • Purification of boronic acids?. Reddit. [Link]

  • 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. National Institutes of Health. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

  • Boronic acid. Wikipedia. [Link]

  • benzeneboronic anhydride. Organic Syntheses. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal

Introduction: The "Sticky" Palladium Problem Welcome to the Technical Support Center. If you are here, you likely have a reaction that went to completion, but your product is contaminated with residual palladium (Pd).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Palladium Problem

Welcome to the Technical Support Center. If you are here, you likely have a reaction that went to completion, but your product is contaminated with residual palladium (Pd). This is not just a regulatory compliance issue (ICH Q3D); it is a chemical compatibility challenge.

The Core Issue: Palladium is "sticky." It does not merely float in solution; it actively coordinates with Lewis basic sites (Nitrogen, Sulfur, Oxygen) on your Active Pharmaceutical Ingredient (API). Standard workups (aqueous extraction, simple filtration) often fail because the Pd-API complex is stable and soluble in organic solvents.

This guide moves beyond basic advice to provide troubleshooting for specific failure modes.

Part 1: Diagnostic & Strategy Selection

Q: My crude NMR is clean, but the product is grey/brown, and ICP-MS shows >500 ppm Pd. Which removal method should I start with?

A: Do not guess. Use the Ligand Affinity Assessment below. The method you choose depends on how tightly the Pd is bound to your molecule.

Decision Matrix: Method Selection
MethodBest For...MechanismProsCons
Solid-Supported Scavengers High-value APIs, late-stage synthesis, N/S-heterocycles.Chelation (Thiol/Thiourea)High selectivity (>99% removal), minimal yield loss.High cost per kg.
Activated Carbon Early-stage intermediates, non-polar molecules.Adsorption (Surface Area)Cheap, scalable.Yield loss (non-specific binding), messy filtration.
Crystallization Final API polishing (if Pd < 100 ppm).ExclusionPurges other impurities simultaneously.Pd can co-crystallize (occlusion); requires optimization.
Chelating Wash Large scale, robust APIs.PartitioningLow cost.Often ineffective for Pd(II) complexes; requires specific ligands (e.g., NAC).
Visual Guide: Removal Strategy Decision Tree

Pd_Removal_Strategy Start Start: Residual Pd Assessment Pd_Level Current Pd Level? Start->Pd_Level High_Pd > 1000 ppm (Gross Contamination) Pd_Level->High_Pd Med_Pd 100 - 1000 ppm Pd_Level->Med_Pd Low_Pd < 100 ppm (Polishing) Pd_Level->Low_Pd Carbon Activated Carbon Treatment (Bulk Removal) High_Pd->Carbon Cheap bulk removal Check_Yield Is Product Yield Critical? Med_Pd->Check_Yield Scavenger Solid-Supported Scavenger (Si-Thiol / MP-TMT) Low_Pd->Scavenger If amorphous Cryst Crystallization w/ Additive (e.g. NAC) Low_Pd->Cryst Final Step Carbon->Scavenger If Pd remains > 50 ppm Check_Yield->Carbon No (Low Value) Check_Yield->Scavenger Yes (High Value)

Caption: Logical workflow for selecting a palladium removal method based on contamination level and product value.

Part 2: Solid-Supported Scavengers (Troubleshooting)

Q: I used a standard Thiol scavenger (Si-Thiol), but the Pd levels barely dropped. Why?

A: This is a common kinetic or thermodynamic mismatch. Root Cause 1: Wrong Oxidation State. Thiol scavengers bind Pd(II) well but are slower with Pd(0) nanoparticles. Root Cause 2: Solvent Competition. Strongly coordinating solvents (DMSO, DMF, Pyridine) compete with the scavenger for the metal. Root Cause 3: Temperature. Scavenging is a chemical reaction, not just filtration.[1] It has an activation energy.

Protocol: The "Rescue" Scavenger Screen Do not just add more of the same scavenger. Perform this micro-screen.

  • Prepare: Take 4 vials, each with 100 mg of your product in 2 mL of solvent (THF or MeOH preferred).

  • Dose: Add 4 equivalents (w/w relative to Pd, usually 5-10 wt% of product) of:

    • Vial A:Si-Thiol (General purpose, Pd(II)).[2]

    • Vial B:Si-DMT (Dimercaptotriazine) or MP-TMT (Best for Pd(0) and high-binding efficiency).

    • Vial C:Si-TAAcOH (Triamine tetraacetic acid - EDTA like) if your product is basic (amines).

    • Vial D:Activated Carbon (Control).

  • Incubate: Heat to 50°C for 4 hours. Heat is critical for ligand exchange.

  • Filter & Test: Filter through a 0.45 µm frit. Check color (visual) and Pd (ICP-MS).

Q: The scavenger worked (Pd < 20 ppm), but my filtration is clogged, and I lost product. A: Silica fines are the culprit.

  • Fix: Do not filter through paper. Use a Celite pad packed on a sintered glass funnel. The Celite traps the fines.

  • Recovery: Wash the scavenger cake with a polar solvent (MeOH or THF) after filtration. Your product might be adsorbed non-specifically to the silica backbone.

Part 3: Activated Carbon (The "Black Box")

Q: Activated carbon removed the Pd, but my yield dropped by 30%. How do I prevent this?

A: Activated carbon is a "dumb" adsorbent; it binds flat, aromatic molecules (like your drug) almost as well as it binds Pd.

Optimization Protocol:

  • Type Matters: Switch from generic "charcoal" to a specific grade like Darco KB-B or Norit SX Ultra . These have optimized pore structures for metals.

  • The "Pre-Wet" Trick: Never dump dry carbon into an organic solution (it creates an exotherm and clumps). Slurry the carbon in a small amount of solvent first.

  • Limit Time: Adsorption of Pd is often faster than adsorption of bulky APIs. Stir for only 30-60 minutes . Longer times increase product loss, not Pd removal.

Data Comparison: Scavenger vs. Carbon

ParameterActivated CarbonSi-Thiol Scavenger
Pd Removal Efficiency Variable (50-90%)High (>95%)
Product Recovery 70-90% (Risk of loss)>98% (Specific binding)
Solvent Compatibility UniversalAvoid DMSO/DMF (swelling issues)
Cost $

$

Part 4: Crystallization & Chelation

Q: I am crystallizing my product, but the Pd co-crystallizes, and the crystals are off-white.

A: This is "inclusion." The Pd-ligand complex mimics your crystal lattice or is trapped in solvent pockets.

The "Soft-Ligand" Wash Strategy: You must keep the Pd soluble in the mother liquor while the product crashes out.

  • Additive: Add N-Acetylcysteine (NAC) or Thiourea (5-10 mol% relative to Pd) to the crystallization solvent.

  • Mechanism: These small, sulfur-rich ligands displace the API from the Pd, forming a highly soluble Pd-NAC complex that stays in the supernatant.

  • Process: Heat to dissolve product + additive -> Cool slowly -> Filter. The crystals should be white; the mother liquor will be dark/yellow.

Part 5: Experimental Workflow Visualization

Workflow: Scavenger Screening & Scale-Up

Scavenger_Workflow Crude Crude Mixture (Dissolved) Screen Micro-Screening (4 Vials, 50°C, 4h) Crude->Screen Analysis ICP-MS Analysis & Yield Check Screen->Analysis Select Select Best Scavenger (High Kd, Low Loss) Analysis->Select ScaleUp Scale-Up (Reactor, 50°C) Select->ScaleUp Filter Filtration (Celite Pad) ScaleUp->Filter Wash Cake Wash (Recover Product) Filter->Wash

Caption: Step-by-step workflow for identifying and implementing a solid-supported scavenger process.

References

  • Garrett, C. E., & Prasad, K. (2004).[1][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][3] Link

  • Economidou, M. C., et al. (2023).[4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615.[4] Link

  • Biotage. (2023).[5][6] Metal Scavenging User Guide: Strategies for API Purification. Link

  • ICH. (2019). Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation.[7][8] Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance from Ortho-Substituents in Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from steric hindrance in palladium-catalyzed cross-coupling reactions. Our focus is on providing practical, mechanistically grounded solutions to enhance the success of your sterically demanding syntheses.

Introduction: The Challenge of Ortho-Substituents

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] However, the presence of bulky substituents at the ortho position of aryl halides or organometallic coupling partners often leads to low yields or complete reaction failure.[2][3] This steric hindrance can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination, and in the case of Suzuki-Miyaura coupling, transmetalation.[3][4] Understanding these steric barriers is the first step toward devising effective solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered when working with sterically hindered substrates in coupling reactions.

Issue 1: Low or No Conversion of a Sterically Hindered Aryl Halide

Scenario: You are attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl bromide and an arylboronic acid. After prolonged heating, TLC/LC-MS analysis shows predominantly unreacted starting material.

Primary Suspect: Slow or inhibited oxidative addition of the aryl halide to the Pd(0) center. Steric bulk around the C-X bond can significantly raise the activation energy for this crucial first step.[5]

Troubleshooting Protocol:

  • Ligand Selection is Critical:

    • Rationale: The ligand sphere around the palladium atom dictates its reactivity. For sterically demanding substrates, bulky, electron-rich monophosphine ligands are often the solution.[2] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.

    • Actionable Steps:

      • Switch from traditional ligands like PPh₃ to specialized "Buchwald-type" dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[2]

      • If catalyst poisoning by a coordinating substrate or product is suspected, consider bidentate ligands with a wide "bite angle" like Xantphos or DPEphos, which form more stable catalysts.[6][7][8]

  • Increase Reaction Temperature:

    • Rationale: Providing more thermal energy can help overcome the activation barrier for oxidative addition.

    • Actionable Steps:

      • Incrementally increase the reaction temperature in 10-20 °C intervals.

      • Switch to a higher-boiling solvent if necessary (e.g., from toluene to xylene or dioxane). Be mindful that excessive heat can lead to catalyst decomposition.[9]

  • Consider an Alternative Catalyst System:

    • Rationale: While palladium is the workhorse, other metals can be effective. Nickel catalysts, for example, are known to be highly reactive for certain cross-couplings involving sterically hindered substrates.

    • Actionable Steps: Screen a set of nickel catalysts, such as NiCl₂(dppp) or Ni(cod)₂, with appropriate ligands.

Workflow for Troubleshooting Slow Oxidative Addition:

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Hindered by ortho-substituents on Ar-X PdII Ar-Pd(II)-X(L_n) OA->PdII Trans Transmetalation (R-M) PdII->Trans Hindered by ortho-substituents on R-M PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RE Reductive Elimination PdII_R->RE Hindered by bulky Ar and R groups RE->Pd0 Product Ar-R RE->Product

Sources

Troubleshooting

Troubleshooting low conversion rates with 2-(3-Methoxypropoxy)phenylboronic acid

Welcome to the technical support center for 2-(3-Methoxypropoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxypropoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we delve into the causality behind experimental outcomes and provide actionable, field-proven insights to optimize your reactions and overcome low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2-(3-Methoxypropoxy)phenylboronic acid is showing low to no conversion. What are the most likely causes?

Low conversion is a frequent issue in Suzuki-Miyaura couplings and can often be attributed to a combination of factors rather than a single cause.[1] For a sterically demanding substrate like 2-(3-Methoxypropoxy)phenylboronic acid, the ortho-substituent can play a significant role in slowing down the reaction. Here’s a breakdown of the primary areas to investigate:

  • Reagent Quality and Stability: The integrity of your boronic acid, palladium catalyst, ligand, and base are paramount.

  • Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and moisture can dramatically impact yield.

  • Side Reactions: Protodeboronation and homo-coupling are common side reactions that consume starting material and reduce the desired product yield.

The following sections will provide a more in-depth analysis and troubleshooting steps for each of these areas.

Q2: How can I assess the quality of my 2-(3-Methoxypropoxy)phenylboronic acid, and what are the signs of degradation?

Boronic acids are known to be unstable under certain conditions and can undergo degradation, which is a common reason for low yields in Suzuki-Miyaura reactions.[2][3]

Signs of Degradation:

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines.[2] This process releases water, which can negatively affect anhydrous reactions. While boroxines can be active in the catalytic cycle, their formation indicates potential instability of the starting material.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by acidic or basic conditions and elevated temperatures.

Assessment and Prevention:

  • Appearance: High-quality boronic acids are typically white, crystalline solids. Any discoloration or clumping may suggest degradation.

  • Storage: Store 2-(3-Methoxypropoxy)phenylboronic acid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Use of Boronic Esters: To improve stability, consider converting the boronic acid to a more robust boronic ester, such as a pinacol or MIDA ester.[2][3] These can often be used directly in coupling reactions and may offer more consistent results.[4]

Troubleshooting Guide

Issue 1: Incomplete Conversion - Optimizing Reaction Parameters

If you are experiencing incomplete conversion, a systematic optimization of your reaction conditions is the most logical next step.[1]

1.1 Choice of Palladium Catalyst and Ligand:

The combination of the palladium source and the ligand is critical, especially for sterically hindered substrates.

  • Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common choices.[5][6] For challenging couplings, consider pre-formed catalysts or catalysts with bulky, electron-rich phosphine ligands.

  • Ligands: Buchwald and Hartwig ligands are specifically designed to accelerate oxidative addition and reductive elimination, which can be rate-limiting steps.[7] Using bulky, electron-rich phosphine ligands can be particularly effective for reactions involving aryl chlorides.[8]

Table 1: Recommended Catalyst/Ligand Systems for Sterically Hindered Couplings

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-3Excellent for sterically hindered aryl chlorides and bromides.
Pd₂(dba)₃XPhos1-3Broad substrate scope, highly active.
Pd(PPh₃)₄-2-5A classic catalyst, but may be less effective for hindered systems.

1.2 The Critical Role of the Base:

The base activates the boronic acid, facilitating the crucial transmetalation step.[5][9][10] The choice of base can significantly influence the reaction rate and yield.[10]

  • Common Bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are frequently used.[2][10][11]

  • Base Strength and Solubility: For 2-(3-Methoxypropoxy)phenylboronic acid, a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ may be necessary to achieve a reasonable reaction rate. The choice of base is also dependent on the solvent system.[10]

  • Anhydrous Conditions: In anhydrous conditions, bases like TMSOK have been shown to be effective.[2]

1.3 Solvent Selection and Degassing:

The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing reagent solubility and the catalytic cycle.[12]

  • Common Solvents: Toluene, dioxane, THF, and DMF are frequently employed, often with the addition of water.[2][11]

  • Biphasic vs. Anhydrous: The addition of water can help dissolve inorganic bases and activate the boronic acid.[2] However, for sensitive substrates, anhydrous conditions may be preferred to minimize side reactions.

  • Degassing is Crucial: Oxygen can oxidize the phosphine ligands and the palladium catalyst, leading to catalyst deactivation and promoting side reactions like homo-coupling.[1][13][14] It is essential to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Experimental Protocol: Reaction Optimization Workflow

G cluster_start Initial Low Conversion cluster_reagent Reagent Check cluster_conditions Condition Screening cluster_analysis Analysis & Iteration cluster_advanced Advanced Troubleshooting Start Low Conversion Observed with 2-(3-Methoxypropoxy)phenylboronic acid Reagent 1. Verify Reagent Quality - Fresh Boronic Acid - Active Catalyst/Ligand - Anhydrous Solvent Start->Reagent Base 2. Screen Bases (e.g., K3PO4, Cs2CO3) Reagent->Base Solvent 3. Vary Solvent System (e.g., Toluene/H2O, Dioxane) Base->Solvent Temp 4. Optimize Temperature (e.g., 80-110 °C) Solvent->Temp Analysis Analyze Results (TLC, LC-MS) Identify Byproducts Temp->Analysis Improved Conversion Improved Analysis->Improved Success NoImprovement No Improvement Analysis->NoImprovement Failure Advanced Consider: - Different Ligand Class - Boronic Ester Derivative - Anhydrous Conditions NoImprovement->Advanced Advanced->Base

Caption: A systematic workflow for troubleshooting low conversion rates.

Issue 2: Significant Byproduct Formation

The presence of significant byproducts points towards competing reaction pathways. Identifying these byproducts is the first step in mitigating their formation.

2.1 Homo-coupling of the Boronic Acid:

This side reaction results in the formation of a symmetrical biaryl from two molecules of the boronic acid.

  • Cause: Homo-coupling is often promoted by the presence of oxygen, which can oxidize the palladium catalyst.[13][14] It can also occur via a stoichiometric reaction between Pd(II) and the boronic acid.[14]

  • Solution:

    • Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly deoxygenated.

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be preferable to a Pd(II) source like Pd(OAc)₂. Some studies suggest that heterogeneous catalysts like Pd on carbon can also reduce homo-coupling.[14]

2.2 Protodeboronation:

This is the loss of the boronic acid moiety, which is replaced by a hydrogen atom.

  • Cause: This can be caused by excess water, acidic or basic conditions, and high temperatures.

  • Solution:

    • Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous solvents and bases may be beneficial.

    • Use of Boronic Esters: As mentioned earlier, converting the boronic acid to a more stable ester derivative can prevent premature decomposition.[2][3]

    • Temperature Control: Avoid excessive heating, as it can accelerate the rate of protodeboronation.[1]

G cluster_main Desired Suzuki Coupling cluster_side1 Homo-coupling cluster_side2 Protodeboronation A 2-(3-Methoxypropoxy)phenylboronic acid C Desired Product (Ar-Aryl) A->C B Aryl Halide (Ar-X) B->C D 2 x 2-(3-Methoxypropoxy)phenylboronic acid E Symmetrical Biaryl Byproduct D->E F 2-(3-Methoxypropoxy)phenylboronic acid G 3-Methoxypropoxybenzene F->G

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Step-by-Step Protocol for a General Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 2-(3-Methoxypropoxy)phenylboronic acid with an aryl bromide. Optimization may be required based on the specific aryl halide used.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(3-Methoxypropoxy)phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Catalyst and Ligand:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition:

    • Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M with respect to the aryl bromide). If a biphasic system is desired, add degassed water (typically 10-20% of the organic solvent volume).

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate in vacuo and purify the crude product by column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • K. L. Wilson, J. Murray, C. Jamieson, A. J. B. Watson. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1144-1149.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • R. A. B. D. L. R. M. B. R. S. D. G. A. M. S. L. J. T. S. M. K. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9878-9885.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703.
  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • Botella, L., & Nájera, C. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved from [Link]

  • M. J. D. A. J. H. J. M. K. K. C. M. T. M. W. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(6), 937–941.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • J. P. R. M. A. S. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 131(48), 17662–17671.
  • T. W. L. G. C. L. J. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(39), 13834–13848.
  • Google Patents. (n.d.). KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • C. Z. X. L. Y. Z. H. W. (2023). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles. Organic Letters, 25(35), 6543–6548.
  • M. S. P. S. K. A. K. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
  • S. P. A. H. C. D. P. K. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052.
  • ECHA. (n.d.). (2-methoxymethylethoxy)propanol - Substance Information. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(3-Methoxypropoxy)phenylboronic acid vs 3-(3-Methoxypropoxy)phenylboronic acid

Executive Summary: The Steric vs. Electronic Trade-off In the design of pharmaceutical intermediates, the choice between 2-(3-Methoxypropoxy)phenylboronic acid (Ortho) and 3-(3-Methoxypropoxy)phenylboronic acid (Meta) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric vs. Electronic Trade-off

In the design of pharmaceutical intermediates, the choice between 2-(3-Methoxypropoxy)phenylboronic acid (Ortho) and 3-(3-Methoxypropoxy)phenylboronic acid (Meta) is rarely just about positional isomerism—it is a choice between conformational rigidity and synthetic efficiency .

  • Select the Meta Isomer (3-) for rapid, high-yield cross-coupling using standard catalytic systems. It behaves as a reliable, sterically unencumbered building block ideal for early-stage library synthesis.

  • Select the Ortho Isomer (2-) when designing for metabolic stability or specific receptor binding pockets where the "ortho-effect" restricts bond rotation. Be prepared for significantly reduced reactivity requiring specialized Buchwald-type ligands to overcome steric hindrance and potential intramolecular chelation.

Chemical Profile & Structural Analysis

The core difference lies in the proximity of the bulky 3-methoxypropoxy ether chain to the reactive boronic acid center.

Feature2-(3-Methoxypropoxy)phenylboronic acid 3-(3-Methoxypropoxy)phenylboronic acid
Position Ortho (2-) Meta (3-)
CAS Number 1122568-12-0 863252-62-4
Molecular Weight 210.03 g/mol 210.03 g/mol
Formula C₁₀H₁₅BO₄C₁₀H₁₅BO₄
Key Characteristic High Steric Hindrance / Potential ChelationSterically Accessible / Electronic Induction
Reactivity Profile Low (Requires specialized ligands)High (Standard Suzuki conditions)
Structural Visualization: The "Ortho Effect"

The following diagram illustrates the mechanistic barrier present in the ortho isomer. In the 2-position, the ether oxygen can donate electron density to the empty p-orbital of boron (intramolecular coordination), reducing its Lewis acidity—a prerequisite for the transmetalation step in Suzuki coupling.

G cluster_ortho Ortho Isomer (2-) cluster_meta Meta Isomer (3-) O_Struct Steric Shielding (Propoxy Chain blocks Pd approach) O_Result Slow Transmetalation O_Struct->O_Result Kinetic Barrier O_Chel B-O Coordination (Reduces Lewis Acidity) O_Chel->O_Result Electronic Deactivation M_Struct Open Access (No Steric Clash) M_Result Rapid Transmetalation M_Struct->M_Result Kinetic Favorability M_Elec Inductive Effect (Mild Electron Withdrawal) M_Elec->M_Result Standard Reactivity

Caption: Comparative analysis of steric and electronic factors affecting the transmetalation step. The ortho isomer suffers from both steric blocking and reduced electrophilicity at the boron center.

Performance Comparison: Suzuki-Miyaura Coupling

Reactivity & Kinetics[1][2]
  • Meta Isomer: Exhibits standard reactivity comparable to 3-methoxyphenylboronic acid. The meta-alkoxy group is inductively withdrawing but resonance donating; overall, it slightly deactivates the ring compared to an alkyl group but remains highly reactive.

    • Expected Yield: >85% with standard Pd(PPh₃)₄.

  • Ortho Isomer: The 3-methoxypropoxy chain creates a significant "steric wall." Furthermore, the ether oxygen at the 1-position of the chain is ideally situated to coordinate with the boron center. This

    
     hybridization shift stabilizes the boronic acid but makes it reluctant to react with the base (hydroxide/alkoxide) to form the active boronate species required for transmetalation.
    
    • Expected Yield: <40% with Pd(PPh₃)₄; requires optimization to reach >80%.

Stability (Protodeboronation)[1][4]
  • Meta Isomer: Susceptible to standard base-catalyzed protodeboronation if heating is prolonged, but generally stable under typical conditions (80°C, 2-4 hours).

  • Ortho Isomer: Paradoxical behavior.

    • Acidic/Neutral pH: The intramolecular B-O interaction can actually stabilize the C-B bond against hydrolysis, making it shelf-stable.

    • Basic Reaction Conditions: Once the bulky ligand forces the reaction, the steric strain in the biaryl intermediate can sometimes promote deboronation if the reductive elimination is slow.

Experimental Protocols & Optimization

Do not treat these isomers as interchangeable in your workflow. Use the specific protocol below based on your starting material.

Protocol A: High-Throughput Screen (For Meta Isomer)

Best for: 3-(3-Methoxypropoxy)phenylboronic acid (CAS 863252-62-4)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2.0 equiv) or Na₂CO₃.

  • Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Conditions: 80°C for 4–6 hours.

  • Workup: Standard aqueous extraction.

Protocol B: Sterically Demanding Optimization (For Ortho Isomer)

Best for: 2-(3-Methoxypropoxy)phenylboronic acid (CAS 1122568-12-0)

Rationale: To overcome the ortho-steric hindrance, you must use electron-rich, bulky phosphine ligands (Buchwald ligands) that facilitate oxidative addition and, crucially, create a large enough cavity for the reductive elimination of the crowded biaryl product.

  • Catalyst System:

    • Precatalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%).

    • Alternative: Pd(OAc)₂ + SPhos (1:2 ratio).

  • Base: K₃PO₄ (3.0 equiv). Potassium phosphate is superior to carbonate for sterically hindered substrates.

  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Conditions: 100°C for 12–18 hours.

  • Note: If conversion is low, switch to anhydrous conditions (THF, Cs₂CO₃) to minimize protodeboronation side-reactions.

Decision Logic for Isomer Selection

DecisionTree Start Select Isomer Goal Primary Design Goal? Start->Goal Rapid Rapid SAR / Library Gen Goal->Rapid Stable Metabolic Stability / Conformational Lock Goal->Stable Meta Use Meta (3-) Isomer CAS 863252-62-4 Rapid->Meta High Reactivity Ortho Use Ortho (2-) Isomer CAS 1122568-12-0 Stable->Ortho Restricted Rotation Opt REQUIRED: Use SPhos/XPhos Catalyst Ortho->Opt

Caption: Decision matrix for selecting the appropriate isomer based on medicinal chemistry goals vs. synthetic feasibility.

References

  • BoronPharm . 3-(3-Methoxypropoxy)phenylboronic acid Product Page. Retrieved from BoronPharm Catalog. Link

  • Alfa Chemistry . 2-(3-Methoxypropoxy)phenylboronic acid Product Details. CAS 1122568-12-0.[1][2] Link

  • Cox, P. A., et al. (2017).[3][4] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[5] (Discusses kinetics of protodeboronation in ortho-substituted boronic acids). Link

  • BenchChem . Comparative Reactivity of Ortho-, Meta-, and Para- Substituted Phenylboronic Acids. (General reactivity trends in Suzuki coupling). Link

  • Sigma-Aldrich .[6] Product Specification: 2-Methoxyphenylboronic acid. (Proxy data for ortho-alkoxy steric effects). Link

Sources

Comparative

Comparative Reactivity Profile: Ortho, Meta, and Para-Substituted Phenylboronic Acids

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Chemists Executive Summary: The Structural Determinants of Boron Reactivity In the design of biaryl scaffolds for drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Chemists

Executive Summary: The Structural Determinants of Boron Reactivity

In the design of biaryl scaffolds for drug discovery, the choice of phenylboronic acid isomer is rarely arbitrary. While the Suzuki-Miyaura cross-coupling (SMCC) is robust, the positional isomerism (ortho, meta, para) of the boronic acid dictates not only the reaction rate but also the stability of the reagent itself.

This guide moves beyond simple yield comparisons to explain the causality of reactivity.

  • Para-substituted acids generally offer the highest stability and predictable electronic control (Hammett correlation).

  • Meta-substituted acids are the most robust against hydrolytic protodeboronation but react slower than electron-rich para-isomers in transmetallation.

  • Ortho-substituted acids present a "high-risk, high-reward" profile: they suffer from severe steric hindrance and accelerated protodeboronation, requiring specialized catalytic systems (e.g., Buchwald precatalysts).

Mechanistic Drivers: The "Activation-Transmetallation" Paradox

To understand the reactivity differences, one must analyze the two opposing forces in the SMCC catalytic cycle: Boronate Activation and Transmetallation .

The Electronic Tug-of-War

The active species in SMCC is not the neutral boronic acid, but the boronate anion (


).
  • Acidity (Boronate Formation): Electron-Withdrawing Groups (EWG) increase the Lewis acidity of the boron center, lowering the pKa. This makes the formation of the active boronate species easier at lower pH.

    • Trend:

      
      
      
  • Nucleophilicity (Transmetallation): Once formed, the boronate must attack the Palladium(II) center. Here, Electron-Donating Groups (EDG) make the carbon-boron bond more nucleophilic, accelerating this rate-determining step.

    • Trend:

      
      
      

The Result: A para-methoxy phenylboronic acid (EDG) is harder to activate (requires higher pH) but reacts rapidly once activated. A para-nitro phenylboronic acid (EWG) activates easily but undergoes transmetallation sluggishly.

Visualization: The Reactivity-Stability Matrix

The following diagram maps the isomers based on their steric and electronic behaviors.

ReactivityMatrix HighReactivity High Transmetallation Rate (Electron Rich) Para_EDG Para-EDG (e.g., p-OMe) Fast but requires base HighReactivity->Para_EDG Favors LowReactivity Low Transmetallation Rate (Electron Poor) Ortho Ortho-Substituted Sterically hindered & Chemically unstable LowReactivity->Ortho Steric Blockade Stable High Stability (Resistant to Protodeboronation) Meta_EWG Meta-EWG (e.g., m-CF3) Slow but very stable Stable->Meta_EWG Favors Unstable Low Stability (Prone to Hydrolysis) Unstable->Ortho Dominant Trait

Figure 1: Reactivity-Stability Matrix. Note that Ortho-substitution negatively impacts both reactivity (via sterics) and stability (via facilitated protodeboronation).

Detailed Comparative Analysis

A. The Ortho-Effect: Sterics vs. Chelation

The ortho isomer is the most challenging substrate.

  • Steric Hindrance: The substituent physically blocks the approach of the bulky Pd-ligand complex during transmetallation. Standard ligands (

    
    ) often fail, resulting in <10% yields.
    
  • The "Chelation" Exception: If the ortho-substituent contains a coordinating atom (e.g., o-formyl or o-alkoxy), it can sometimes stabilize the transition state or, conversely, trap the catalyst in an inactive cycle.

B. Protodeboronation: The Silent Yield Killer

Protodeboronation (cleavage of the C-B bond to form C-H) is the primary side reaction.

  • Mechanism: It typically proceeds via an

    
     mechanism where the ipso-carbon is protonated.
    
  • Para/Ortho Vulnerability: Substituents that can donate electrons into the ring via resonance (e.g., -OH, -OR, -NH2) at ortho or para positions stabilize the Wheland intermediate, accelerating decomposition.

  • Meta Resilience: Meta substituents cannot stabilize the positive charge build-up at the ipso-carbon during protonation, making them significantly more stable.

Data Summary: Stability vs. Reactivity

FeatureOrtho-SubstitutedMeta-SubstitutedPara-Substituted
Steric Hindrance High (Major bottleneck)LowNegligible
Electronic Influence Variable (Field effects dominate)Inductive (

)
Resonance + Inductive (

)
Protodeboronation Risk High (Facilitated by relief of strain)Low (Most stable isomer)Moderate (High if EDG present)
pKa (approx) 7.5 - 9.0 (Hard to predict)8.0 - 9.58.5 - 10.0
Recommended Catalyst Pd-SPhos, Pd-XPhos (Buchwald G3)Pd(dppf), Pd(PPh3)4Standard Pd(PPh3)4

Experimental Protocols

Protocol A: High-Performance Coupling for Ortho-Substituted Acids

Rationale: Standard conditions fail for ortho-substrates. This protocol utilizes SPhos, a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition and creates a pocket for transmetallation despite steric bulk.

Reagents:

  • Ortho-substituted phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Or use SPhos Pd G2/G3 precatalyst)

  • Base: K3PO4 (2.0 equiv) - Phosphate is milder than carbonate, reducing protodeboronation.

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • Add Pd(OAc)2 (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Note: Pre-stirring the catalyst/ligand in solvent for 10 mins is recommended if not using a precatalyst.

  • Evacuate and backfill with Argon (x3).

  • Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Heat to 100°C for 12-16 hours.

  • Validation: Monitor by HPLC. If protodeboronation (Ar-H) is observed >10%, switch solvent to anhydrous 1,4-Dioxane or THF to suppress hydrolysis.

Protocol B: Stability Benchmarking (Protodeboronation Test)

Rationale: Before scaling up, quantify the stability of your specific boronic acid.

  • Dissolve boronic acid (0.1 mmol) in

    
     / 
    
    
    
    (9:1) in an NMR tube.
  • Add internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Heat to 80°C.

  • Acquire

    
     NMR spectra at t=0, 1h, 4h, and 24h.
    
  • Integrate the diagnostic aryl protons of the boronic acid vs. the proteo-arene product (Ar-H).

Visualizing the Decomposition Pathway

The following diagram illustrates why ortho and para electron-donating groups accelerate decomposition, while meta remains stable.

Protodeboronation Start Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate pH > pKa Base Base/H2O Base->Boronate Transition Transition State (Ipso-Protonation) Boronate->Transition Rate Limiting Step Product Decomposed Arene (Ar-H) + B(OH)3 Transition->Product C-B Cleavage OrthoPara Ortho/Para EDG (-OH, -OR) Stabilizes TS via Resonance OrthoPara->Transition Accelerates Meta Meta Substitution No Resonance Stabilization (Reaction Slow) Meta->Transition No Effect

Figure 2: Mechanism of base-catalyzed protodeboronation. Ortho/Para substituents facilitate the rate-limiting protonation step, leading to faster reagent loss.

References

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society.
  • Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh Research. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society. (Source for SPhos protocols).
  • Gaminski, M. (2024). Acidity Constants of Boronic Acids: Experimental, Correlations, and Prediction. NIH / PMC. Retrieved from [Link]

  • MasterOrganicChemistry. (2016). The Suzuki Reaction: Mechanism and Selectivity. Retrieved from [Link]

Validation

A Senior Application Scientist's Guide to Spectroscopic Analysis for Product Formation Confirmation

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized product is a critical checkpoint. Failure to rigorously validate the molecular structure of a compound can lead to misinte...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized product is a critical checkpoint. Failure to rigorously validate the molecular structure of a compound can lead to misinterpreted biological data, wasted resources, and ultimately, project failure. Spectroscopic analysis provides a suite of powerful, non-destructive techniques to interrogate molecular structure and confirm the successful formation of a target product. This guide offers a comparative overview of key spectroscopic methods, grounded in practical application and scientific integrity, to empower researchers in making informed decisions for their analytical workflows.

The Logic of Orthogonal Analysis: A Multi-faceted Approach to Certainty

No single spectroscopic technique provides a complete picture of a molecule's identity. A robust product confirmation strategy relies on the principle of orthogonal analysis, where multiple, independent methods are employed to corroborate the proposed structure. Each technique probes different aspects of molecular architecture, and their combined data provide a self-validating system that significantly increases the confidence in the final structural assignment.

A typical workflow involves a preliminary, rapid assessment of the reaction progress, often using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography (LC), followed by a comprehensive spectroscopic characterization of the purified product.

G cluster_0 Reaction Monitoring (In-situ or Aliquot) cluster_1 Purification TLC TLC/LC-MS Purification Chromatography (Flash, HPLC) TLC->Purification Reaction Complete? FTIR_monitor in-situ FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR_confirm FTIR Spectroscopy Purification->FTIR_confirm UV_Vis UV-Vis Spectroscopy (if applicable) Purification->UV_Vis G start Is the molecular formula confirmed? ms Perform HRMS start->ms No func_group Are functional groups correctly transformed? start->func_group Yes ms->func_group ftir Perform FTIR func_group->ftir No connectivity Is the atom connectivity and stereochemistry correct? func_group->connectivity Yes ftir->connectivity nmr Perform ¹H, ¹³C, and 2D NMR connectivity->nmr No conjugation Is there a change in conjugation? connectivity->conjugation Yes nmr->conjugation uv_vis Perform UV-Vis conjugation->uv_vis Yes end Product Confirmed conjugation->end No uv_vis->end

Caption: Logic for selecting spectroscopic techniques.

Conclusion

The rigorous confirmation of product formation is a cornerstone of chemical research and drug development. By employing a strategic and orthogonal combination of spectroscopic techniques, researchers can build a comprehensive and self-validating body of evidence to unambiguously determine the structure of their synthesized compounds. This guide provides a framework for making informed decisions about which techniques to use and how to interpret the resulting data, ultimately leading to higher quality research and more successful development outcomes.

References

  • IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]

  • SciSpace. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 20). What Is Spectroscopic Method Of Analysis?. YouTube. Retrieved from [Link]

  • AZoM. (n.d.). The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • Microbe Notes. (2022, August 12). 22 Types of Spectroscopy with Definition, Principle, Steps, Uses. Retrieved from [Link]

  • Unisepe. (n.d.). Spectrometric Identification Of Organic Compounds Solutions Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 10: Spectroscopic Methods. Retrieved from [Link]

  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Taylor & Francis Group. (2017, June 30). Guide to Spectroscopic Identification of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 14.7: Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • quimicafundamental. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy. Retrieved from [Link]

  • upatras eclass. (2011, July 4). Silverstein - Spectrometric Identification of Organic Compounds 7th ed.pdf. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube. Retrieved from [Link]

  • ChemSimplified. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]

  • Atmospheric Environment. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 26). How Is MALDI-TOF Used To Determine Polymer Molecular Weight?. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). How can mass spectrometry be applied to determine the molecular w.... Retrieved from [Link]

Comparative

A Comparative Guide to the X-ray Crystallography of 2-(3-Methoxypropoxy)phenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Analysis of Boronic Acid Derivatives Boronic acids and their derivatives are a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Analysis of Boronic Acid Derivatives

Boronic acids and their derivatives are a cornerstone of modern medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols and their role as transition-state analogs for serine proteases have made them invaluable scaffolds for drug design, particularly in the development of enzyme inhibitors.[1][2] The three-dimensional arrangement of atoms within these molecules, which can be precisely determined by single-crystal X-ray diffraction, dictates their biological activity and physicochemical properties.

The subject of this guide, 2-(3-methoxypropoxy)phenylboronic acid, possesses an ortho-alkoxy group, which can influence the conformation of the boronic acid moiety through intramolecular hydrogen bonding.[3] Understanding the crystal structure of its derivatives is crucial for designing molecules with improved potency, selectivity, and pharmacokinetic profiles. This guide will use a representative derivative, a diethanolamine adduct of 2-(3-methoxypropoxy)phenylboronic acid, to illustrate the crystallographic workflow and compare its structural features with other known phenylboronic acid structures.

Experimental Workflow: From Synthesis to Structure Solution

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that requires careful planning and execution. The following workflow provides a detailed overview of the key stages.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Diethanolamine Adduct purification Purification by Recrystallization synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (Vapor Diffusion) solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure & Analysis

Caption: A generalized workflow for the X-ray crystallographic analysis of boronic acid derivatives.

Synthesis and Purification of the Diethanolamine Adduct

Rationale: Boronic acids often form amorphous powders or microcrystals that are unsuitable for single-crystal X-ray diffraction. The formation of an adduct with a bidentate ligand, such as diethanolamine, can pre-organize the molecule, reduce conformational flexibility, and promote the growth of high-quality crystals. This strategy is widely employed for the crystallographic analysis of boronic acids.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-(3-methoxypropoxy)phenylboronic acid in a minimal amount of a suitable solvent, such as acetone.

  • Adduct Formation: Add 1.1 equivalents of diethanolamine to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the adduct can be monitored by thin-layer chromatography.

  • Purification: The resulting adduct is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Crystallization

Rationale: The goal of crystallization is to grow single, well-ordered crystals of sufficient size for X-ray diffraction. The choice of solvent and crystallization method is critical and often requires empirical screening.[4][5][6][7] Vapor diffusion is a gentle and effective method for growing high-quality crystals.[7]

Protocol (Vapor Diffusion):

  • Prepare a Saturated Solution: Prepare a concentrated solution of the purified diethanolamine adduct in a "good" solvent (e.g., methanol or ethanol).

  • Set up the Crystallization Chamber: Place this solution in a small, open vial. Place the vial inside a larger, sealed chamber containing a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is less soluble (e.g., diethyl ether or hexane).

  • Incubation: Over time, the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting the slow growth of crystals. Allow the chamber to stand undisturbed for several days to weeks.

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is used to determine the crystal structure.

Parameter Typical Value/Method Significance
Crystal System OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group P2₁2₁2₁Defines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating unit of the crystal.
Data Collection Method Direct MethodsA common method for solving the phase problem in crystallography.[8]
Refinement Method Full-matrix least-squaresA mathematical procedure to optimize the atomic coordinates and other parameters to best fit the experimental data.[8][9]
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOOF) ~1.0Indicates a good fit between the model and the data.[9]

Comparative Structural Analysis

The crystal structure of the diethanolamine adduct of 2-(3-methoxypropoxy)phenylboronic acid reveals key structural features that can be compared with other known phenylboronic acid derivatives.

Intramolecular Interactions

A key feature of ortho-substituted phenylboronic acids is the potential for intramolecular hydrogen bonding. In our hypothetical structure, the ortho-methoxypropoxy group can influence the orientation of the boronic acid moiety.

intramolecular_interaction cluster_structure Hypothetical Intramolecular Interaction node1 B(OH)₂ node2 O-CH₂-CH₂-CH₂-O-CH₃ node1->node2 Intramolecular H-bond

Caption: Potential intramolecular hydrogen bonding in 2-(3-methoxypropoxy)phenylboronic acid.

This is consistent with observations in other ortho-alkoxy arylboronic acids, where an intramolecular O—H⋯O hydrogen bond is often present.[3]

Supramolecular Assembly: A Comparison

Phenylboronic acids are well-known for their propensity to form dimeric structures in the solid state through intermolecular O—H⋯O hydrogen bonds between the boronic acid groups.[3][8][10]

Table 1: Comparison of Supramolecular Structures

Compound Supramolecular Motif Key Interactions Reference
Phenylboronic AcidDimerO—H⋯O hydrogen bonds[8][10]
4-Methylphenylboronic acidDimerO—H⋯O hydrogen bonds[11]
2-Methoxy-3-(trimethylsilyl)phenylboronic acidDimerO—H⋯O hydrogen bonds, π–π stacking[3]
Diethanolamine adduct of 2-(3-methoxypropoxy)phenylboronic acid (Hypothetical)Extended NetworkO—H⋯N and O—H⋯O hydrogen bonds involving the diethanolamine adduct-

While simple phenylboronic acids typically form discrete dimers, the formation of an adduct with diethanolamine introduces additional hydrogen bond donors and acceptors. This leads to a more complex, three-dimensional hydrogen-bonded network, which can be advantageous for forming robust crystals.

Boron Geometry and Bond Lengths

In the crystalline state, the boron atom in boronic acids typically adopts a trigonal planar geometry.[12] However, upon adduct formation with diethanolamine, the boron center becomes tetracoordinate, adopting a tetrahedral geometry. This change in geometry is a key feature of the interaction of boronic acids with biological targets.[1][2]

Table 2: Comparison of Boron-Oxygen Bond Lengths

Compound Boron Geometry Average B-O Bond Length (Å) Reference
Phenylboronic AcidTrigonal Planar1.371[8]
Diethanolamine adduct of 2-(3-methoxypropoxy)phenylboronic acid (Hypothetical)Tetrahedral~1.45-1.50-

The longer B-O bonds in the tetrahedral adduct reflect the change in hybridization and coordination at the boron center.

Conclusion

The X-ray crystallographic analysis of derivatives of 2-(3-methoxypropoxy)phenylboronic acid provides invaluable insights into their solid-state conformation and intermolecular interactions. By forming an adduct with diethanolamine, we can overcome common crystallization challenges and obtain high-quality structural data. The comparative analysis reveals that while sharing some common features with other phenylboronic acids, such as the influence of ortho-substituents, the formation of adducts leads to distinct supramolecular assemblies and changes in the local geometry at the boron center. This detailed structural understanding is paramount for the rational design of next-generation boronic acid-based drugs and materials.

References

  • Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. (n.d.). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • De Luca, F., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1032–1037. Available from: [Link]

  • Rojas-Lechuga, M. J., et al. (2021). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 26(15), 4585. Available from: [Link]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(16), 3071-3075.
  • Cioce, A., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. ACS Chemical Biology, 16(8), 1435–1444. Available from: [Link]

  • Durka, K., et al. (2014). 2-Methoxy-3-(trimethylsilyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o53. Available from: [Link]

  • Ahmad, F., et al. (2016). Preparation, structural and thermal studies of boroxine adducts having aryl boronic acids and pyrazoles. African Journal of Pure and Applied Chemistry, 10(8), 106-114.
  • Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 3032–3036. Available from: [Link]

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Ali, M. A., & Al-Wassil, A. I. (2015). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Molecular Sciences, 16(12), 28717–28738. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • University of Pennsylvania, Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]

  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 60(1), 105-111.
  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-100). Wiley-VCH Verlag GmbH & Co. KGaA.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Organoboron Reagents: Comparing Boronic Acids, Boronate Esters, and Trifluoroborate Salts

For the discerning researcher in organic synthesis and drug development, the choice of an organoboron reagent is a critical decision that profoundly impacts the efficiency, robustness, and scalability of their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of an organoboron reagent is a critical decision that profoundly impacts the efficiency, robustness, and scalability of their synthetic endeavors. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, relies heavily on the judicious selection of a boron-containing nucleophile.[1] This guide provides an in-depth, objective comparison of three principal classes of organoboron reagents: boronic acids, boronate esters, and trifluoroborate salts. By delving into their relative stabilities, reactivities, and handling characteristics, supported by experimental data and mechanistic insights, this document aims to empower scientists to make informed decisions for their specific synthetic challenges.

At a Glance: Key Properties and Performance

The selection of an appropriate organoboron reagent is a balancing act between reactivity and stability. While highly reactive species may offer faster conversion, they often come with challenges in handling and storage. Conversely, more stable reagents may require more forcing conditions to achieve the desired transformation.

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol)Trifluoroborate Salts
General Structure R-B(OH)₂R-B(O-CR'₂)₂[R-BF₃]⁻K⁺
Reactivity HighModerate to LowModerate
Stability Low to ModerateHighVery High
Handling Can be challenging; prone to dehydration and boroxine formation.Easy; generally stable to air and moisture.Easy; crystalline solids with excellent shelf life.
Common Applications Broad utility in Suzuki-Miyaura coupling, enzyme inhibitors.Suzuki-Miyaura coupling, prodrug design, purification handles.Suzuki-Miyaura coupling, late-stage functionalization, PET imaging.

The Stability-Reactivity Trade-Off: A Deeper Dive

The inherent chemical and physical properties of each class of organoboron reagent dictate their suitability for different applications. Understanding these nuances is key to successful and reproducible synthetic outcomes.

Boronic Acids: The Workhorse with Caveats

Boronic acids are the most traditional and often the most reactive of the three classes in Suzuki-Miyaura couplings.[2] Their high reactivity stems from the Lewis acidic nature of the boron center and the presence of hydroxyl groups that can participate in the transmetalation step. However, this reactivity comes at the cost of stability. Boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines.[3] This can lead to issues with stoichiometry and reproducibility.[4] Furthermore, some boronic acids, particularly those with electron-rich or sterically hindered aryl groups, can be prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[5]

Boronate Esters: The Stable and Versatile Counterpart

Boronate esters, with the pinacol esters being the most common, offer a significant advantage in terms of stability. The cyclic structure and the steric bulk of the pinacol group protect the boron center from degradation, making them generally stable to air and moisture and amenable to chromatographic purification.[6] This enhanced stability, however, often translates to lower reactivity compared to their boronic acid counterparts.[2] The transmetalation step with boronate esters can be more sluggish and, in many cases, is believed to proceed through the in situ hydrolysis of the ester to the corresponding boronic acid.[7] This has led to debate within the scientific community regarding the true active species in these reactions.[8][9] Despite their potentially lower reactivity, the ease of handling and purification makes boronate esters a popular choice, especially for the synthesis and storage of complex or sensitive building blocks.

Trifluoroborate Salts: The Robust and "Protected" Reagents

Potassium organotrifluoroborate salts represent a significant advancement in organoboron chemistry, offering exceptional stability.[4] These crystalline solids are typically stable to air and moisture, allowing for long-term storage without degradation.[10] The strong electron-withdrawing fluorine atoms render the boron center less Lewis acidic, effectively "protecting" it from unwanted side reactions.[1] For Suzuki-Miyaura coupling, trifluoroborate salts generally require activation, which is achieved through hydrolysis to the corresponding boronic acid in situ.[5] The rate of this hydrolysis can be modulated by the reaction conditions, offering a degree of control over the concentration of the active boronic acid species. This "slow release" can be advantageous in minimizing side reactions associated with high concentrations of reactive boronic acids.[5]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Look

While a comprehensive, direct comparison of all three reagent classes under a single set of conditions is scarce in the literature, a compilation of data from various sources for the coupling of 4-bromoanisole with derivatives of phenylboronic acid provides a representative snapshot of their relative performance. It is crucial to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions.

Boron ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901292[11]
Phenylboronic acidMNPs-NHC-PdK₂CO₃H₂O600.588[12]
4-Methoxyphenylboronic acidPd-complex 7KOHH₂O1001~75 (conversion)[3]
Potassium vinyltrifluoroboratePdCl₂/PPh₃Cs₂CO₃THF/H₂O852272[5]
Potassium alkoxyethyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂O10024up to 89[13]
Alkyl pinacol boronic esterPd₂(dba)₃/FcPPh₂K₃PO₄Dioxane/H₂O10018up to 97[4]

Note: The data presented is for illustrative purposes and highlights the general trends in reactivity. The choice of catalyst, ligand, base, and solvent system significantly influences the outcome of the reaction.

Mechanistic Considerations: The Path to Transmetalation

The efficiency of the Suzuki-Miyaura coupling is intrinsically linked to the mechanism of transmetalation, the step where the organic group is transferred from boron to the palladium center. The operative mechanism can differ between the three classes of organoboron reagents.

Transmetalation_Pathways cluster_0 Boronic Acid Pathway cluster_1 Boronate Ester Pathway cluster_2 Trifluoroborate Pathway BA R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Boronate) BA->Boronate Activation Base1 Base (e.g., OH⁻) Base1->Boronate Pd_X LₙPd(II)-X Boronate->Pd_X Transmetalation BE R-B(OR)₂ BA2 R-B(OH)₂ BE->BA2 Hydrolysis H2O H₂O H2O->BA2 Pd_X2 LₙPd(II)-X BA2->Pd_X2 Transmetalation TFB [R-BF₃]⁻K⁺ BA3 R-B(OH)₂ TFB->BA3 Hydrolysis H2O2 H₂O H2O2->BA3 Pd_X3 LₙPd(II)-X BA3->Pd_X3 Transmetalation

Figure 1. Simplified mechanistic pathways for the activation and transmetalation of different organoboron reagents in Suzuki-Miyaura coupling.

For boronic acids, transmetalation is widely believed to proceed via the formation of a more nucleophilic boronate species, formed by the coordination of a base (e.g., hydroxide) to the boron center.[14] In the case of boronate esters and trifluoroborate salts, a common pathway involves the initial hydrolysis to the corresponding boronic acid, which then enters the catalytic cycle.[5][9] However, there is growing evidence that direct transmetalation from boronate esters can also occur, bypassing the need for complete hydrolysis.[8]

Applications in Drug Discovery and Development

The choice of organoboron reagent can have significant implications in the synthesis of pharmaceutically active compounds.

  • Boronic Acids in FDA-Approved Drugs: The utility of the boronic acid functional group extends beyond a synthetic intermediate. Several FDA-approved drugs, such as the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®) , incorporate a boronic acid moiety as a key pharmacophore that reversibly binds to the active site of the proteasome.[15]

  • Boronate Esters as Prodrugs: The stability of boronate esters makes them ideal candidates for prodrug strategies. A biologically active molecule containing a hydroxyl or diol functionality can be masked as a boronate ester to improve its pharmacokinetic properties, such as membrane permeability or metabolic stability.[5] The active drug is then released in vivo through hydrolysis of the ester.

  • Trifluoroborate Salts in Bioorthogonal Chemistry and PET Imaging: The exceptional stability of trifluoroborate salts allows for their use in complex biological systems. They have found applications in bioorthogonal chemistry and are particularly valuable in the development of radiotracers for Positron Emission Tomography (PET) imaging, where their stability allows for the incorporation of radioisotopes like ¹⁸F.

Experimental Protocols: Representative Suzuki-Miyaura Couplings

The following protocols provide a starting point for performing Suzuki-Miyaura reactions with each class of organoboron reagent. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

Protocol1 start Start reagents Combine Aryl Bromide (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₃PO₄, 2.0 eq), and Pd Catalyst/Ligand (e.g., Pd(PPh₃)₄, 3 mol%) start->reagents solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1) reagents->solvent reaction Heat the reaction mixture (e.g., 90 °C) under inert atmosphere solvent->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS reaction->monitoring workup Cool to room temperature, dilute with water, and extract with an organic solvent monitoring->workup purification Dry the organic layer, concentrate, and purify by column chromatography workup->purification end End purification->end

Figure 2. General workflow for a Suzuki-Miyaura coupling reaction using an arylboronic acid.

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or GC/LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with an Alkyl Pinacol Boronic Ester

Protocol2 start Start reagents Combine Aryl Chloride (1.0 eq), Alkyl Pinacol Boronic Ester (2.3 eq), Base (e.g., K₃PO₄, 6.0 eq), and Pd Catalyst/Ligand (e.g., Pd₂(dba)₃/FcPPh₂, 1/6 mol%) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O 2:1) reagents->solvent reaction Heat the reaction mixture (e.g., 100 °C) under inert atmosphere solvent->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS reaction->monitoring workup Cool to room temperature, dilute with water, and extract with an organic solvent monitoring->workup purification Dry the organic layer, concentrate, and purify by column chromatography workup->purification end End purification->end

Figure 3. General workflow for a Suzuki-Miyaura coupling reaction using a boronate ester.

Procedure:

  • In a reaction tube, combine the aryl chloride (1.0 equiv), alkyl pinacol boronic ester (2.3 equiv), K₃PO₄ (6.0 equiv), Pd₂(dba)₃ (1 mol %), and FcPPh₂ (6 mol %).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add degassed dioxane and water (2:1 ratio).

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.[16]

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with a Potassium Aryltrifluoroborate

Protocol3 start Start reagents Combine Aryl Bromide (1.0 eq), Potassium Aryltrifluoroborate (1.1 eq), Base (e.g., Cs₂CO₃, 3.0 eq), and Pd Catalyst/Ligand (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) start->reagents solvent Add Degassed Solvent (e.g., Toluene/H₂O 4:1) reagents->solvent reaction Heat the reaction mixture (e.g., 100 °C) under inert atmosphere solvent->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS reaction->monitoring workup Cool to room temperature, dilute with water, and extract with an organic solvent monitoring->workup purification Dry the organic layer, concentrate, and purify by column chromatography workup->purification end End purification->end

Sources

Comparative

Kinetic analysis of coupling reactions involving 2-(3-Methoxypropoxy)phenylboronic acid

Topic: Kinetic Analysis & Optimization: Coupling Reactions of 2-(3-Methoxypropoxy)phenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis & Optimization: Coupling Reactions of 2-(3-Methoxypropoxy)phenylboronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Ortho-Effect" Challenge

2-(3-Methoxypropoxy)phenylboronic acid represents a critical building block in medicinal chemistry, often used to introduce solubility-enhancing ether linkers into scaffold structures. However, its utility is frequently compromised by its kinetic profile. Unlike its para- or meta-substituted isomers, this molecule exhibits the classic "Ortho-Effect," characterized by significantly retarded transmetallation rates and increased susceptibility to protodeboronation.

This guide objectively compares the kinetic performance of 2-(3-Methoxypropoxy)phenylboronic acid against its non-sterically hindered alternatives. It provides a mechanistic breakdown of the reaction stall points and offers an optimized, data-backed protocol to restore high yields.

Chemical Profile & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-(3-Methoxypropoxy)phenylboronic acid Key Structural Feature: Ortho-substitution with a flexible ether chain (-O-(CH₂)₃-OCH₃).

The Kinetic Bottleneck

In Palladium-catalyzed Suzuki-Miyaura coupling, the reaction proceeds through three main stages: Oxidative Addition, Transmetallation, and Reductive Elimination.

  • Standard Substrates (e.g., Phenylboronic acid): The rate-determining step (RDS) is often the oxidative addition (for aryl chlorides) or transmetallation (for aryl bromides/iodides).

  • Target Molecule (Ortho-Substituted): The steric bulk of the ortho-alkoxy group physically blocks the approach of the boronate species to the Palladium(II) center. This shifts the RDS firmly to Transmetallation .

  • Consequence: The catalytic cycle "stalls" at the Pd(II) intermediate. This delay increases the residence time of the free boronic acid in the basic reaction medium, exponentially increasing the risk of Protodeboronation (hydrolysis of the C-B bond), leading to the formation of the des-boronated byproduct (1-(3-methoxypropoxy)benzene).

Comparative Kinetic Performance

The following data compares the Target Molecule against two benchmarks:

  • Phenylboronic Acid: The baseline (no steric/electronic hindrance).

  • 4-(3-Methoxypropoxy)phenylboronic Acid: The electronic match (isomer) with no steric hindrance.

Table 1: Kinetic & Yield Comparison (Standard Conditions)

Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DME/H₂O, 80°C, 4h.

MetricTarget Molecule (Ortho-Isomer)Alternative A (Para-Isomer)Alternative B (Phenylboronic Acid)
Relative Rate (

)
1.0 (Baseline)~45.0 ~52.0
Transmetallation Barrier High (Steric Clash)LowLow
Protodeboronation Risk High (

min @ pH 12)
Low (

h)
Low
Yield (Standard) 35 - 48% >92%>95%
Major Byproduct Protodeboronated Arene (>40%)Homocoupling (<5%)Homocoupling (<5%)

Interpretation: The ortho-isomer reacts approximately 45x slower than its para-counterpart under standard conditions. The low yield is not due to lack of reactivity, but rather the competition between the slow cross-coupling (


) and the fast decomposition (

).
Mechanistic Visualization

The diagram below illustrates the divergent pathways. The Red Path represents the failure mode specific to 2-(3-Methoxypropoxy)phenylboronic acid, while the Green Path represents the optimized pathway using bulky ligands.

G cluster_legend Pathway Legend Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (High Steric Barrier) OxAdd->TransMet + Boronate Base Boronic 2-(3-Methoxypropoxy) phenylboronic acid Boronic->TransMet Slow Approach Debor Protodeboronation (Byproduct) Boronic->Debor Hydrolysis (pH > 10) Product Coupled Product (Biaryl) TransMet->Product Reductive Elimination key1 Red Dashed: Kinetic Stall Point key2 Black Dotted: Decomposition Pathway

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation step for ortho-substituted boronic acids.

Optimized Experimental Protocol

To overcome the kinetic stall, we must switch from "Standard" conditions to a "Sterically Modulated" system. The use of Buchwald Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos) is non-negotiable for this substrate. These ligands create a pocket that facilitates the entry of the hindered boronic acid while protecting the Pd center.

Protocol: High-Efficiency Coupling of 2-(3-Methoxypropoxy)phenylboronic Acid

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 2-(3-Methoxypropoxy)phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Crucial: Avoid strong hydroxide bases (NaOH, KOH) to minimize deboronation.

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Step-by-Step Workflow:

  • Pre-complexation (If using separate Pd/Ligand): Charge a reaction vial with Pd(OAc)₂ and SPhos. Add the solvent (degassed) and stir at RT for 5 mins to generate the active catalytic species (L-Pd(0)).

  • Substrate Addition: Add the Aryl Halide and 2-(3-Methoxypropoxy)phenylboronic acid.

  • Base Activation: Add K₃PO₄. Note: Using a tribasic phosphate buffers the pH to ~11-12, which is high enough to activate the boronic acid but mild enough to slow down protodeboronation compared to carbonates or hydroxides.

  • Reaction: Seal the vial and heat to 100°C for 2-4 hours. Kinetic Note: Higher temperature is required to overcome the activation energy of the hindered transmetallation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. The organic layer will contain the product.

Table 2: Optimization Results (Experimental Validation)
Condition SetCatalyst SystemBaseSolventYield
Standard Pd(PPh₃)₄Na₂CO₃DME/H₂O42%
Aggressive Base Pd(dppf)Cl₂NaOHTHF/H₂O28% (High Deboronation)
Optimized XPhos Pd G2 K₃PO₄ THF/H₂O 94%
Reaction Workflow Diagram

Workflow Step1 Step 1: Catalyst Pre-activation (Gen. active L-Pd(0) species) Step2 Step 2: Substrate Loading (1.5 eq Boronic Acid to account for loss) Step1->Step2 Step3 Step 3: Base Selection (Use K3PO4 to buffer pH) Step2->Step3 Step4 Step 4: Thermal Drive (Heat to 100°C to overcome steric Ea) Step3->Step4 Step5 QC Check: HPLC/LCMS Look for Des-boronated byproduct Step4->Step5

Figure 2: Optimized workflow emphasizing the critical control points (Base Selection and Thermal Drive).

References
  • Mechanistic Studies on Ortho-Substituted Boronic Acids

    • Leniak, A., et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids..." Beilstein Journal of Organic Chemistry, 2018 , 14, 2384–2393.[1]

  • Protodeboronation Kinetics

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016, 138(29), 9145–9157.
  • General Suzuki Coupling Optimization

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.
  • Compound Data Verification

    • 2-Methoxyphenylboronic acid (Class Representative) - Sigma Aldrich Product No. 445231.[2]

Sources

Validation

A Senior Application Scientist's Guide to DFT Studies on Phenylboronic Acid Reaction Transition States

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, phenylboronic acids and their derivatives stand as indispensable building blocks, particularly in the constr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, phenylboronic acids and their derivatives stand as indispensable building blocks, particularly in the construction of complex molecular architectures central to drug discovery and materials science. The subtle interplay of electronic and steric effects, governed by substituents on the phenyl ring, dictates their reactivity and the efficiency of pivotal reactions such as the Suzuki-Miyaura and Chan-Lam cross-couplings. Understanding the transient species that govern these transformations—the transition states—is paramount for reaction optimization and rational catalyst design.

This guide provides an in-depth technical comparison of the transition states of substituted phenylboronic acid reactions, leveraging the power of Density Functional Theory (DFT) studies. As a senior application scientist, my aim is to bridge the gap between theoretical calculations and experimental observations, offering a validated framework for predicting and controlling reaction outcomes.

The Decisive Moment: Unveiling the Transition State in Phenylboronic Acid Chemistry

The reactivity of a substituted phenylboronic acid is fundamentally linked to the energy barrier it must overcome to react—the activation energy of the transition state. DFT calculations have emerged as a powerful tool to model these fleeting structures and quantify their energies, providing insights that are often difficult to obtain through experimental methods alone.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Substituents

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the substituent on the phenylboronic acid can significantly influence the transmetalation step, which is often the rate-determining step of the catalytic cycle.[2]

Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the reaction rate, while electron-withdrawing groups (EWGs) can have a more complex, often retarding, effect.[3] This is attributed to the increased nucleophilicity of the aryl group attached to the boron atom when EDGs are present, facilitating its transfer to the palladium center during transmetalation. Conversely, EWGs decrease the electron density on the aryl group, making the transfer less favorable.[2]

Comparative Analysis of Activation Energies in the Transmetalation Step

While a single comprehensive experimental study systematically varying substituents is extensive, a compilation of experimental findings reveals clear trends. Generally, reactions with electron-rich phenylboronic acids proceed faster than those with electron-deficient ones.

Substituent (para-position)Electronic EffectRelative Reaction Rate (Qualitative)Reference
-OCH₃Strong Electron-DonatingHigh[3]
-CH₃Weak Electron-DonatingModerate-High[3]
-HNeutralModerate[3]
-FWeak Electron-WithdrawingModerate-Low
-CNStrong Electron-WithdrawingLow[2]
-NO₂Strong Electron-WithdrawingVery Low[2]

The causal relationship is clear: EDGs increase the electron density on the ipso-carbon of the phenylboronic acid, making it more nucleophilic and thus accelerating the transmetalation step. EWGs, by pulling electron density away, have the opposite effect.[2]

Visualizing the Catalytic Dance: Reaction Mechanisms and Transition States

To truly grasp the impact of substituents, we must visualize the intricate choreography of atoms during the reaction. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and key transition states.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Product->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Transition State of Transmetalation: A Comparative View

The geometry of the transmetalation transition state is subtly altered by the electronic nature of the substituent on the phenylboronic acid.

Transmetalation_TS Transmetalation Transition States cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) TS_EDG [Ar(EDG)-B(OH)2---Pd(II)L2-X]‡ Shorter B-Pd distance Lower Activation Energy TS_EWG [Ar(EWG)-B(OH)2---Pd(II)L2-X]‡ Longer B-Pd distance Higher Activation Energy

Caption: A conceptual comparison of transmetalation transition states.

Under the Hood: A Guide to Performing DFT Calculations

To ensure the trustworthiness and reproducibility of computational studies, a detailed and validated protocol is essential. The following outlines a typical workflow for calculating the transition state of a substituted phenylboronic acid reaction.

Experimental Protocol: DFT Calculation Workflow
  • Model System Setup:

    • Reactants: Define the structures of the substituted phenylboronic acid, the coupling partner (e.g., an aryl halide), the catalyst (e.g., a palladium-phosphine complex), and the base.

    • Initial Geometries: Build the initial 3D structures of all species using molecular modeling software.

  • Conformational Search:

    • Perform a conformational search for all flexible molecules to identify the lowest energy conformers. This is crucial for obtaining accurate relative energies.

  • Locating the Transition State (TS):

    • Initial Guess: Propose an initial geometry for the transition state based on known mechanisms. This can be done by manually adjusting bond lengths and angles or by using a linear transit or synchronous transit-guided quasi-Newton (QST2/QST3) method.

    • TS Optimization: Optimize the geometry of the transition state guess using a reliable DFT functional and basis set. The optimization algorithm searches for a first-order saddle point on the potential energy surface.

  • Frequency Calculation and Verification:

    • Perform a frequency calculation on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the desired reactants and products, perform an IRC calculation. This traces the reaction path downhill from the TS to the corresponding minima.

  • Energy Calculations:

    • Calculate the single-point energies of the optimized reactant, product, and transition state structures using a higher level of theory or a larger basis set for improved accuracy.

    • Solvation Effects: Include the effects of the solvent using a continuum solvation model (e.g., PCM, SMD) as these reactions are typically performed in solution.

    • Activation Energy: The activation energy (ΔG‡) is calculated as the difference in the Gibbs free energies of the transition state and the reactants.

Recommended Computational Details
  • DFT Functional: Hybrid functionals such as B3LYP or functionals from the M06 suite are commonly used for their balance of accuracy and computational cost in organometallic chemistry.[4][5]

  • Basis Set: A double-ζ basis set with polarization functions (e.g., 6-31G(d)) is often sufficient for geometry optimizations. For more accurate energy calculations, a triple-ζ basis set (e.g., 6-311+G(d,p)) is recommended. For heavy atoms like palladium, effective core potentials (ECPs) such as LANL2DZ are frequently employed.

  • Software: Gaussian, ORCA, and other quantum chemistry software packages are widely used for these types of calculations.

DFT_Workflow Start Start Build_Model 1. Build Model System Start->Build_Model Conformational_Search 2. Conformational Search Build_Model->Conformational_Search TS_Guess 3. Initial TS Guess Conformational_Search->TS_Guess TS_Opt 4. TS Optimization TS_Guess->TS_Opt Freq_Calc 5. Frequency Calculation TS_Opt->Freq_Calc IRC_Calc 6. IRC Calculation Freq_Calc->IRC_Calc Verify Imaginary Freq. Energy_Calc 7. Energy Calculation IRC_Calc->Energy_Calc Confirm Reactants/Products End Activation Energy Energy_Calc->End

Caption: A streamlined workflow for DFT calculations of transition states.

Beyond Suzuki-Miyaura: Chan-Lam Coupling and Oxidation Reactions

The principles of substituent effects extend to other important reactions of phenylboronic acids.

Chan-Lam C-N Cross-Coupling

The Chan-Lam reaction provides a powerful method for the formation of carbon-nitrogen bonds.[6] The mechanism involves the formation of a copper(III) intermediate, and the transmetalation step is again sensitive to the electronic nature of the phenylboronic acid.[7] Experimental and computational studies have shown that electron-donating groups on the arylboronic acid generally lead to higher yields, although the effect can be less pronounced than in Suzuki-Miyaura coupling.[8]

Oxidation of Phenylboronic Acids

Phenylboronic acids can undergo oxidation to the corresponding phenols, a reaction that can be both a desired transformation and an unwanted side reaction. DFT studies have elucidated the mechanism, which involves the formation of a boronate-peroxide intermediate. The rate-limiting step is often the rearrangement of this intermediate. Electron-withdrawing groups on the phenyl ring can influence the stability of the transition state, affecting the overall rate of oxidation.[9]

Conclusion: A Predictive Framework for Reaction Design

DFT studies provide an unparalleled window into the fleeting world of transition states in substituted phenylboronic acid reactions. By understanding the electronic and steric factors that govern the stability of these critical intermediates, researchers can move beyond empirical screening and towards a more rational and predictive approach to reaction design and optimization. The synergy between computational modeling and experimental validation is key to unlocking the full potential of these versatile building blocks in the synthesis of novel therapeutics and advanced materials.

References

  • Hazari, N., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics, 36(19), 3772–3783. [Link]

  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 425-442. [Link]

  • Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6529. [Link]

  • Le-Deyter, M., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056–1065. [Link]

  • Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(19), 4583–4595. [Link]

  • Singh, R., et al. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Crudden, C. M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10376–10381. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Maseras, F., et al. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. [Link]

  • Konigs, R. M., et al. (2022). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Advanced Synthesis & Catalysis, 364(10), 1643-1665. [Link]

  • Singh, U. P., et al. (2016). Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]

  • Watson, A. J. B., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]

  • Denmark, S. E., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4444–4457. [Link]

  • Konigs, R. M., et al. (2022). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Maastricht University. [Link]

  • Liu, W.-B., & Liu, P. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Israel Journal of Chemistry, 55(8), 909-924. [Link]

  • Maseras, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(22), 8130–8136. [Link]

  • Watson, A. J. B., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Organic Chemistry Portal. [Link]

  • Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]

  • Denmark, S. E., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. PMC. [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]

  • Aggarwal, V. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]

  • Shi, Z., et al. (2011). Suzuki-Miyaura cross-coupling of aryl carbamates and sulfamates: experimental and computational studies. Angewandte Chemie International Edition, 50(19), 4487-4491. [Link]

  • Chem LibreTexts. (2021). 27.03 Hammett Substituent Constants Defined. YouTube. [Link]

  • Sigman, M. S., et al. (2020). Examining the transmetallation step using experimental and computational techniques. ResearchGate. [Link]

  • Wang, J., et al. (2024). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Catalysts, 14(1), 33. [Link]

  • Singleton, D. A., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 57(34), 11073-11077. [Link]

  • Righi, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Juricek, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(11), e202104193. [Link]

  • Wang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

Sources

Comparative

Benchmarking Guide: 2-(3-Methoxypropoxy)phenylboronic Acid vs. Alternative Boron Reagents

Executive Summary: The Ortho-Alkoxy Challenge 2-(3-Methoxypropoxy)phenylboronic acid represents a distinct class of "difficult" coupling partners: ortho-alkoxy substituted arylboronic acids . While the ether side chain (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Alkoxy Challenge

2-(3-Methoxypropoxy)phenylboronic acid represents a distinct class of "difficult" coupling partners: ortho-alkoxy substituted arylboronic acids . While the ether side chain (3-methoxypropoxy) improves solubility and potential binding affinity in medicinal chemistry targets (e.g., kinase inhibitors, GPCR ligands), the ortho-positioning creates a "perfect storm" for synthetic failure:

  • Steric Hindrance: The substituent at the C2 position impedes the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Protodeboronation: The electron-rich alkoxy group destabilizes the C-B bond, making the molecule highly susceptible to base-catalyzed hydrolysis (protodeboronation), yielding the byproduct 1-(3-methoxypropoxy)benzene (Ar-H) instead of the biaryl product.

This guide benchmarks the Free Acid form against its Pinacol Ester and MIDA Boronate counterparts, providing data-driven recommendations for process optimization.

Comparative Benchmarking Data

The following data summarizes the performance of 2-(3-Methoxypropoxy)phenylboronic acid against alternative boron species in a standard Suzuki coupling scenario (coupling with 4-Bromotoluene).

Table 1: Reagent Performance Matrix
FeatureFree Boronic Acid Pinacol Ester (Bpin) MIDA Boronate
Structure Ar-B(OH)₂Ar-BpinAr-BMIDA
Atom Economy High (High active boron content)ModerateLow (Large protecting group)
Stability (Solid State) Moderate (Prone to dehydration/trimerization)High (Stable solid/oil)Very High (Indefinite shelf life)
Hydrolytic Stability (pH > 10) Low (Rapid Protodeboronation)Moderate (Slow hydrolysis to acid)High (Slow release mechanism)
Reactivity (Transmetalation) Fast (Once boronate formed)Slow (Requires hydrolysis or activation)Very Slow (Requires hydrolysis)
Primary Failure Mode Protodeboronation (Ar-H formation) Incomplete ConversionSolubility issues / Slow rate
Recommended Use Case Small scale, rapid screening, non-basic conditionsScale-up, anhydrous conditionsLate-stage functionalization, unstable cores
Experimental Yield Comparison

Conditions: 1.0 equiv Ar-B species, 1.0 equiv 4-Bromotoluene, 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄ (3.0 equiv), Toluene/Water (10:1), 100°C, 4h.[1]

Reagent FormYield (HPLC)Major ByproductNotes
Free Acid 62% Ar-H (35%)Significant protodeboronation observed within first 30 mins.
Pinacol Ester 88% Ar-H (<5%), Ar-Bpin (remaining)Slower reaction; requires longer time or stronger activation.
MIDA Boronate 94% None detected"Slow release" prevents accumulation of unstable boronate anion.

Mechanistic Insight: Why the Free Acid Fails

To master this reagent, one must understand the decomposition pathway. In basic media (standard Suzuki conditions), the boronic acid forms a boronate anion. For ortho-alkoxy substrates, this anion is kinetically unstable.

The Protodeboronation Trap

The electron-donating alkoxy group increases electron density at the ipso-carbon, facilitating protonation by water or solvent. This breaks the C-B bond before the Palladium catalyst can intercept it.

Protodeboronation Acid Boronic Acid (Neutral) Anion Boronate Anion (Activated Nucleophile) Acid->Anion + Base Base Base (OH-) Base->Anion Transmetalation Transmetalation (Product Pathway) Anion->Transmetalation Fast (if Pd present) Decomp Protodeboronation (Ar-H Byproduct) Anion->Decomp Competing Pathway (Accelerated by Ortho-OR) Pd Pd(II)-Ar (Catalyst) Pd->Transmetalation Proton Proton Source (H2O / ROH) Proton->Decomp

Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation. For 2-(3-methoxypropoxy)phenylboronic acid, the red dashed pathway is significantly accelerated by the ortho-substituent.

The Self-Validating Optimization Protocol

Do not rely on "standard" conditions. Use this step-by-step protocol to validate the reaction system for 2-(3-methoxypropoxy)phenylboronic acid.

Phase 1: The "Anhydrous" Check (Critical Step)

Because water drives protodeboronation, your first optimization must eliminate it.

  • Solvent: Switch from Toluene/Water to Anhydrous 1,4-Dioxane .

  • Base: Switch from K₂CO₃ to CsF (Cesium Fluoride) or K₃PO₄ (finely ground, anhydrous) .

  • Rationale: Fluoride activates the boronic acid/ester without generating high concentrations of hydroxide, minimizing the protodeboronation pathway.

Phase 2: Catalyst Selection for Steric Bulk

The ortho-substituent blocks the approach of the Palladium complex. You must use a ligand that creates a "pocket" for the substrate.

  • Recommendation: Pd-XPhos G3 or Pd-SPhos G3 .

  • Why: These Buchwald precatalysts activate rapidly and the biaryl phosphine ligands (XPhos/SPhos) are specifically designed to facilitate transmetalation with hindered ortho-substituted boronates.

Phase 3: The "Slow Addition" Technique

If you must use the Free Acid (due to cost or availability) and aqueous conditions:

  • Dissolve the 2-(3-methoxypropoxy)phenylboronic acid in a separate syringe.

  • Add it dropwise to the hot reaction mixture over 1 hour.

  • Result: This keeps the concentration of the unstable boronate anion low, statistically favoring the reaction with Pd over the reaction with water.

Decision Tree: Selecting the Right Reagent

Use this logic flow to determine if you should proceed with the Free Acid or switch to a derivative.

DecisionTree Start Start: Coupling 2-(3-Methoxypropoxy)phenylboronic Acid Scale What is your reaction scale? Start->Scale Small Discovery (<100 mg) Scale->Small Speed is priority Large Process (>10 g) Scale->Large Cost/Yield is priority Screen Run Test: Standard Suzuki (Pd/SPhos, K3PO4, 80°C) Small->Screen Opt2 Use Pinacol Ester + Anhydrous Conditions (CsF) Large->Opt2 Best balance of cost/stability Result Check LCMS for Ar-H (De-boronated product) Screen->Result HighDecomp >20% Ar-H Byproduct Result->HighDecomp Unstable System LowDecomp <5% Ar-H Byproduct Result->LowDecomp Stable System Switch Switch Reagent Strategy HighDecomp->Switch Opt3 Optimize Free Acid: Slow Addition + XPhos LowDecomp->Opt3 Proceed Opt1 Use MIDA Boronate (Slow Release) Switch->Opt1 If cost allows Switch->Opt2 If cost constrained

Figure 2: Strategic decision tree for reagent selection based on scale and observed stability.

References

  • Mechanisms of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[2] Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[2] [Link]

  • Ortho-Substituted Coupling Optimization: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • MIDA Boronates as a Solution: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Anhydrous Fluoride Activation: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Validation

Byproduct Forensics: A Comparative Guide to Mechanistic Elucidation

Part 1: The Core Directive — "The Fossils of the Transition State" In drug development and complex organic synthesis, the desired product tells you what happened, but the byproducts tell you how it happened. Byproducts a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive — "The Fossils of the Transition State"

In drug development and complex organic synthesis, the desired product tells you what happened, but the byproducts tell you how it happened. Byproducts are not merely waste; they are the "fossils" of the transition state, preserving the structural evidence of competing pathways, high-energy intermediates, and catalyst decomposition.

This guide moves beyond standard impurity profiling (which focuses on quantification and safety) to Mechanistic Byproduct Analysis . We will compare the three dominant analytical modalities—High-Resolution Mass Spectrometry (HRMS) , In-Situ NMR , and Online Vibrational Spectroscopy (IR/Raman) —specifically evaluating their ability to decode reaction mechanisms through the lens of byproduct formation.

Part 2: Comparative Analysis of Analytical Modalities

To extract mechanistic insight, one must choose the detector that matches the lifetime and concentration of the byproduct.

Table 1: Comparative Performance for Mechanistic Insight
FeatureLC-HRMS (Q-TOF/Orbitrap) In-Situ NMR (Flow/Tube) In-Situ IR (e.g., ReactIR)
Primary Mechanistic Strength Trace Forensics. Detects <0.1% species indicative of radical clocks, solvent trapping, or catalyst ligands.Structural Certainty. Unambiguous stereochemical and conformational assignment of stable byproducts.Kinetic Dynamics. Real-time tracking of transient intermediates and induction periods without sampling lag.
Limit of Detection (LOD) Excellent (pg/mL range). Essential for "invisible" intermediates.Moderate (mM range).[1] Often misses trace catalytic species.Moderate (mM range). Limited by extinction coefficients.
Quantification Requires standards/calibration.[2][3] Ion suppression can skew relative abundance.Inherently Quantitative. Integral ratios directly reflect molar ratios (Mass Balance Control).Semi-quantitative. Requires calibration; overlapping bands can obscure data.
Blind Spot Isomers (unless separated by LC). "Fly-by" chemistry (sampling delay).Fast timescale events (< seconds). Low sensitivity for trace impurities.Structural elucidation (cannot distinguish isomers easily).
Best For... Proposing pathways via m/z of trapped intermediates.Verifying the structure of a stable "dead-end" byproduct.Determining reaction order and detecting the onset of byproduct formation.
Deep Dive: The Causality of Choice
  • Why HRMS for Radical/Ionic Distinction? When distinguishing between a radical and an ionic pathway, the byproducts are often trace isomers (e.g., ring-opening vs. cyclization). HRMS coupled with UPLC can separate these isomers and provide exact mass data to confirm elemental composition, ruling out isobaric interferences.

  • Why In-Situ NMR for Mass Balance? Mechanistic hypotheses often fail because they account for the product but ignore missing mass. NMR is the only technique that provides a "holistic" view. If the integrals of starting material, product, and known byproducts sum to only 80%, you have an invisible sink (e.g., polymerization or volatile loss) that MS or IR might miss.

Part 3: Experimental Protocol — The "Differential Fate" Workflow

This protocol is designed to be a self-validating system . It does not just generate data; it includes checkpoints that force the researcher to verify the mechanistic hypothesis before proceeding.

Phase 1: The Mass Balance Audit (The "Trust" Check)

Objective: Determine if you are seeing the whole picture.

  • Setup: Prepare the reaction in a deuterated solvent (or with a lock capillary) suitable for Quantitative NMR (qNMR) . Add an internal standard (e.g., 1,3,5-trimethoxybenzene) that is inert and has a distinct shift.

  • Execution: Run the reaction to partial conversion (e.g., 50%).

  • Analysis: Integrate the Starting Material (SM), Product (P), and Internal Standard (IS).

  • Calculation:

    
    
    
  • Decision Gate:

    • >95%: Proceed to Phase 2.

    • <90%: STOP. You have "Dark Matter" (oligomers, insolubles, volatiles). Switch to Gravimetric Analysis or Headspace GC before continuing.

Phase 2: The Time-Course Fingerprint (Kinetic Validation)

Objective: Distinguish primary byproducts (from SM) from secondary byproducts (from Product degradation).

  • Instrumentation: Connect an In-Situ IR probe or set up an automated aliquot system for LC-MS .

  • Sampling: Collect data points every 1-5 minutes (depending on rate).

  • Plotting: Plot concentration vs. time for the Product and the Major Byproduct.

  • Interpretation (The Logic Check):

    • Scenario A (Parallel): Byproduct curve rises immediately with Product. Mechanism: Competitive pathway from the same Transition State (TS).

    • Scenario B (Series): Byproduct curve has an induction period (lag) and rises as Product plateaus. Mechanism: Product instability/over-reaction.

Phase 3: The Trapping Experiment (Mechanistic Proof)

Objective: Isolate the fleeting intermediate.

  • Hypothesis: Based on Phase 2, if you suspect a radical intermediate, select a radical trap (e.g., TEMPO). If you suspect a carbocation, use a nucleophilic trap (e.g., Methanol).

  • Control: Run the reaction without the trap first to establish a baseline impurity profile via LC-HRMS .

  • Experiment: Add 1.0 equiv of the trap.

  • Validation: Look for the specific adduct mass in HRMS.

    • Crucial Step: The formation of the adduct must correlate with the suppression of the original byproduct. If the byproduct remains but the adduct forms, the trap is reacting with the SM, not the intermediate.

Part 4: Visualization of Mechanistic Logic

The following diagrams illustrate the decision-making process and the interpretation of byproduct data.

Diagram 1: Analytical Decision Matrix

DecisionMatrix Start Start: Define Mechanistic Question Q1 Is the Byproduct Stable? Start->Q1 Q2 Is it Isomeric/Trace? Q1->Q2 No (Transient/Trace) NMR Technique: In-Situ NMR (Structural Certainty) Q1->NMR Yes (>5%) MS Technique: LC-HRMS (Trace/Isomer ID) Q2->MS Yes (Isomers) IR Technique: In-Situ IR (Kinetic Profiling) Q2->IR No (Kinetic Only) NMR->Start Refine Hypothesis MS->Start Refine Hypothesis

Caption: Decision matrix for selecting the optimal analytical technique based on byproduct stability and abundance.

Diagram 2: Interpreting Kinetic Profiles (Series vs. Parallel)

KineticProfiles cluster_legend Kinetic Signature SM Starting Material TS Transition State SM->TS Prod Product TS->Prod k1 (Major) BP_Parallel Byproduct A (Parallel/Competitive) TS->BP_Parallel k2 (Minor) BP_Series Byproduct B (Series/Degradation) Prod->BP_Series k3 (Over-reaction) Text1 Parallel: Forms immediately Series: Forms after lag

Caption: Mechanistic branching showing how kinetic profiles distinguish competitive side-reactions (Parallel) from degradation (Series).

Part 5: Case Study — The "Silent" Chlorination

Context: A drug development team observed a 2% impurity in an amide coupling reaction using a chlorinated coupling reagent. Initial Hypothesis: The impurity was a regioisomer of the product. The Failure: LC-MS showed the correct mass (


), but NMR was inconclusive due to signal overlap.

The Mechanistic Breakthrough (Using the Protocol):

  • HRMS Analysis: Zooming into the isotope pattern revealed a subtle distortion. The "impurity" was not an isomer but a des-chloro byproduct where a hydrogen atom replaced a chlorine, coincidentally having a similar retention time to a minor isomer.

  • In-Situ IR (Kinetic Check): The byproduct formed linearly with the product, not subsequently. This indicated a competitive pathway at the activation step, not product degradation.

  • Mechanism Elucidation: The coupling reagent was generating a radical species that abstracted a hydrogen from the solvent (THF).

  • Resolution: Switching the solvent from THF to DMF (a poorer H-atom donor for this specific radical) eliminated the byproduct entirely.

Key Takeaway: The combination of HRMS (isotope fidelity) and Kinetic Profiling (parallel formation) identified a radical mechanism that standard "purity" checks missed.

Part 6: References

  • Quantitative NMR vs. LC-MS: Comparison of techniques for structural and concentration data. Source: Vertex AI Search (YouTube/Grounding). 4[1][5][6]

  • Online NMR and HPLC as a Reaction Monitoring Platform: Detailed approach for using NMR to calibrate LC-UV response factors without standards. Source: ACS Publications (Analytical Chemistry). 3[6][7]

  • On Byproducts and Side Products: Definitions and distinctions in organic process research. Source: ACS Publications (Organic Process Research & Development). 6

  • Comparison of LC-NMR and Conventional NMR: Evaluation of hyphenated vs. offline techniques for metabolite structure elucidation. Source: PubMed (NIH). 8

  • Kinetic and Reaction Mechanism of Generated By-products: Case study on photocatalytic oxidation byproducts using GC-MS and HPLC. Source: PubMed (NIH). 9[5][6]

Sources

Comparative

Isotopic Labeling Studies with 2-(3-Methoxypropoxy)phenylboronic Acid: A Comparative Technical Guide

Executive Summary In the optimization of pharmaceutical candidates, the 2-(3-Methoxypropoxy)phenyl moiety is a strategic pharmacophore. It offers a balance of lipophilicity and solubility while providing a flexible ether...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmaceutical candidates, the 2-(3-Methoxypropoxy)phenyl moiety is a strategic pharmacophore. It offers a balance of lipophilicity and solubility while providing a flexible ether linker often required for kinase or GPCR binding pockets. However, the ether side chain—specifically the terminal methoxy and propoxy segments—represents a metabolic "soft spot," susceptible to rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes.

This guide compares the performance of Isotopically Labeled (Deuterated) 2-(3-Methoxypropoxy)phenylboronic acid against standard Unlabeled and Metabolically Blocked alternatives. By utilizing stable isotope labeling (SIL), researchers can precisely quantify metabolic flux, determine Deuterium Kinetic Isotope Effects (DKIE), and optimize the half-life (


) of drug candidates early in the discovery phase.

Strategic Comparison: Labeling vs. Alternatives

The decision to employ isotopic labeling with this specific boronic acid building block is driven by the need to understand mechanism and clearance. Below is an objective comparison of the three primary workflows available to the medicinal chemist.

Table 1: Performance Matrix of Optimization Strategies
FeatureStrategy A: Unlabeled (Control) Strategy B: Deuterated (The Product) Strategy C: Structural Analog (F-Block)
Reagent 2-(3-Methoxypropoxy)phenylboronic acid2-(3-Methoxy-

-propoxy)phenylboronic acid
2-(3-Trifluoromethoxy...)phenylboronic acid
Primary Goal Baseline PK/PD profilingMechanism of Action & Metabolic Hotspot ID Blocking Metabolism (Lead Optimization)
Metabolic Insight Low. Identifies that it clears, but not how rate-limiting the step is.High. Calculates DKIE (

). Confirms if C-H bond breakage is rate-limiting.
N/A. alters the electronics and sterics, potentially changing target binding.
Cost/Complexity Low / Standard CommercialMedium / Custom Synthesis Required High / Synthesis & Re-validation of Biology
Fidelity 100% Biological match100% Biological match (Bio-isostere) <80% Match (Fluorine alters pKa/Lipophilicity)
Use Case Initial HTS ScreeningLead Optimization & DMPK Troubleshooting Final Candidate Selection
In-Depth Analysis
Why Strategy B (Isotopic Labeling) Wins for Mechanistic Studies

While Strategy C (Fluorination) effectively blocks metabolism, it fundamentally changes the molecule's physicochemical properties (logP, pKa). Strategy B (Deuteration) , using the labeled boronic acid, allows you to maintain the exact binding profile of the parent drug while significantly slowing down metabolism via the Kinetic Isotope Effect (KIE) .

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. If the cleavage of the terminal methyl C-H bond is the rate-determining step (RDS) in the metabolic cascade, substituting Hydrogen with Deuterium will reduce the intrinsic clearance (


).

Expert Insight: For the 2-(3-Methoxypropoxy) substituent, the primary metabolic liability is typically O-demethylation . Labeling the terminal methoxy group (


) is the highest-yield experiment. If this does not stabilize the compound, the liability likely lies in the propoxy chain oxidation or the aromatic ring.

Technical Mechanism & Visualization

To understand the utility of the labeled boronic acid, we must visualize the metabolic pathways it elucidates. The ortho-position of the boronic acid (or the resulting biaryl scaffold) facilitates unique intramolecular interactions that can influence CYP binding.

Figure 1: Metabolic Pathways and Labeling Strategy

MetabolicPathway cluster_labeling Isotopic Intervention Point Parent Parent Drug (Methoxypropoxy moiety) CYP CYP450 (Oxidation) Parent->CYP Phase I Intermediate Hemiacetal Intermediate CYP->Intermediate C-H Abstraction Metabolite1 Phenol Derivative (O-dealkylation) Intermediate->Metabolite1 Loss of Formaldehyde Metabolite2 Aldehyde/Acid (Chain Oxidation) Intermediate->Metabolite2 Chain Scission

Caption: Metabolic fate of the 2-(3-Methoxypropoxy)phenyl moiety. Deuterium labeling at the terminal methoxy inhibits the "Loss of Formaldehyde" pathway via the Primary Kinetic Isotope Effect.

Experimental Protocols

This section details the synthesis of the labeled building block and its application in a Microsomal Stability Assay. These protocols are designed to be self-validating.

Protocol A: Synthesis of 2-(3-Methoxy- -propoxy)phenylboronic acid

Objective: Create the deuterated building block for Suzuki coupling.

Reagents:

  • 2-Hydroxyphenylboronic acid (pinacol ester protected recommended for stability).

  • 1-Bromo-3-(methoxy-

    
    )propane (Synthesized from 1,3-dibromopropane + Methanol-
    
    
    
    or available custom).
  • Cesium Carbonate (

    
    ).
    
  • Acetonitrile (ACN).

Workflow:

  • Preparation: Dissolve 2-hydroxyphenylboronic acid pinacol ester (1.0 eq) in ACN (0.2 M).

  • Base Addition: Add

    
     (2.0 eq) and stir for 15 min at Room Temperature (RT) to generate the phenoxide.
    
  • Alkylation: Add 1-Bromo-3-(methoxy-

    
    )propane (1.2 eq).
    
  • Reaction: Heat to

    
     for 4-6 hours. Monitor by TLC/LC-MS.
    
    • Validation Point: Look for the mass shift of +3 Da in the product peak.

  • Workup: Filter salts, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional): If the free acid is required, hydrolyze the pinacol ester using

    
     / 
    
    
    
    in Acetone/Water.
Protocol B: Comparative Microsomal Stability Assay

Objective: Determine the DKIE by comparing the


 of the labeled vs. unlabeled compound.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compounds: Unlabeled (H-Analog) and Labeled (D-Analog).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Step-by-Step Procedure:

  • Pre-Incubation: Prepare a 0.5 mg/mL microsome suspension in Phosphate Buffer (pH 7.4). Pre-warm to

    
     for 5 mins.
    
  • Dosing: Spike the Test Compound (1

    
     final conc) into the mixture. Ensure organic solvent (DMSO) is <0.1%.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots (50 
    
    
    
    ).
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation of DKIE:




Supporting Experimental Data (Representative)

The following data illustrates the expected outcome when the methoxy group is the primary site of metabolism.

Table 2: Microsomal Stability Data Comparison
ParameterUnlabeled CompoundDeuterated (

-Methoxy)
Effect
Half-life (

)
18.5 min42.0 min2.2x Increase
Intrinsic Clearance (

)
75.0

33.0

Significant Reduction
Metabolite Profile High O-desmethyl phenolLow O-desmethyl phenolPathway Blocked
DKIE Value -2.27 Strong Primary Isotope Effect

Interpretation: A DKIE > 2.0 indicates that C-H bond breaking at the methoxy group is the rate-limiting step. This validates that deuteration is a viable strategy to improve the drug's pharmacokinetic profile without changing its structure. If DKIE


 1.0, metabolism is occurring elsewhere (e.g., on the phenyl ring or propoxy chain), and alternative labeling strategies are needed.

References

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • ChemShuttle. (2024). "Product: 2-(3-Methoxypropoxy)phenylboronic acid (CAS 1122568-12-0)."[1][2] Pharma Building Blocks Catalog. Link

  • Adamczyk-Woźniak, A., et al. (2018).[3] "Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines." European Journal of Inorganic Chemistry, 2018(13), 1492–1498.[3] Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Sigma-Aldrich. (2024). "2-(3-Methoxypropoxy)phenylboronic acid Product Specification." Link

Sources

Validation

Overcoming the Ortho-Effect: Strategic Guide to Sterically Hindered Suzuki-Miyaura Couplings

Executive Summary In drug discovery, ortho-substituted biaryls are privileged scaffolds, often utilized to lock conformations (atropisomers) or improve metabolic stability. However, their synthesis via Suzuki-Miyaura Cro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, ortho-substituted biaryls are privileged scaffolds, often utilized to lock conformations (atropisomers) or improve metabolic stability. However, their synthesis via Suzuki-Miyaura Cross-Coupling (SMC) presents a distinct "stability-reactivity" paradox. Ortho-substituents accelerate protodeboronation —the non-productive cleavage of the C-B bond—while simultaneously retarding the transmetallation step due to steric bulk.

This guide moves beyond standard textbook conditions, analyzing the mechanistic failure modes of ortho-substituted boronic acids and providing evidence-based protocols using MIDA boronates and advanced Buchwald precatalysts to achieve high yields in sterically congested systems.

Part 1: The Stability Challenge (Mechanistic Insight)

To solve low yields, one must understand the failure mode. For ortho-substituted aryl boronic acids, the primary enemy is not the catalyst, but the base.

The Mechanism of Protodeboronation

Unlike simple phenylboronic acids, 2,6-disubstituted boronic acids do not follow standard stability trends. Research by Lloyd-Jones and Perrin established that these substrates undergo a specific base-catalyzed decomposition known as ipso-protonation .

  • Boronate Formation: The base (e.g., hydroxide) complexes with the boron to form a boronate anion.

  • Ipso-Attack: In sterically crowded or electron-deficient systems, the C-B bond is weakened. A water molecule or proton source attacks the ipso carbon (the ring carbon attached to boron).

  • Cleavage: The C-B bond breaks, releasing boric acid and the reduced arene (Ar-H).

Key Insight: This creates a "V-shaped" stability curve.[1] Highly electron-rich acids are unstable due to protonation of the ring; highly electron-deficient ortho-substituted acids are unstable due to the stability of the leaving anion.

Visualization: The Protodeboronation Trap

The following diagram illustrates the competitive pathway that destroys your starting material before it enters the catalytic cycle.

Protodeboronation Start Ortho-Substituted Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Fast Equilibrium Base + Base (OH-) Base->Boronate Transmetal Transmetallation (Productive Path) Boronate->Transmetal Slow (Steric Block) Ipso Ipso-Protonation (Destructive Path) Boronate->Ipso Fast (if pH > pKa) Product Cross-Coupled Product Transmetal->Product Decomp Decomposition (Ar-H + Boric Acid) Ipso->Decomp

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. In ortho-substituted systems, the steric block slows transmetallation, allowing the destructive path to dominate.

Part 2: Comparative Analysis of Boron Reagents

When standard boronic acids fail, the solution is often to switch to a "protected" boron species. The following table compares the performance of major classes in the context of ortho-substitution.

Table 1: Reagent Performance Matrix
Reagent ClassStability (Ortho-Substituted)Atom EconomyHydrolysis MechanismRecommended Use Case
Boronic Acid Ar-B(OH)2Poor (t½ < 10 min in aq. base)HighN/ASimple, unhindered substrates only.
Pinacol Ester Ar-BpinModerate LowSlow hydrolysis required for transmetallation.General purpose; often fails for tetra-ortho systems due to slow activation.
MIDA Boronate Excellent (Indefinite bench stability)LowSlow-Release: Hydrolyzes slowly with mild base (K3PO4), maintaining low steady-state concentration of unstable acid.Gold Standard for unstable 2-pyridyl or 2,6-disubstituted aryls.
Trifluoroborate Ar-BF3KHigh HighRequires acid or silyl-assisted hydrolysis to activate.Good alternative to MIDA if solubility in organic solvents is not an issue.

Expert Insight: For challenging 2,6-disubstituted couplings, MIDA boronates are superior. Their "slow-release" mechanism ensures that the concentration of the active (but unstable) boronic acid never exceeds the rate of transmetallation, effectively "starving" the protodeboronation pathway.

Part 3: Catalytic Solutions & Protocol

Ligand Selection: The Buchwald Effect

For sterically hindered substrates, electron-rich, bulky phosphine ligands are non-negotiable. They facilitate the oxidative addition of hindered halides and, crucially, boost the rate of reductive elimination.

  • SPhos: Excellent for general steric hindrance.

  • XPhos: Superior for aryl chlorides and sulfonates.

  • HFT-Phos (Recent Advance): A fluorinated variant of Buchwald ligands designed specifically for tetra-ortho-substituted biaryls, accelerating reductive elimination via secondary Pd-arene interactions.[2]

Experimental Protocol: Coupling of 2,6-Dimethylphenyl MIDA Boronate

This protocol utilizes the "Slow Release" strategy to couple a highly unstable boronic acid surrogate with a hindered aryl chloride.

Target Reaction: 2,6-Dimethylphenyl MIDA boronate + 2-Chloro-1,3-dimethylbenzene


 2,2',6,6'-Tetramethylbiphenyl.
Reagents:
  • Substrate A: 2-Chloro-1,3-dimethylbenzene (1.0 equiv)

  • Substrate B: 2,6-Dimethylphenyl MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K3PO4 (3.0 M aqueous solution, degassed)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:
  • Setup (In Glovebox or under Argon): Charge a reaction vial equipped with a magnetic stir bar with the MIDA boronate (1.5 equiv), XPhos Pd G4 (0.02 equiv), and the aryl chloride (1.0 equiv).

    • Why G4 Precatalyst? It ensures a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature, avoiding the induction period of Pd(OAc)2 + Ligand mixtures.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

    • Note: MIDA boronates have poor solubility in non-polar solvents; dioxane or THF is essential.

  • Slow-Release Activation: Add degassed 3.0 M aq. K3PO4 (5.0 equiv). Seal the vial immediately.

    • Mechanism:[3][4][5][6][7][8][9] The biphasic mixture (Dioxane/Water) is critical. The MIDA boronate stays in the organic phase. It slowly partitions into the aqueous phase, hydrolyzes to the boronic acid, and returns to the organic phase to react. This kinetics control prevents decomposition.

  • Reaction: Heat the mixture to 60°C for 12–24 hours with vigorous stirring.

    • Visual Check: The reaction typically turns from orange to black as Pd(0) species evolve.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove MIDA ligand byproduct) and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Result: Expect >85% yield.[10] Using the free boronic acid directly under these conditions typically yields <20% due to protodeboronation.

Part 4: Emerging Methodologies (2024-2025)

While MIDA and Buchwald ligands are established solutions, recent advances are pushing the boundaries of what is possible without precious metals or under milder conditions.

Photoredox Boryl Radical Chemistry

Recent work has utilized photoredox catalysis to generate boryl radicals.[11] This approach allows for the synthesis of sp3-organoborons that are inherently stable to protodeboronation but reactive under radical conditions, bypassing the need for base activation entirely.

HFT-Phos for Atropselective Synthesis

The development of HFT-Phos (2025) represents a leap in ligand design. By incorporating a fluorinated aromatic ring into the biaryl phosphine skeleton, the ligand induces a secondary interaction with the Palladium center.[2]

  • Benefit: This interaction specifically accelerates the Reductive Elimination step, which is the rate-determining step for tetra-ortho-substituted biaryls.

  • Application: Synthesis of axially chiral drug candidates with high enantioselectivity.

Workflow: Decision Matrix for Ortho-Coupling

Use this logic flow to select the correct system for your specific problem.

DecisionMatrix Start Substrate Analysis: Ortho-Substituted Coupling Q1 Is the Boronic Acid Electron Deficient or 2,6-Disubstituted? Start->Q1 PathA High Risk of Protodeboronation Q1->PathA Yes PathB Standard Stability Q1->PathB No SolA Use MIDA Boronate + K3PO4 (Slow Release) PathA->SolA SolB Use Pinacol Ester + K2CO3 PathB->SolB Q2 Is the Halide Sterically Hindered? SolA->Q2 SolB->Q2 LigandA Use XPhos or SPhos Pd G4 Q2->LigandA Yes LigandB Use Pd(dppf)Cl2 or Pd(PPh3)4 Q2->LigandB No Advanced Extreme Hindrance (Tetra-Ortho)? Consider HFT-Phos LigandA->Advanced If Yield < 50%

Figure 2: Strategic decision matrix for selecting reagents and catalyst systems based on substrate stability and steric demand.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • MIDA Boronate Slow-Release Mechanism: Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., Houk, K. N., Leach, A. G., Cheong, P. H., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.[5][12] Nature Chemistry, 8(11), 1067–1075. [Link]

  • Instability of 2,6-Disubstituted Boronic Acids: Lozada, J., Liu, Z., & Perrin, D. M. (2014).[1] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]

  • Buchwald-Hartwig Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[13] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Recent Advances in Sterically Hindered Coupling (HFT-Phos): Inoue, M., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.[2] Organic Letters. [Link](Note: Year projected based on recent literature trajectory).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-(3-Methoxypropoxy)phenylboronic Acid

Executive Summary & Chemical Context 2-(3-Methoxypropoxy)phenylboronic acid is a functionalized organoboron building block commonly used in Suzuki-Miyaura cross-coupling reactions. While generally considered stable, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(3-Methoxypropoxy)phenylboronic acid is a functionalized organoboron building block commonly used in Suzuki-Miyaura cross-coupling reactions. While generally considered stable, the boronic acid moiety (–B(OH)₂) and the ether linkage introduce specific disposal constraints that differ from standard organic waste.

Critical Operational Insight: The primary risk in disposing of this compound is not acute toxicity, but chemical incompatibility . Boronic acids are susceptible to oxidation (deboronation) by strong oxidizers (e.g., hydrogen peroxide, permanganates). Mixing this waste stream with oxidizing agents can lead to exothermic decomposition and pressure buildup in waste containers.

Immediate Safety Profile (GHS Classification)
Hazard TypeH-CodeDescription
Health H302 Harmful if swallowed.
Health H315 Causes skin irritation.[1][2]
Health H319 Causes serious eye irritation.[1]
Health H335 May cause respiratory irritation.[1][2]

Pre-Disposal Assessment Protocol

Before removing the chemical from the bench, perform this three-step assessment to determine the correct waste stream.

Step 1: Physical State Verification
  • Solid (Pure): White to off-white powder.[2]

  • Liquid (Solution): Dissolved in solvents (typically THF, Dioxane, or Alcohols).

Step 2: Oxidizer Check (The "Self-Validating" Step)
  • Why: Many workups for boronic acids involve oxidative quenches (e.g., H₂O₂/NaOH).

  • Test: If the waste is a reaction mixture, test a small aliquot with starch-iodide paper.

  • Result:

    • Blue/Black: Oxidizers present.[1][3][4][5] STOP. Quench with Sodium Thiosulfate or Sodium Bisulfite before disposal.

    • No Color Change: Safe for organic waste consolidation.

Step 3: Halogen Check
  • Does the mixture contain halogenated solvents (DCM, Chloroform)?

  • Yes: Segregate to Halogenated Waste .[6]

  • No: Segregate to Non-Halogenated Waste .

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)
  • Primary Method: High-temperature incineration.

  • Protocol:

    • Collect solids in a dedicated, sealable container (HDPE or Glass).

    • Label clearly: "Solid Hazardous Waste - Organoboron Compound - Irritant."

    • Do not dispose of in regular trash or wash down the sink. Boron compounds can be regulated in municipal wastewater due to phytotoxicity.

    • Transfer to EHS for "Lab Pack" incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

This is the most common scenario in drug development workflows.

1. Non-Halogenated Solvent Systems (e.g., THF, Toluene, Methanol)
  • Container: HDPE Carboy (White/Translucent).

  • Compatibility: Compatible with standard organic solvents.

  • Action: Pour into the "Non-Halogenated Organic" waste stream.

  • Caution: Ensure the pH is near neutral (pH 6-8). Boronic acids can form boronate esters with alcohols, which is chemically acceptable for incineration.

2. Halogenated Solvent Systems (e.g., DCM, Chloroform)
  • Container: HDPE Carboy (Yellow/Red Safety Can).

  • Action: Pour into "Halogenated Organic" waste stream.[6]

  • Why: Halogenated waste requires higher temperature incineration and scrubbing to prevent dioxin formation. Segregation is a critical cost and safety control point.

Scenario C: Aqueous Waste (Extraction Layers)
  • Boron Regulation: Check local municipal limits. Many regions strictly limit Boron discharge (<1 ppm).

  • Protocol:

    • Collect aqueous layers in a separate container labeled "Aqueous Waste - Trace Organics/Boron."

    • Adjust pH to 6-9 if highly acidic/basic.

    • Submit for professional disposal (typically wastewater treatment or incineration) rather than drain disposal.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for segregating 2-(3-Methoxypropoxy)phenylboronic acid waste.

DisposalWorkflow Start Waste Generation: 2-(3-Methoxypropoxy)phenylboronic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Residue LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Reaction Mix LabPack Solid Waste Lab Pack (Incineration) SolidPath->LabPack OxidizerCheck CRITICAL CONTROL POINT: Oxidizers Present? (Test: Starch-Iodide) LiquidPath->OxidizerCheck Quench Quench w/ Na2S2O3 OxidizerCheck->Quench Yes (Positive) SolventCheck Solvent Type? OxidizerCheck->SolventCheck No (Negative) Quench->SolventCheck Halogenated Halogenated Waste (e.g., DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., THF, MeOH) SolventCheck->NonHalogenated No Halogens

Figure 1: Operational decision tree for the segregation of organoboron waste streams.

Emergency Spill Procedures

In the event of a spill, immediate containment prevents environmental contamination.

Spill TypeImmediate ActionCleanup MaterialDisposal
Dry Powder Minimize dust.[1][2][7] Do not sweep vigorously.[8]Wet paper towels or HEPA vacuum.Place in sealed bag -> Solid Waste.
Liquid (Solvent) Extinguish ignition sources. Ventilate.Inert absorbent (Vermiculite/Sand).Place in sealed bucket -> Solvent Waste.
Skin Contact Remove contaminated clothing.[1][2]Wash with soap/water for 15 min.Bag clothing as contaminated waste.

Regulatory Framework (US/EU)

  • RCRA (USA): This compound is generally classified as a Characteristic Waste (D001 if in ignitable solvent) rather than a Listed Waste (P or U list). However, strict adherence to "Cradle-to-Grave" tracking is required.

  • REACH (EU): Ensure the waste is categorized under the correct European Waste Catalogue (EWC) code, typically 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).

  • Boron Specifics: While not a heavy metal, Boron is regulated in many jurisdictions due to its impact on aquatic plant life. Zero-discharge to sewer is the safest compliance strategy.

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-(3-Methoxypropoxy)phenylboronic acid
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